Product packaging for Biotin-PEG5-Amine(Cat. No.:)

Biotin-PEG5-Amine

Cat. No.: B606143
M. Wt: 506.7 g/mol
InChI Key: BYKYZTMBWRTPIJ-ZJOUEHCJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biotin-PEG5-amine is PEG derivative containing a biotin group and a terminal primary amine group. The amine group can be coupled to carboxyl groups or 5'phosphate groups to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. Therefore, this PEG Linker may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42N4O7S B606143 Biotin-PEG5-Amine

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42N4O7S/c23-5-7-29-9-11-31-13-15-33-16-14-32-12-10-30-8-6-24-20(27)4-2-1-3-19-21-18(17-34-19)25-22(28)26-21/h18-19,21H,1-17,23H2,(H,24,27)(H2,25,26,28)/t18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKYZTMBWRTPIJ-ZJOUEHCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biotin-PEG5-Amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG5-Amine is a versatile bifunctional linker molecule integral to modern bioconjugation, diagnostics, and drug delivery research. This technical guide provides an in-depth overview of its core properties, detailed experimental protocols for its application, and visualizations of its role in key scientific workflows. The molecule consists of a biotin moiety, a polyethylene glycol (PEG) spacer with five ethylene glycol units, and a terminal primary amine group. This unique structure imparts valuable characteristics: the biotin group provides a high-affinity binding site for streptavidin and avidin, the hydrophilic PEG spacer enhances solubility and reduces steric hindrance, and the primary amine allows for covalent conjugation to various functional groups.

Core Properties of this compound

The physicochemical properties of this compound are critical for its application in sensitive biological systems. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Chemical Formula C₂₂H₄₂N₄O₇S[1]
Molecular Weight 506.66 g/mol [1]
Exact Mass 506.2774[1]
Purity >95% - >98%[1][2]
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.
Spacer Arm Length The PEG5 linker provides a significant spacer to minimize steric hindrance in binding interactions.

Key Applications

This compound's unique trifecta of a high-affinity tag, a flexible hydrophilic spacer, and a reactive handle makes it suitable for a wide range of applications in research and drug development:

  • Biotinylation: The primary amine allows for the straightforward biotinylation of proteins, peptides, antibodies, and other biomolecules containing accessible carboxyl groups or other reactive sites. This is fundamental for use in various assays such as ELISA, Western blotting, and immunohistochemistry.

  • PROTAC® Synthesis: It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

  • Targeted Drug Delivery: The biotin moiety can be used to target drugs or imaging agents to cells or tissues that overexpress biotin receptors or have been pre-targeted with streptavidin-conjugated antibodies. The PEG spacer enhances the pharmacokinetic properties of the conjugate.

  • Affinity Purification: Immobilized avidin or streptavidin can be used to capture and purify molecules that have been conjugated with this compound.

  • Surface Modification: The amine group can be used to attach the biotin-PEG linker to surfaces, such as nanoparticles or microplates, for various diagnostic and research applications.

Experimental Protocols

Protocol 1: General Procedure for Biotinylating a Protein using EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine of this compound to carboxyl groups on a target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Target protein with accessible carboxyl groups

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation/Reaction Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer (0.1 M, pH 4.5-6.0) or Phosphate Buffered Saline (PBS, amine-free, pH 7.2-7.4)

  • Quenching Solution: Tris or glycine buffer (e.g., 1 M, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein to be biotinylated in the Activation/Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous primary amines.

  • Reagent Preparation (prepare fresh):

    • Dissolve this compound in DMSO or DMF to a stock concentration of 10-50 mM.

    • Dissolve EDC and NHS (or Sulfo-NHS) in the Activation/Reaction Buffer to a stock concentration of 100 mM each.

  • Activation of Carboxyl Groups:

    • Add a 10- to 20-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the dissolved this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Visualizing Workflows and Pathways

PROTAC® Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC® molecule using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product TargetLigand Ligand for Target Protein Conjugation2 Conjugation to Target Protein Ligand TargetLigand->Conjugation2 BiotinPEG This compound Conjugation1 Conjugation to This compound BiotinPEG->Conjugation1 E3Ligand Ligand for E3 Ligase Activation Activation of Carboxyl Group on E3 Ligand (e.g., with EDC/NHS) E3Ligand->Activation Activation->Conjugation1 Activation2 Activation of Carboxyl Group on Biotin-PEG-E3 Ligand Conjugation1->Activation2 Activation2->Conjugation2 PROTAC Biotinylated PROTAC Conjugation2->PROTAC

Caption: Workflow for PROTAC® synthesis using this compound.

Targeted Drug Delivery Mechanism

This diagram illustrates a conceptual signaling pathway for targeted drug delivery utilizing a biotinylated therapeutic agent.

Targeted_Drug_Delivery cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug Biotin-PEG5-Drug Conjugate Binding Binding Drug->Binding Receptor Biotin Receptor or Streptavidin-Antibody Complex Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Release Drug Release Endosome->Release Target Intracellular Target Release->Target Effect Therapeutic Effect Target->Effect

Caption: Targeted drug delivery via a biotinylated conjugate.

References

Technical Guide: Biotin-PEG5-Amine - Structure, Properties, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG5-Amine, a key reagent in modern bioconjugation and drug development. It details the molecule's chemical structure, molecular weight, and provides a detailed experimental protocol for its application in biotinylating proteins through their carboxyl groups.

Core Properties of this compound

This compound is a versatile molecule that combines the high-affinity binding of biotin for avidin and streptavidin with a flexible polyethylene glycol (PEG) spacer, terminating in a reactive primary amine. This structure makes it an ideal tool for attaching a biotin label to various molecules, particularly those bearing carboxyl groups.

The PEG linker, consisting of five ethylene glycol units, enhances the solubility of the molecule in aqueous buffers and extends the biotin moiety away from the conjugated molecule. This spatial separation minimizes steric hindrance, ensuring efficient binding of the biotin to avidin or streptavidin. The terminal primary amine allows for covalent attachment to carboxyl groups, commonly found in proteins (aspartic and glutamic acid residues) and other biomolecules, through the formation of a stable amide bond. This conjugation is typically mediated by a carboxyl-activating agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Below is a summary of the key quantitative data for this compound:

PropertyValue
Molecular Formula C22H42N4O7S
Molecular Weight 506.66 g/mol
CAS Number 113072-75-6
IUPAC Name N-(17-amino-3,6,9,12,15-pentaoxaheptadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
SMILES O=C(NCCOCCOCCOCCOCCOCCN)CCCC[C@H]1SC[C@@H]2NC(=O)N[C@H]12

Experimental Protocol: Biotinylation of a Protein using this compound and EDC Chemistry

This protocol provides a general procedure for the covalent attachment of this compound to a protein with accessible carboxyl groups. The reaction is mediated by EDC, which activates the carboxyl groups to react with the primary amine of this compound.

Materials:

  • Protein to be biotinylated

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to increase reaction efficiency)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • Desalting column or dialysis cassette for purification

  • Anhydrous dimethylsulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer.

  • Preparation of Reagent Solutions (prepare immediately before use):

    • This compound: Dissolve this compound in anhydrous DMSO to create a 50 mM stock solution.

    • EDC: Dissolve EDC in cold Activation Buffer to create a 0.5 M stock solution.

    • (Optional) Sulfo-NHS: Dissolve Sulfo-NHS in cold Activation Buffer to create a 0.5 M stock solution.

  • Activation of Carboxyl Groups:

    • To the protein solution, add the EDC solution (and optional Sulfo-NHS solution). The final concentration of EDC is typically around 5 mM.[1]

    • Incubate the mixture for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated protein solution. A molar excess of the biotin reagent over the protein is generally required; the optimal ratio should be determined empirically.[1]

    • Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against the Reaction Buffer.[1]

  • Storage:

    • Store the purified biotinylated protein under conditions appropriate for the specific protein.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the chemical reaction pathway for the biotinylation of a protein using this compound and EDC.

Biotinylation_Pathway Protein Protein-COOH (Carboxyl Group) Activated_Intermediate O-acylisourea Intermediate (Unstable) Protein->Activated_Intermediate Activation EDC EDC EDC->Activated_Intermediate Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Activated_Intermediate->Biotinylated_Protein Nucleophilic Attack Byproduct Urea Byproduct Activated_Intermediate->Byproduct Rearrangement Biotin_PEG_Amine Biotin-PEG5-NH2 Biotin_PEG_Amine->Biotinylated_Protein

Caption: EDC-mediated biotinylation of a protein with this compound.

The workflow for a typical protein biotinylation experiment is depicted below.

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein 1. Prepare Protein Solution in Amine-Free Buffer Prep_Reagents 2. Prepare Fresh EDC and This compound Solutions Prep_Protein->Prep_Reagents Activate 3. Activate Protein Carboxyls with EDC Prep_Reagents->Activate Conjugate 4. Add this compound and Incubate Activate->Conjugate Quench 5. Quench Reaction with Tris or Glycine Conjugate->Quench Purify 6. Purify Biotinylated Protein (Desalting/Dialysis) Quench->Purify Analyze 7. Analyze Biotinylation Efficiency (e.g., HABA Assay) Purify->Analyze

Caption: Experimental workflow for protein biotinylation.

References

Solubility of Biotin-PEG5-Amine in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG5-Amine in various aqueous and organic solvents. Understanding the solubility of this reagent is critical for its effective use in bioconjugation, drug delivery systems, and various life science research applications. This document presents available quantitative data, detailed experimental protocols for solubility determination, and visual workflows to guide researchers in their experimental design.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various experimental and formulation contexts. For a molecule like this compound, which combines a hydrophobic biotin moiety with a hydrophilic polyethylene glycol (PEG) spacer, its solubility is influenced by the interplay between these two components. The PEG5 linker significantly enhances the aqueous solubility of the otherwise sparingly soluble biotin, making it compatible with biological systems.

Quantitative Solubility Data

SolventBiotin-PEG3-Amine (mg/mL)This compound (Estimated mg/mL)Molar Concentration (mM) - Estimated for this compound (MW: 506.66 g/mol )
Dimethylformamide (DMF)20~20~39.5
Dimethyl Sulfoxide (DMSO)20~20~39.5
Ethanol20~20~39.5
Phosphate-Buffered Saline (PBS) pH 7.210≥10≥19.7
WaterSoluble[1]SolubleNot specified
Methylene Chloride (DCM)SolubleSolubleNot specified

Note: The quantitative values for this compound are estimations based on the reported solubility of (+)-Biotin-PEG3-Amine. The hydrophilic nature of the longer PEG chain suggests that the solubility of this compound is likely to be at least comparable to, if not greater than, that of the PEG3 analogue.

Experimental Protocols for Solubility Determination

To empower researchers to determine the precise solubility of this compound or other PEGylated compounds in their specific buffer systems, two standard experimental protocols are detailed below: the thermodynamic shake-flask method and a kinetic solubility assay.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in thermodynamic equilibrium with the solid material.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., deionized water, PBS, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure a saturated solution.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

  • Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Kinetic Solubility Assay using Nephelometry

Kinetic solubility is often measured in early drug discovery and is a measure of how much of a compound, typically from a DMSO stock, can be dissolved in an aqueous buffer before it precipitates. Nephelometry, which measures light scattering from suspended particles, is a common high-throughput method for this assessment.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Microplate nephelometer

  • Multichannel pipette

Procedure:

  • Preparation of Serial Dilutions: In a 96-well plate, create a serial dilution of the this compound DMSO stock solution.

  • Addition to Aqueous Buffer: To each well containing the DMSO solution, add the aqueous buffer. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).

  • Nephelometric Measurement: Measure the light scattering in each well using a microplate nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed, compared to a blank control, is considered the kinetic solubility limit.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of the described protocols.

G Workflow for Thermodynamic Solubility Determination A Add excess this compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

G Workflow for Kinetic Solubility Assay (Nephelometry) A Prepare serial dilutions of compound in DMSO B Add aqueous buffer to each dilution A->B C Incubate (e.g., 2 hours) B->C D Measure light scattering (Nephelometry) C->D E Identify precipitation point D->E

Caption: Workflow for Kinetic Solubility Assay (Nephelometry).

References

An In-depth Technical Guide to the Mechanism of Action for Biotin-PEG5-Amine in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG5-Amine is a heterobifunctional linker widely employed in bioconjugation, a process that joins two or more molecules, at least one of which is a biomolecule. This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of this compound, with a focus on its utility in research and drug development. The unique tripartite structure of this compound, comprising a biotin moiety, a polyethylene glycol (PEG) spacer, and a terminal primary amine, offers a versatile tool for the specific and stable labeling of biomolecules.

Core Components and Their Roles

The functionality of this compound is derived from its three key components:

  • Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins (Kd ≈ 10⁻¹⁵ M)[1]. This strong and specific interaction is leveraged for the detection, purification, and immobilization of biotinylated molecules[1].

  • Polyethylene Glycol (PEG) Spacer (PEG5): The five-unit PEG linker is a hydrophilic and flexible chain. Its inclusion in the molecule offers several advantages in bioconjugation:

    • Increased Solubility: The PEG spacer enhances the water solubility of the molecule it is conjugated to, which is particularly beneficial for hydrophobic drugs or proteins[2][3].

    • Reduced Steric Hindrance: The length and flexibility of the PEG chain minimize steric hindrance, allowing for more efficient interaction between the biotin tag and avidin or streptavidin[4].

    • Enhanced Stability: PEGylation can protect the conjugated biomolecule from enzymatic degradation.

    • Reduced Immunogenicity: The PEG chain can shield the biomolecule from the host's immune system, reducing its immunogenic potential.

  • Terminal Primary Amine (-NH₂): This functional group is the reactive handle for conjugation. It readily forms stable amide bonds with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of a carbodiimide activator like EDC.

Mechanism of Action in Bioconjugation

The primary mechanism of action of this compound in bioconjugation involves the formation of a stable amide bond between its terminal amine group and a carboxyl group on the target molecule. This can be achieved through two primary strategies:

Reaction with Activated Esters (e.g., NHS Esters)

This is a common and efficient method for labeling proteins and other amine-containing molecules. In this two-step process, a carboxyl group on the target molecule is first activated with N-hydroxysuccinimide (NHS) to form an NHS ester. The this compound is then added, and its primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS. This reaction is typically carried out in a buffer with a pH between 7 and 9.

Carbodiimide-Mediated Coupling (e.g., EDC)

For direct conjugation to molecules bearing carboxyl groups (e.g., proteins with aspartic or glutamic acid residues, or the C-terminus of peptides), a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used. EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the primary amine of this compound, leading to the formation of an amide bond. To increase efficiency and stability of the activated intermediate, NHS or its water-soluble analog, Sulfo-NHS, is often added to the reaction.

Quantitative Data

The efficiency and stability of bioconjugation with Biotin-PEG-Amine linkers are influenced by several factors, including the molar ratio of reactants, pH, and temperature.

ParameterConditionObservationReference
Conjugation Efficiency 20-fold molar excess of Biotin-PEG-NHS to IgG (1-10 mg/mL)Results in 4-6 biotin groups per antibody molecule.
Increasing molar ratios of Bio-PEG to Lysozyme (LZ) (1 and 5)Conjugation increased from 70.9% to 98.4%.
Increasing molar ratios of Bio-PEG to Bovine Serum Albumin (BSA) (5 and 10)Conjugation increased from 80.2% to 95.6%.
Stability of Amide Bond In human plasmaA specially designed biotin-protein bond showed <0.6% release, significantly more stable than NHS-ester linked biotin.
Long-term storage at -80°CThe biotin-protein bond is considered stable for long periods.
Long-term storage at -20°CStable for at least 2 years.
Effect of pH on Conjugate pH approaching the isoelectric point of a biotinylated antibodyIncreased aggregation and non-specific binding.
Optimal pH for NHS ester reactionpH 7-9 for efficient reaction with primary amines.
Effect of Temperature on Conjugate Biotin binding to streptavidinIncreases the thermal stability of streptavidin from 75°C to 112°C.

Experimental Protocols

Protocol 1: Biotinylation of a Protein with an NHS Ester using this compound

This protocol describes the conjugation of this compound to a protein that has been pre-activated with an NHS ester.

Materials:

  • Protein with an activated NHS ester

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the NHS-ester activated protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer to a concentration that will achieve a 10- to 50-fold molar excess relative to the protein.

  • Conjugation Reaction: Add the this compound solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching buffer components from the biotinylated protein using a desalting column equilibrated with an appropriate storage buffer.

Protocol 2: EDC-Mediated Conjugation of this compound to a Carboxyl-Containing Molecule

This protocol outlines the direct conjugation of this compound to a molecule containing carboxyl groups.

Materials:

  • Carboxyl-containing molecule (e.g., protein)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • (Optional) Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M hydroxylamine, pH 8.5)

  • Desalting column

Procedure:

  • Molecule Preparation: Dissolve the carboxyl-containing molecule in the Activation Buffer.

  • Activation: Add EDC (and Sulfo-NHS, if used) to the molecule solution. A typical starting concentration is 2-10 mM for EDC and 5-20 mM for Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

  • pH Adjustment: Raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

  • Conjugation: Immediately add this compound to the activated molecule solution. A 10- to 50-fold molar excess of the amine linker is recommended. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to stop the reaction. Incubate for 15 minutes.

  • Purification: Purify the biotinylated product using a desalting column.

Protocol 3: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Sample Preparation: Ensure the biotinylated protein sample is free of unconjugated biotin by purification (e.g., desalting column).

  • Initial Absorbance: Pipette a known volume of the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀ initial).

  • Displacement Reaction: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution. Mix well and incubate for a few minutes.

  • Final Absorbance: Measure the absorbance at 500 nm again (A₅₀₀ final).

  • Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex, along with the protein concentration.

Visualizations

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Target Target Molecule (-COOH) ActivatedTarget Activated Target (-CO-O-Acylisourea) Target->ActivatedTarget + EDC EDC EDC NHS NHS BiotinAmine This compound (H2N-) Conjugate Biotinylated Conjugate (Stable Amide Bond) BiotinAmine->Conjugate NHSEster NHS-Ester Intermediate ActivatedTarget->NHSEster + NHS NHSEster->Conjugate + this compound

Caption: EDC/NHS-mediated conjugation of this compound.

Experimental Workflow: Pull-Down Assay for Protein-Protein Interaction Studies

G Bait Bait Protein (with reactive group) Biotinylation Biotinylation with This compound Bait->Biotinylation BiotinylatedBait Biotinylated Bait Protein Biotinylation->BiotinylatedBait Incubation Incubation BiotinylatedBait->Incubation CellLysate Cell Lysate (containing prey proteins) CellLysate->Incubation ComplexFormation Formation of Bait-Prey Complex Incubation->ComplexFormation PullDown Affinity Purification (Pull-down) ComplexFormation->PullDown StreptavidinBeads Streptavidin-coated Beads StreptavidinBeads->PullDown Washing Washing Steps PullDown->Washing Elution Elution Washing->Elution Analysis Analysis (e.g., Mass Spectrometry) Elution->Analysis Identification Identification of Interacting Proteins Analysis->Identification

Caption: Workflow of a pull-down assay using a biotinylated bait protein.

Signaling Pathway Investigation: Elucidating Protein Interactions

This compound is a valuable tool for investigating signaling pathways by enabling the identification of protein-protein interactions. For instance, a biotinylated peptide mimic of a protein domain can be used as a "bait" to pull down its binding partners from a cell lysate. This approach was used to study the interaction between the C-terminus of Connexin43 (Cx43) and the proto-oncogene tyrosine-protein kinase Src (c-Src), an interaction that is crucial for regulating cell growth and differentiation.

G cluster_bait_prep Bait Preparation cluster_pull_down Pull-Down and Analysis cluster_results Results and Interpretation Cx43Peptide Cx43 C-terminus Peptide Biotinylation Conjugation with This compound Cx43Peptide->Biotinylation BiotinylatedPeptide Biotinylated Cx43 Peptide Biotinylation->BiotinylatedPeptide PullDown Pull-Down with Streptavidin Beads BiotinylatedPeptide->PullDown CellLysate Glioma Cell Lysate CellLysate->PullDown MassSpec Mass Spectrometry PullDown->MassSpec cSrc c-Src Identified MassSpec->cSrc Interaction Direct Interaction Cx43 ↔ c-Src cSrc->Interaction Signaling Modulation of Oncogenic Signaling Interaction->Signaling

Caption: Investigating the Cx43 and c-Src interaction using a biotinylated peptide.

Conclusion

This compound is a powerful and versatile reagent in the field of bioconjugation. Its well-defined structure and reactivity allow for the efficient and stable labeling of a wide range of biomolecules. The inclusion of the PEG spacer provides significant advantages in terms of solubility, stability, and biocompatibility. The protocols and workflows described in this guide provide a framework for the successful application of this compound in various research and development settings, from fundamental studies of protein-protein interactions to the development of targeted therapeutics. The ability to specifically introduce a biotin handle onto a molecule of interest opens up a vast array of possibilities for its detection, purification, and functional analysis, making this compound an indispensable tool for life scientists.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Functional Groups in Biotin-PEG5-Amine and Their Reactivity

Introduction

This compound is a heterobifunctional linker widely utilized in bioconjugation, diagnostics, and drug delivery systems.[1][2] Its structure is meticulously designed to incorporate three key components: a biotin moiety for high-affinity binding, a polyethylene glycol (PEG) spacer, and a terminal primary amine for covalent conjugation.[3][4] This guide provides a comprehensive analysis of the functional groups within this compound, their specific reactivities, and detailed protocols for their application in experimental workflows. The strategic combination of these components allows for the precise labeling and manipulation of biomolecules.[5]

Molecular Structure and Functional Groups

The chemical structure of this compound consists of a biotin molecule linked to a primary amine through a 5-unit polyethylene glycol chain.

  • Biotin Moiety : A water-soluble B-complex vitamin (Vitamin B7) composed of a ureido ring fused with a tetrahydrothiophene ring. While the ring structure itself is relatively inert under standard bioconjugation conditions, its valeric acid side chain is derivatized to connect to the PEG linker. The most significant "reactivity" of the biotin group is its extraordinarily strong and specific non-covalent interaction with avidin and streptavidin proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M).

  • PEG5 Spacer Arm : A hydrophilic chain of five repeating ethylene glycol units. This linker is generally chemically inert and serves several critical functions: it increases the hydrophilicity and solubility of the entire molecule in aqueous buffers, and it acts as a flexible spacer to minimize steric hindrance between the conjugated biomolecule and the biotin's binding site on avidin or streptavidin.

  • Primary Amine (-NH₂) : This is the primary reactive functional group for covalent bond formation. As a potent nucleophile, this terminal amine group can readily react with a variety of electrophilic functional groups to form stable covalent bonds.

Reactivity of Functional Groups

The utility of this compound is primarily defined by the reactivity of its terminal amine and the binding capability of its biotin head group.

Primary Amine Reactivity

The terminal primary amine is a strong nucleophile due to the lone pair of electrons on the nitrogen atom. Its reactivity is highly dependent on pH. For the amine to be nucleophilic, it must be in its deprotonated, free-base form (-NH₂). The pKa of a primary amine's conjugate acid is typically around 9-10. Therefore, reactions are most efficient at a pH slightly below or near the pKa, where a sufficient concentration of the deprotonated amine is present.

Common reactions involving the primary amine group include:

  • Acylation with NHS Esters : N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming a stable and irreversible amide bond. This is one of the most common bioconjugation strategies.

  • Carbodiimide-Mediated Amide Bond Formation : In the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the amine can be conjugated to carboxyl groups (-COOH) on proteins or other molecules to form a stable amide linkage.

  • Reductive Amination : The primary amine can react with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine bond.

The following diagram illustrates the primary reaction pathways for the amine functional group.

Amine_Reactivity cluster_0 Reactants cluster_1 Products Biotin_PEG_Amine Biotin-PEG₅-NH₂ Amide_Bond Biotin-PEG₅-NH-CO-R' (Stable Amide Bond) Biotin_PEG_Amine->Amide_Bond Acylation (pH 7.2-9.0) Secondary_Amine Biotin-PEG₅-NH-CH₂-R' (Stable Secondary Amine) Biotin_PEG_Amine->Secondary_Amine Reductive Amination (pH ~7.0) NHS_Ester R'-NHS Ester NHS_Ester->Amide_Bond Carboxyl R'-COOH + EDC/NHS Carboxyl->Amide_Bond Aldehyde R'-CHO Aldehyde->Secondary_Amine

Caption: Reaction pathways of the primary amine group.
Biotin Moiety Reactivity

The biotin group's primary role is not covalent reaction but high-affinity binding. This interaction is rapid and extremely stable, withstanding harsh conditions like extreme pH, high temperatures, and denaturing agents. This property is the foundation for numerous detection and purification applications, including ELISA, Western blotting, and affinity chromatography.

Quantitative Data on Reactivity

The efficiency of conjugation reactions involving this compound is governed by several quantitative parameters.

ParameterFunctional GroupValue/ConditionSignificance
Optimal pH for NHS Ester Reaction Primary Amine7.2 - 9.0Balances amine nucleophilicity with NHS ester stability. Hydrolysis of the NHS ester increases at higher pH.
Optimal pH for EDC Coupling Primary Amine4.5 - 7.5Optimal range for activating carboxyl groups with EDC while maintaining amine reactivity.
Optimal pH for Reductive Amination Primary Amine~6.0 - 7.5Facilitates the formation of the Schiff base intermediate prior to reduction.
pKa of Conjugate Acid (pKaH) Primary Amine~9.0 - 10.5Determines the protonation state of the amine. At pH values below the pKaH, the amine is predominantly protonated (-NH₃⁺) and non-nucleophilic.
Dissociation Constant (Kd) Biotin Moiety~10⁻¹⁵ MQuantifies the exceptionally strong non-covalent binding affinity to avidin/streptavidin, making the interaction essentially irreversible.

Experimental Protocols

Protocol: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the labeling of a protein's accessible carboxyl groups (aspartic acid, glutamic acid, C-terminus) with this compound.

Materials:

  • Protein solution (in MES buffer or PBS, amine-free)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., desalting column or dialysis cassette)

Procedure:

  • Protein Preparation : Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activator Preparation : Immediately before use, prepare a 10 mM solution of EDC and a 25 mM solution of NHS in the Activation Buffer.

  • Carboxyl Activation : Add the EDC and NHS solutions to the protein solution. The final concentration should be in molar excess to the protein. Incubate for 15 minutes at room temperature.

  • Conjugation : Add this compound (dissolved in DMSO or an appropriate buffer) to the activated protein solution. A 20 to 50-fold molar excess of the amine linker over the protein is a common starting point.

  • Reaction Incubation : Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching : Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

  • Purification : Remove excess, unreacted this compound and reaction byproducts by passing the solution through a desalting column or via dialysis against a suitable buffer (e.g., PBS).

  • Verification : Confirm successful biotinylation using an appropriate assay, such as a HABA assay or a Western blot with streptavidin-HRP.

The following diagram illustrates the experimental workflow for this protocol.

Protein_Labeling_Workflow Start Start: Protein in Amine-Free Buffer Add_EDC_NHS 1. Add EDC and NHS (Activate Carboxyl Groups) Start->Add_EDC_NHS Incubate_1 2. Incubate 15 min at RT Add_EDC_NHS->Incubate_1 Add_Biotin_Amine 3. Add Biotin-PEG₅-Amine Incubate_1->Add_Biotin_Amine Incubate_2 4. Incubate 2 hours at RT (Conjugation Reaction) Add_Biotin_Amine->Incubate_2 Quench 5. Add Quenching Buffer (e.g., Tris) Incubate_2->Quench Purify 6. Purify via Desalting Column or Dialysis Quench->Purify Analyze 7. Analyze Biotinylated Protein (e.g., Western Blot, HABA Assay) Purify->Analyze End End: Purified Biotinylated Protein Analyze->End

Caption: Workflow for protein labeling using this compound.

Conclusion

This compound is a versatile and powerful tool for bioconjugation. A thorough understanding of its functional groups—the highly reactive terminal primary amine, the inert and beneficial PEG spacer, and the high-affinity biotin tag—is crucial for its effective application. By carefully controlling reaction conditions such as pH and molar ratios, researchers can achieve efficient and specific labeling of target biomolecules, enabling a wide array of applications in research, diagnostics, and therapeutics.

References

An In-depth Technical Guide to the Role of the PEG5 Spacer in Reducing Steric Hindrance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology and drug development, the precise arrangement of molecules is paramount. Steric hindrance—the obstruction of a chemical reaction or molecular interaction due to the spatial arrangement of atoms—can be a significant barrier to the efficacy of complex biologics and chemical probes. To overcome this, molecular "spacers" or "linkers" are employed to connect different functional moieties, providing the necessary distance and flexibility for each component to perform its function optimally. Among these, the polyethylene glycol (PEG) spacer, particularly the discrete five-unit PEG5 spacer, has emerged as a versatile and highly effective tool.

This technical guide provides a comprehensive overview of the PEG5 spacer, detailing its properties, its critical role in mitigating steric hindrance, and its applications in cutting-edge fields such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will delve into the quantitative data that underscores the advantages of PEG5, provide detailed experimental protocols for its characterization, and visualize the complex molecular interactions it facilitates.

Core Properties of the PEG5 Spacer

A PEG5 spacer consists of five repeating ethylene glycol units. This specific length and composition confer a unique set of properties that are highly advantageous in bioconjugation.[1]

PropertyAdvantage in Bioconjugation
Hydrophilicity Improves the solubility of hydrophobic molecules, such as many cytotoxic drugs and small molecule inhibitors, in aqueous environments, thereby reducing aggregation.[2][3]
Flexibility The ethylene glycol backbone possesses significant rotational freedom, allowing the conjugated molecules to adopt optimal orientations for interaction and minimizing steric hindrance.
Biocompatibility PEG is well-known for being non-toxic and having low immunogenicity, which is crucial for therapeutic applications.[]
Defined Length Unlike polydisperse PEG polymers, a discrete PEG5 linker provides precise control over the distance between the two connected molecules, allowing for systematic optimization of biological activity.[1]

These properties make the PEG5 spacer an ideal candidate for applications where maintaining the biological activity of two linked components is essential.

Applications in Mitigating Steric Hindrance

The true utility of the PEG5 spacer is most evident in its application within complex therapeutic and diagnostic systems.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific disease-causing proteins. They consist of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a stable "ternary complex" between the target protein, the PROTAC, and the E3 ligase is critical for the subsequent ubiquitination and degradation of the target.

The length and flexibility of the linker are paramount for successful ternary complex formation. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a productive complex. Conversely, a linker that is too long might be overly flexible, leading to an entropic penalty that disfavors complex formation. The PEG5 spacer often provides an optimal distance and flexibility to bridge the two proteins effectively.

  • Quantitative Impact: The success of a PROTAC is often measured by its DC50 (the concentration at which it induces 50% degradation of the target protein) and Dmax (the maximum degradation achieved). Studies have shown that varying the linker length, including the use of PEG spacers, can dramatically impact these values. For instance, altering the linker can modulate the cooperativity (α) of ternary complex formation, which is the ratio of the PROTAC's affinity for one protein in the presence of the other, versus its binary affinity. High positive cooperativity, often facilitated by an optimal linker, leads to more stable ternary complexes and more efficient degradation.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC (Target Binder-PEG5-E3 Ligase Binder) Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Target Target Protein E3_Ligase E3 Ubiquitin Ligase Ub Ubiquitin Poly_Ub_Target Poly-ubiquitinated Target Protein Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker in an ADC is crucial for its stability in circulation and the efficient release of the payload within the target cancer cell.

Many potent cytotoxic drugs are hydrophobic. When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), this hydrophobicity can lead to aggregation, reduced stability, and rapid clearance from the bloodstream. A hydrophilic PEG5 spacer helps to mitigate these issues by shielding the hydrophobic payload and improving the overall solubility of the ADC. This allows for the development of ADCs with higher DARs, potentially leading to greater efficacy.

  • Quantitative Impact: The incorporation of PEG spacers has been shown to improve the pharmacokinetic properties of ADCs. In comparative studies, ADCs with PEG linkers demonstrate slower plasma clearance and increased overall exposure (Area Under the Curve - AUC) compared to their counterparts with purely aliphatic linkers.

ParameterADC with Alkyl LinkerADC with PEG5 Linker
Solubility Lower, prone to aggregation at high DARHigher, reduced aggregation
Plasma Clearance FasterSlower
Overall Exposure (AUC) LowerHigher
In vitro Cytotoxicity May be slightly higherMay be slightly lower due to potential steric hindrance at the cell surface
In vivo Efficacy Often lower due to poor PKOften higher due to improved PK and tumor accumulation

Note: The values in this table are representative of general trends observed in ADC development and can vary depending on the specific antibody, payload, and linker chemistry.

ADC_Workflow cluster_0 Bioconjugation cluster_1 Targeted Delivery cluster_2 Payload Release & Action Antibody Monoclonal Antibody Linker_Payload PEG5-Payload ADC Antibody-Drug Conjugate Tumor_Cell Tumor Cell (Antigen Expressing) Internalization Internalization Lysosome Lysosome Released_Payload Released Payload Cell_Death Cell Death

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the amount of a target protein remaining in cells after treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence reagent and imaging system

Methodology:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or a vehicle control for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply the chemiluminescence reagent and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: AlphaLISA for PROTAC Ternary Complex Formation

The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based assay used to study biomolecular interactions, including the formation of PROTAC-induced ternary complexes.

Materials:

  • Tagged Target Protein (e.g., GST-tagged)

  • Tagged E3 Ligase Complex (e.g., FLAG- and His-tagged)

  • PROTAC compound

  • AlphaLISA anti-tag Acceptor beads (e.g., anti-GST)

  • AlphaLISA anti-tag Donor beads (e.g., anti-FLAG)

  • AlphaLISA Assay Buffer

  • Microplate reader capable of AlphaLISA detection

Methodology:

  • Reagent Preparation: Prepare 5X solutions of the tagged target protein, tagged E3 ligase, and the PROTAC in AlphaLISA assay buffer.

  • Assay Reaction: In a 384-well plate, add the assay components. A typical reaction might include fixed concentrations of the target protein and E3 ligase, with a serial dilution of the PROTAC.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow for ternary complex formation.

  • Bead Addition: Add a mixture of the anti-tag Acceptor and Donor beads to each well.

  • Second Incubation: Incubate the plate in the dark at room temperature for another set period (e.g., 60 minutes) to allow the beads to bind to the complex.

  • Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where at high concentrations, the PROTAC can form binary complexes that do not lead to a signal, an effect known as "hooking".

AlphaLISA_Workflow cluster_complex Proximity-based Signal Generation step1 {Step 1: Mix Components|Add tagged Target Protein, tagged E3 Ligase, and PROTAC to a microplate well.} step2 {Step 2: Incubate|Allow ternary complex to form. (e.g., 60 min at RT)} step1->step2 step3 {Step 3: Add Beads|Add AlphaLISA Donor and Acceptor beads.} step2->step3 step4 {Step 4: Second Incubation|Incubate in the dark to allow bead binding. (e.g., 60 min at RT)} step3->step4 step5 {Step 5: Detection|Excite Donor beads at 680 nm. Measure emission from Acceptor beads at 615 nm.} step4->step5 Target Target Ligase E3 PROTAC P PROTAC->Target PROTAC->Ligase Donor D Donor->PROTAC Acceptor A Acceptor->PROTAC

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful, label-free technique for measuring the kinetics (on- and off-rates) and affinity of molecular interactions in real-time. It can be used to dissect the binary and ternary interactions involved in PROTAC efficacy.

Materials:

  • SPR instrument and sensor chips (e.g., NTA chip for His-tagged proteins)

  • Purified, tagged protein (e.g., His-tagged E3 ligase) for immobilization

  • Purified target protein

  • PROTAC compound

  • Running buffer

Methodology:

  • Immobilization: Immobilize the tagged E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis (PROTAC <> E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Measure the association and dissociation phases to determine the binding kinetics (ka, kd) and affinity (KD) of this binary interaction.

  • Ternary Complex Analysis (Target:PROTAC <> E3 Ligase):

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these pre-incubated solutions over the immobilized E3 ligase surface.

    • The resulting sensorgrams represent the binding of the Target:PROTAC binary complex to the E3 ligase, forming the ternary complex.

    • Analyze the data to determine the kinetics and affinity of the ternary complex formation.

  • Cooperativity Calculation: The cooperativity factor (α) can be calculated as the ratio of the binary KD (PROTAC <> E3 Ligase) to the ternary KD. An α > 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.

Conclusion

The PEG5 spacer is a powerful tool in modern drug development and chemical biology, offering a strategic solution to the pervasive challenge of steric hindrance. Its unique combination of hydrophilicity, flexibility, and defined length allows for the precise engineering of complex molecular architectures like PROTACs and ADCs. By enabling the formation of stable and effective therapeutic complexes, the PEG5 spacer helps to improve solubility, enhance pharmacokinetic profiles, and ultimately, increase therapeutic efficacy. The experimental protocols detailed herein provide a roadmap for researchers to quantitatively assess the impact of linkers and rationally design the next generation of targeted therapies. As our understanding of the intricate interplay between molecular geometry and biological function deepens, the strategic use of spacers like PEG5 will undoubtedly continue to be a cornerstone of innovation.

References

Applications of Biotin-PEG5-Amine in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex between the POI and the E3 ligase.[3][4]

Among the diverse array of linker types, those based on polyethylene glycol (PEG) have gained prominence due to their favorable characteristics.[5] This guide focuses on a specific and versatile linker, Biotin-PEG5-Amine , detailing its applications, the strategic advantages it offers, and comprehensive protocols for its use in PROTAC development.

Core Attributes of this compound

This compound is a bifunctional linker that incorporates three key chemical motifs, each contributing unique and valuable properties to a PROTAC molecule.

  • PEG5 Linker: The core of this molecule is a polyethylene glycol chain consisting of five repeating ethylene glycol units. PEG linkers are known to enhance the hydrophilicity and aqueous solubility of PROTACs, which often suffer from poor solubility due to their high molecular weight and lipophilicity. The flexibility of the PEG chain is crucial for allowing the PROTAC to adopt multiple conformations, thereby increasing the probability of forming a stable and productive ternary complex. The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair to ensure the proper orientation and proximity for efficient ubiquitination.

  • Terminal Amine Group: The primary amine (-NH2) at one end of the linker provides a reactive handle for covalent conjugation to the other components of the PROTAC. This is typically achieved through amide bond formation with a carboxylic acid on either the POI ligand or the E3 ligase ligand, a robust and well-established reaction in medicinal chemistry.

  • Biotin Moiety: The biotin group at the other end of the linker serves a dual purpose. Firstly, it acts as a highly specific affinity tag. The high affinity of biotin for avidin and streptavidin (Kd ≈ 10⁻¹⁵ M) allows for the efficient purification of the PROTAC during synthesis and enables a variety of in vitro and cellular assays, such as pull-down experiments and proximity-based assays. Secondly, biotin can function as a targeting moiety. Many cancer cells overexpress biotin receptors, and a biotinylated PROTAC could potentially leverage this for targeted delivery to tumor tissues, enhancing efficacy and reducing off-target effects.

Strategic Applications in PROTAC Development

The unique combination of features in this compound makes it a valuable tool for various stages of PROTAC research and development.

Synthesis and Purification

The terminal amine of this compound allows for straightforward incorporation into a PROTAC structure via standard amide coupling reactions. The biotin tag can then be used for affinity purification of the final PROTAC molecule using streptavidin-coated beads, simplifying the purification process, especially in the context of library synthesis.

In Vitro and Cellular Assays

The biotin moiety is instrumental in a range of assays to characterize the PROTAC's mechanism of action:

  • Ternary Complex Formation: Biotinylated PROTACs can be used in AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or similar proximity-based assays to quantify the formation of the POI-PROTAC-E3 ligase ternary complex. In this setup, the interaction between a tagged POI and a tagged E3 ligase is measured in the presence of the biotinylated PROTAC, which is captured by streptavidin-coated donor beads.

  • Target Engagement: The biotin tag can be used in pull-down assays to confirm that the PROTAC engages with its intended target protein in cell lysates.

  • Proximity-Dependent Biotinylation (BioID): In a more advanced application, a PROTAC can be used in conjunction with an E3 ligase fused to a promiscuous biotin ligase (like TurboID). The formation of the ternary complex brings the biotin ligase in close proximity to the POI and other interacting proteins, leading to their biotinylation and subsequent identification by mass spectrometry. This can provide valuable insights into the cellular interactome of the PROTAC.

Targeted Delivery

For cancers that overexpress biotin receptors, the biotin moiety on the PROTAC can be exploited for targeted drug delivery. This can increase the intracellular concentration of the PROTAC in cancer cells compared to healthy cells, potentially leading to a wider therapeutic window.

Quantitative Data Analysis: A Representative Case Study

While specific quantitative data for a single PROTAC utilizing a this compound linker is not extensively available in a consolidated format in the literature, we present a representative, illustrative case study for a hypothetical PROTAC, "Biotin-PEG5-DegraderX," targeting Protein X for degradation via the Cereblon (CRBN) E3 ligase. The data presented in the following tables are typical values for an effective PROTAC with a mid-length PEG linker and are intended for illustrative purposes.

Parameter Description Illustrative Value
Molecular Weight ( g/mol ) The mass of the PROTAC molecule.~1000 - 1200
LogP A measure of lipophilicity.3.5 - 4.5
Aqueous Solubility (µM) The solubility of the PROTAC in aqueous buffer.50 - 150
Table 1: Physicochemical Properties of Hypothetical Biotin-PEG5-DegraderX.
Assay Parameter Description Illustrative Value
Ternary Complex Formation (AlphaLISA) EC50 (nM) The concentration of PROTAC that induces half-maximal ternary complex formation.25 nM
Target Engagement (NanoBRET) IC50 (nM) The concentration of PROTAC that displaces 50% of a fluorescent tracer from the target protein in live cells.50 nM
Binding Affinity (SPR) KD (Target Protein) The dissociation constant for the binding of the PROTAC to the target protein.100 nM
Binding Affinity (SPR) KD (E3 Ligase) The dissociation constant for the binding of the PROTAC to the E3 ligase.250 nM
Table 2: In Vitro and Cellular Activity of Hypothetical Biotin-PEG5-DegraderX.
Cell Line DC50 (nM) Dmax (%)
Cell Line A (Target Positive) 75>90
Cell Line B (Target Negative) >10,000<10
Table 3: Degradation Efficiency of Hypothetical Biotin-PEG5-DegraderX.
Parameter Description Illustrative Value (Mouse)
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.20%
Half-life (t1/2) The time required for the concentration of the drug in the body to be reduced by one-half.4 hours
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.15 mL/min/kg
Table 4: Pharmacokinetic Properties of Hypothetical Biotin-PEG5-DegraderX.

Detailed Experimental Protocols

The following protocols are generalized methods that can be adapted for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized POI ligand with this compound, followed by coupling to an E3 ligase ligand.

Step 1: Coupling of POI Ligand to this compound

  • Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the product by reverse-phase HPLC to obtain the POI-Linker-Biotin intermediate.

Step 2: Coupling of POI-Linker-Biotin to E3 Ligase Ligand

  • Follow a similar amide coupling procedure as in Step 1, using the carboxylic acid on the POI-Linker-Biotin intermediate and an amine-functionalized E3 ligase ligand.

  • Alternatively, if the E3 ligase ligand has a carboxylic acid, the amine on the POI-Linker-Biotin can be reacted after a deprotection step (if it was initially protected).

  • Purify the final Biotin-PEG5-PROTAC by reverse-phase HPLC.

Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to determine the degradation efficiency of a PROTAC.

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and boil.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: AlphaLISA for Ternary Complex Formation

This protocol describes a method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Reagent Preparation:

    • Prepare solutions of the tagged POI (e.g., His-tagged), tagged E3 ligase (e.g., GST-tagged), and the biotinylated PROTAC in AlphaLISA buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the tagged POI, tagged E3 ligase, and serial dilutions of the biotinylated PROTAC.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.

  • Bead Addition: Add a mixture of streptavidin-coated donor beads and anti-tag acceptor beads (e.g., anti-His or anti-GST) to each well.

  • Incubation in the Dark: Incubate the plate in the dark at room temperature for 1 hour.

  • Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to generate a bell-shaped curve, from which the EC50 for ternary complex formation can be determined.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in PROTAC development.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation signaling pathway.

Experimental_Workflow cluster_0 PROTAC Design & Synthesis cluster_1 In Vitro & Cellular Evaluation cluster_2 In Vivo Studies Design Ligand & Linker Selection Synthesis Chemical Synthesis Design->Synthesis Purification Purification (Affinity/HPLC) Synthesis->Purification Ternary_Complex Ternary Complex Assay (AlphaLISA) Purification->Ternary_Complex Target_Engagement Target Engagement (NanoBRET) Purification->Target_Engagement Degradation_Assay Degradation Assay (Western Blot) Ternary_Complex->Degradation_Assay Target_Engagement->Degradation_Assay PK_PD Pharmacokinetics/Pharmacodynamics Degradation_Assay->PK_PD Efficacy In Vivo Efficacy PK_PD->Efficacy

Caption: Experimental workflow for PROTAC development.

Logical_Relationships cluster_0 Structural Components cluster_1 Functional Applications PROTAC This compound PROTAC Biotin Biotin Moiety PROTAC->Biotin PEG5 PEG5 Linker PROTAC->PEG5 Amine Amine Group PROTAC->Amine Purification Affinity Purification Biotin->Purification Assays Biochemical/Cellular Assays Biotin->Assays Targeting Targeted Delivery Biotin->Targeting Solubility Enhanced Solubility PEG5->Solubility Ternary_Complex Ternary Complex Formation PEG5->Ternary_Complex Conjugation Ligand Conjugation Amine->Conjugation

Caption: Logical relationships of this compound components.

Conclusion

This compound is a highly versatile and valuable tool in the development of PROTACs. Its PEG component provides essential physicochemical properties for effective protein degradation, while the terminal amine allows for straightforward synthesis. The integrated biotin moiety offers a dual advantage, serving as a powerful handle for purification and a wide range of assays, and holding potential for targeted drug delivery. While the optimal linker design remains a target-specific endeavor, the strategic use of well-defined and functionalized linkers like this compound is crucial for accelerating the discovery and optimization of novel protein-degrading therapeutics. This guide provides a foundational framework for researchers to leverage the capabilities of this linker in their PROTAC development programs.

References

Biotin-PEG5-Amine for Targeted Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted drug delivery represents a paradigm shift in modern therapeutics, aiming to enhance efficacy while minimizing off-target toxicity. Biotin, a vitamin with high affinity for its receptors overexpressed on the surface of various cancer cells, has emerged as a promising targeting ligand. This technical guide provides a comprehensive overview of the use of Biotin-PEG5-Amine, a heterobifunctional linker, in the development of targeted drug delivery systems. We delve into the core components of this molecule, detailing the role of biotin as a targeting moiety, the polyethylene glycol (PEG) spacer in enhancing biocompatibility and pharmacokinetics, and the terminal amine group for versatile conjugation to therapeutic payloads. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to equip researchers with the fundamental knowledge required for the successful application of this compound in their drug delivery research.

Introduction: The Triad of Functionality in this compound

This compound is a molecule meticulously designed for bioconjugation, bringing together three key functional components to enable targeted drug delivery:

  • Biotin: A water-soluble B vitamin (Vitamin B7) that exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin (Kd ≈ 10⁻¹⁵ M)[1]. More importantly for targeted delivery, biotin serves as a ligand for the sodium-dependent multivitamin transporter (SMVT) and other biotin receptors that are frequently overexpressed on the surface of rapidly proliferating cancer cells, including those of the breast, lung, colon, and ovaries[1][2]. This overexpression provides a molecular handle for selectively delivering conjugated drugs to tumor tissues.

  • Polyethylene Glycol (PEG) Linker: The PEG5 component is a short chain of five repeating ethylene glycol units. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in drug delivery to[2][3]:

    • Increase Hydrophilicity: Enhancing the solubility of hydrophobic drugs in aqueous environments.

    • Prolong Circulation Half-life: The hydrophilic PEG chain creates a hydration shell, shielding the conjugate from opsonization and clearance by the reticuloendothelial system (RES).

    • Reduce Immunogenicity: Masking potential antigenic sites on the conjugated molecule.

    • Provide a Flexible Spacer: The PEG linker physically separates the biotin targeting ligand from the therapeutic payload, minimizing steric hindrance and allowing for optimal interaction of both moieties with their respective targets.

  • Terminal Amine Group (-NH₂): This primary amine serves as a versatile reactive handle for conjugation to a wide array of therapeutic molecules and delivery platforms. The amine group can readily form stable amide bonds with carboxylic acid groups on drugs, proteins, or the surface of nanoparticles through well-established coupling chemistries.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies employing biotin-PEGylated systems for targeted drug delivery. These values highlight the potential of this strategy to enhance therapeutic efficacy.

Table 1: In Vitro Cytotoxicity (IC50) of Biotin-Conjugated Drugs

Drug ConjugateCancer Cell LineIC50 (µM)Fold Increase in Potency vs. Unconjugated DrugReference
Biotinylated Colchicine DerivativeSGC-7901 (Gastric)0.124 ± 0.011Not explicitly stated, but comparable to colchicine
Biotinylated Colchicine DerivativeA549 (Lung)0.085 ± 0.008Not explicitly stated, but comparable to colchicine
Biotinylated Colchicine DerivativeHeLa (Cervical)0.108 ± 0.010Not explicitly stated, but comparable to colchicine
Platinum(IV)-Biotin Conjugate (Complex 2)Du145 (Prostate)0.004>1000-fold vs. Cisplatin
Platinum(IV)-Biotin Conjugate (Complex 2)HT29 (Colon)Not specified>1000-fold vs. Cisplatin
CPT-PEG-BiotinA2780 (Ovarian)Not specified>60-fold
CPT-PEG-BiotinA2780/AD (Resistant Ovarian)Not specified~30-fold
PTX-EMB loaded PEGylated SLNsMCF-7 (Breast)6 µg/ml2-fold vs. PTX solution

Table 2: Drug Loading and Release from Biotin-PEGylated Nanoparticles

Nanoparticle SystemDrugDrug Loading Efficiency (%)Drug Release CharacteristicsReference
Biotin-PEG-PCL MicellesArtemisinin45.5 ± 0.41Slow, controlled, and pH-dependentNot found
Biotin-PEG-CMPEI NanogelsMethotrexate (MTX)Not specifiedZero-order at pH 7.5, swelling-controlled at pH 5.5
PEGylated SLNsPaclitaxel (PTX)92.83 ± 2.293.91 ± 4.1% release in 80 hrs
PEGylated SLNsEmbelin (EMB)83.25 ± 2.475.63 ± 4.37% release in 80 hrs
Biotin-conjugated PEG/PCL NanoparticlesPaclitaxelNot specifiedSustained release, no initial burst

Table 3: In Vivo Tumor Growth Inhibition by Biotin-Targeted Therapies

Treatment GroupAnimal ModelTumor TypeTumor Growth Inhibition (%)Reference
MTX-loaded Biotin-PEG-CMPEI NanogelsAllograft mouse modelTriple-Negative Breast CancerSignificantly lower tumor volume vs. free drug
Doxorubicin-Biotin PolymerBALB/c miceNot specifiedThree-fold reduction in tumor volume vs. control
Paclitaxel-loaded PEGylated liposomesC57BL/6 miceLung Cancer32.7% greater tumor volume reduction than free PTX

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Conjugation of this compound to a Carboxylic Acid-Containing Molecule (Drug or Nanoparticle)

This protocol utilizes the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., drug, carboxylated nanoparticle)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, size-exclusion chromatography columns)

Protocol:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Dissolve this compound in Coupling Buffer to a concentration that allows for a 2 to 10-fold molar excess relative to the carboxylic acid-containing molecule.

  • Activation of Carboxylic Acid Groups:

    • To the solution of the carboxylic acid-containing molecule, add the EDC solution to achieve a final concentration that is in molar excess (e.g., 5-10 fold) over the carboxyl groups.

    • Immediately add the NHS/Sulfo-NHS solution to the reaction mixture, also in molar excess (e.g., 5-10 fold) over the carboxyl groups.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation with this compound:

    • Add the this compound solution to the activated carboxylic acid mixture.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Purify the this compound conjugate from unreacted reagents and byproducts.

      • For small molecule drug conjugates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often effective.

      • For protein or nanoparticle conjugates, Size-Exclusion Chromatography (SEC) or dialysis can be used to separate the larger conjugate from smaller unreacted molecules.

In Vitro Cellular Uptake Assay by Flow Cytometry

This protocol describes a method to quantify the uptake of fluorescently labeled biotinylated nanoparticles into cancer cells.

Materials:

  • Cancer cell line known to overexpress biotin receptors (e.g., HeLa, MCF-7, A549)

  • Normal cell line with low biotin receptor expression (as a control)

  • Fluorescently labeled Biotin-PEG5-conjugated nanoparticles

  • Non-biotinylated fluorescently labeled nanoparticles (as a control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding:

    • Seed the cancer and normal cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells overnight under standard cell culture conditions (37°C, 5% CO₂).

  • Nanoparticle Incubation:

    • Prepare dilutions of the fluorescently labeled biotinylated and non-biotinylated nanoparticles in complete cell culture medium at various concentrations.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the nanoparticle-containing medium to the respective wells. Include a well of untreated cells as a negative control.

    • Incubate the cells with the nanoparticles for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C.

  • Cell Harvesting and Staining:

    • After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any unbound nanoparticles.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.

    • Gate the live cell population based on forward and side scatter.

    • Measure the mean fluorescence intensity of the cells in each sample. An increase in fluorescence intensity in cells treated with biotinylated nanoparticles compared to non-biotinylated nanoparticles indicates receptor-mediated uptake.

In Vitro Drug Release Assay

This protocol describes a dialysis-based method to assess the release of a drug from biotin-PEGylated nanoparticles.

Materials:

  • Drug-loaded Biotin-PEG5-conjugated nanoparticles

  • Dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Release Buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively).

  • A shaker or magnetic stirrer.

  • A method for quantifying the drug concentration (e.g., HPLC, UV-Vis spectrophotometry).

Protocol:

  • Preparation of the Dialysis System:

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

    • Pipette a known concentration of the drug-loaded nanoparticle suspension into the dialysis bag and seal it securely.

  • Drug Release:

    • Place the dialysis bag into a container with a known volume of Release Buffer (e.g., 50 mL).

    • Place the container in a shaker or on a magnetic stirrer at 37°C.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the Release Buffer from the container.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed Release Buffer to maintain sink conditions.

  • Quantification of Released Drug:

    • Analyze the drug concentration in the collected aliquots using a pre-validated analytical method.

    • Calculate the cumulative percentage of drug released at each time point using the following formula:

    Cumulative % Release = (Concentration at time t * Volume of release medium + Σ(Concentration at previous times * Volume of withdrawn aliquot)) / Total amount of drug in nanoparticles * 100

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key aspects of this compound-mediated targeted drug delivery.

Biotin Receptor-Mediated Endocytosis Pathways

Biotin-conjugated drug delivery systems can be internalized by cells through two primary endocytic pathways: clathrin-mediated and caveolae-mediated endocytosis. The specific pathway utilized can depend on the cell type and the nature of the nanoparticle.

Biotin_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_clathrin Clathrin-Mediated Endocytosis cluster_caveolae Caveolae-Mediated Endocytosis Biotin_Drug Biotin-PEG-Drug Conjugate Biotin_Receptor Biotin Receptor (e.g., SMVT) Biotin_Drug->Biotin_Receptor Binding Clathrin_Pit Clathrin-Coated Pit Biotin_Receptor->Clathrin_Pit Caveolae Caveolae Biotin_Receptor->Caveolae Clathrin_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Clathrin_Vesicle Dynamin Early_Endosome Early Endosome (pH ~6.0-6.5) Clathrin_Vesicle->Early_Endosome Uncoating Late_Endosome Late Endosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome Caveosome Caveosome (Neutral pH) Caveolae->Caveosome Caveosome->Late_Endosome Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cellular_Target Cellular Target (e.g., DNA, Microtubules) Drug_Release->Cellular_Target

Caption: Biotin receptor-mediated endocytosis pathways.

Experimental Workflow: Conjugation and Purification

The following diagram outlines the general workflow for synthesizing and purifying a this compound drug conjugate.

Conjugation_Workflow Start Start: Carboxylic Acid Drug & This compound Activation 1. Activation of Carboxylic Acid (EDC/NHS) Start->Activation Conjugation 2. Amide Bond Formation (Coupling Reaction) Activation->Conjugation Quenching 3. Quenching of Unreacted Sites Conjugation->Quenching Purification 4. Purification (e.g., HPLC, SEC) Quenching->Purification Characterization 5. Characterization (e.g., MS, NMR) Purification->Characterization Final_Product Final Product: Purified Biotin-PEG-Drug Conjugate Characterization->Final_Product

Caption: Workflow for this compound conjugation.

Logical Relationship: Targeted Drug Delivery Mechanism

This diagram illustrates the logical sequence of events in this compound mediated targeted drug delivery, from administration to therapeutic effect.

Targeted_Delivery_Logic Administration Systemic Administration of Biotin-PEG-Drug Conjugate Circulation Prolonged Circulation (PEG-mediated) Administration->Circulation EPR Passive Accumulation in Tumor (EPR Effect) Circulation->EPR Targeting Active Targeting: Biotin binds to overexpressed receptors on cancer cells EPR->Targeting Internalization Receptor-Mediated Endocytosis Targeting->Internalization Release Drug Release in Endo-lysosomal Compartments (pH-dependent) Internalization->Release Action Drug interacts with intracellular target Release->Action Effect Therapeutic Effect: (e.g., Apoptosis, Cell Cycle Arrest) Action->Effect

Caption: Mechanism of biotin-targeted drug delivery.

Conclusion

This compound is a powerful and versatile tool in the design and development of targeted drug delivery systems. Its tripartite structure allows for specific targeting of cancer cells via biotin receptors, improved pharmacokinetic properties conferred by the PEG linker, and straightforward conjugation to a variety of therapeutic payloads through its terminal amine group. The experimental protocols and quantitative data presented in this guide demonstrate the potential of this approach to significantly enhance the therapeutic index of anticancer agents. The provided diagrams offer a clear visual framework for understanding the underlying biological mechanisms and experimental workflows. As research in targeted therapies continues to advance, the rational design and application of well-characterized linkers like this compound will be paramount in translating promising laboratory findings into effective clinical treatments.

References

The Unrivaled Bond: A Technical Guide to the Biotin-Avidin Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin stands as one of the most powerful non-covalent bonds known in nature. This exceptionally high affinity, coupled with its remarkable specificity and stability, has made the biotin-avidin system an indispensable tool across a vast spectrum of life sciences research and drug development. This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of this remarkable molecular partnership, details the experimental protocols used to characterize it, and illustrates its application in modern research workflows.

Core Principles of the Biotin-Avidin Interaction

The basis of the extraordinary affinity between biotin and avidin (or its bacterial analog, streptavidin) lies in a combination of factors, including extensive hydrogen bonding, van der Waals interactions, and the burial of a significant hydrophobic surface area upon complex formation. Avidin, a glycoprotein found in egg whites, and streptavidin, a protein isolated from Streptomyces avidinii, are both tetrameric proteins, with each subunit capable of binding one molecule of biotin.[1][2][3] This multivalent nature can lead to signal amplification in many applications.[2][4]

The binding is characterized by an extremely low dissociation constant (Kd), indicating a very stable complex once formed. This bond is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, further enhancing its utility in a wide range of experimental conditions.

Quantitative Analysis of Binding Affinity and Kinetics

The strength and speed of the biotin-avidin interaction have been quantified by various biophysical techniques. The key parameters include the dissociation constant (Kd), the association rate constant (ka or kon), and the dissociation rate constant (kd or koff).

ParameterAvidin-BiotinStreptavidin-BiotinNotesReference
Dissociation Constant (Kd) ~10⁻¹⁵ M~10⁻¹⁴ MOne of the strongest non-covalent interactions known.
Association Rate Constant (ka) ~7 x 10⁷ M⁻¹s⁻¹~1.3 x 10⁷ M⁻¹s⁻¹The binding process is very rapid.
Dissociation Rate Constant (kd) ~7.5 x 10⁻⁸ s⁻¹~2.4 x 10⁻⁶ s⁻¹The complex is extremely stable with a very slow off-rate.

Thermodynamic Parameters of the Biotin-Avidin/Streptavidin Interaction

ParameterAvidin-BiotinStreptavidin-BiotinNotesReference
Enthalpy (ΔH) -23.4 kcal/mol-25 to -26 kcal/molThe binding is an exothermic process.
Entropy (ΔS) Smaller negative valueLarger negative valueThe higher affinity of avidin is attributed to a smaller entropic penalty.
Heat Capacity (ΔCp) -461 cal/mol·K-459.9 cal/mol·KIndicates a significant burial of nonpolar surface area upon binding.

Experimental Protocols for Characterization

Several biophysical techniques are employed to measure the binding affinity and kinetics of the biotin-avidin interaction. The two most common methods are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) in a single experiment.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of avidin or streptavidin at a concentration of approximately 40 µM in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a solution of biotin at a concentration of 400-750 µM in the same buffer. It is crucial that both the protein and ligand are in identical buffer to minimize heat of dilution effects.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the avidin/streptavidin solution into the sample cell (typically ~350 µL).

    • Load the biotin solution into the injection syringe (typically ~250 µL).

  • Titration:

    • Perform an initial small injection (e.g., 2 µL) to account for diffusion from the syringe tip; this data point is typically discarded during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 5-10 µL each) of the biotin solution into the sample cell containing the avidin/streptavidin solution.

    • Allow sufficient time between injections (e.g., 150-200 seconds) for the system to return to thermal equilibrium.

  • Data Analysis:

    • The raw data, a series of heat-release peaks, is integrated to determine the heat change per injection.

    • The integrated heat data is then plotted against the molar ratio of biotin to avidin/streptavidin.

    • This binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.

Detailed Protocol:

  • Sensor Chip Preparation:

    • Use a streptavidin-coated sensor chip.

    • Prime the system with running buffer (e.g., PBS with 0.05% Tween-20) to establish a stable baseline.

  • Ligand Immobilization:

    • Inject a solution of a biotinylated molecule (the "ligand") over the streptavidin-coated sensor surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capture.

  • Analyte Binding:

    • Inject a series of concentrations of the interacting partner (the "analyte") over the sensor surface to monitor the association phase.

    • The change in the SPR signal (measured in Resonance Units, RU) over time is recorded.

  • Dissociation:

    • After the association phase, switch to flowing only the running buffer over the sensor surface to monitor the dissociation of the analyte from the immobilized ligand.

  • Regeneration (if applicable):

    • For some interactions, a regeneration solution (e.g., 20 mM NaOH) can be injected to remove the bound analyte, allowing for subsequent experiments on the same surface. However, due to the strength of the biotin-streptavidin bond, the biotinylated ligand is not removed.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.

Applications and Workflows

The biotin-avidin system is a cornerstone of many molecular biology techniques, including ELISA, immunohistochemistry, affinity purification, and pull-down assays.

Protein-Protein Interaction Studies using Biotin Pull-Down

A common application is the identification of protein-protein interactions. In this workflow, a "bait" protein is biotinylated and used to "pull down" its interacting partners ("prey") from a cell lysate.

PullDown_Workflow cluster_preparation Preparation cluster_binding Binding cluster_purification Purification cluster_analysis Analysis Bait Biotinylated 'Bait' Protein Incubate Incubate Bait, Lysate, and Beads Bait->Incubate Lysate Cell Lysate ('Prey' Proteins) Lysate->Incubate Beads Streptavidin-coated Beads Beads->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute 'Prey' Proteins Wash->Elute Analysis Analyze by Mass Spectrometry or Western Blot Elute->Analysis

Caption: Workflow for a biotin-based pull-down assay.

Signal Transduction Pathway Analysis

The biotin-avidin system can be utilized to study signaling pathways. For instance, in the study of G-protein coupled receptors (GPCRs), a GPCR can be biotinylated to facilitate its purification and the identification of its downstream signaling partners.

GPCR_Signaling_Pathway Ligand Ligand GPCR Biotinylated GPCR Ligand->GPCR Activation G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation

Caption: A generalized GPCR signaling pathway.

Logical Relationship in SPR-based Assays

The principle of using a streptavidin-coated chip in SPR relies on a series of specific binding events that allow for the oriented capture of a biotinylated ligand.

SPR_Logic SensorChip Gold Sensor Chip Surface StreptavidinLayer Immobilized Streptavidin Layer SensorChip->StreptavidinLayer Covalent Attachment BiotinylatedLigand Biotinylated Ligand StreptavidinLayer->BiotinylatedLigand High-Affinity Binding Analyte Analyte BiotinylatedLigand->Analyte Specific Interaction (Analyzed) Signal SPR Signal Change Analyte->Signal Generates

Caption: Logical flow of an SPR experiment using a streptavidin chip.

Conclusion

The biotin-avidin interaction, with its unparalleled strength and specificity, remains a cornerstone of modern biological and pharmaceutical research. A thorough understanding of its binding affinity, kinetics, and the experimental methods used for its characterization is crucial for its effective application. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and drug development professionals to harness the power of this remarkable molecular partnership in their endeavors.

References

A Technical Guide to the Chemical Stability and Storage of Biotin-PEG5-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical stability and recommended storage conditions for Biotin-PEG5-Amine. It is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize this versatile molecule. This document outlines key stability considerations, recommended storage protocols, and methodologies for assessing the integrity of this compound.

Introduction to this compound

This compound is a heterobifunctional linker molecule that incorporates a biotin moiety, a polyethylene glycol (PEG) spacer, and a terminal primary amine group. The biotin group provides high-affinity binding to avidin and streptavidin, making it a valuable tool for detection, purification, and targeted delivery applications. The hydrophilic 5-unit PEG spacer enhances aqueous solubility, reduces steric hindrance, and can minimize immunogenicity of the conjugated molecule.[1][2][3][4] The terminal primary amine allows for covalent conjugation to various functional groups, such as carboxylic acids, to form stable amide bonds.[5] This reagent is frequently employed in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and as a component of Proteolysis Targeting Chimeras (PROTACs).

Chemical Stability Profile

The stability of this compound is critical for its successful application. Degradation can compromise its ability to bind to avidin/streptavidin or to conjugate to target molecules, leading to unreliable experimental results. The primary points of potential degradation are the amide bond linking the biotin and PEG spacer, the ether linkages within the PEG chain, and the terminal amine group.

Factors Influencing Stability:

  • pH: The terminal amine group is susceptible to protonation at acidic pH, which can affect its reactivity. While the amide and ether linkages are generally stable, extreme pH conditions can lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate the degradation of the PEG chain through oxidative processes and hydrolysis.

  • Light: As with many complex organic molecules, exposure to UV light can potentially lead to photodegradation. Therefore, protection from light is recommended.

  • Oxidizing Agents: The polyethylene glycol chain is susceptible to oxidative degradation, which can lead to chain cleavage and the formation of various degradation products, including formaldehyde and formic acid.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and functionality of this compound. The following conditions are recommended by various suppliers.

Table 1: Recommended Storage Conditions for this compound

FormDurationTemperatureConditions
Solid Short-term (days to weeks)0 - 4°CDry, dark environment.
Long-term (months to years)-20°CDry, dark environment, under an inert atmosphere (e.g., Argon or Nitrogen) is ideal.
In Solution Short-term (up to 1 month)-20°CIn an anhydrous, amine-free solvent (e.g., DMSO, DMF), stored in aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Long-term (up to 6 months)-80°CIn an anhydrous, amine-free solvent (e.g., DMSO, DMF), stored in aliquots. Protect from light.

Handling Recommendations:

  • Equilibration: Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent moisture condensation.

  • Inert Atmosphere: For long-term storage of the solid, backfilling the container with an inert gas like argon or nitrogen after each use is recommended to minimize oxidation and moisture exposure.

  • Solution Preparation: Solutions should be prepared immediately before use whenever possible. If stock solutions are necessary, use anhydrous solvents and store in small aliquots.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for your specific application, it may be necessary to perform stability studies. The following are generalized protocols for forced degradation studies that can be adapted for this molecule.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and to develop stability-indicating analytical methods. An extent of degradation of 5-20% is generally considered suitable for these purposes.

1. Hydrolytic Stability Study

  • Objective: To assess the stability of this compound in aqueous solutions at different pH values.

  • Methodology:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in buffers of varying pH (e.g., pH 4, 7, and 9).

    • Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) and protect from light.

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

    • Immediately analyze the aliquots by a suitable analytical method, such as HPLC-MS, to quantify the remaining this compound and identify any degradation products.

2. Oxidative Stability Study

  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Methodology:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at neutral pH).

    • Add a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 0.1% - 3% v/v).

    • Incubate the solution at room temperature and protect from light.

    • At specified time points, withdraw aliquots and quench the oxidation reaction if necessary (e.g., by adding sodium bisulfite).

    • Analyze the aliquots by HPLC-MS to assess degradation.

3. Photostability Study

  • Objective: To determine the impact of light exposure on the stability of this compound.

  • Methodology (based on ICH Q1B guidelines):

    • Expose a sample of solid this compound and a solution of the compound to a light source that produces both UV and visible light. A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC-MS to quantify any degradation.

Analytical Method for Stability Assessment: HPLC-MS

A High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS) is a powerful tool for stability studies, as it can separate the parent compound from its degradation products and provide information about their molecular weights.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column is often suitable for this type of molecule.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid (e.g., 0.1%), can be used.

    • Detection:

      • UV-Vis: While the PEG chain does not have a strong chromophore, the biotin moiety may have some absorbance. However, a more universal detector is often preferred.

      • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These detectors are well-suited for PEG-containing molecules as they do not rely on a chromophore.

      • Mass Spectrometry (MS): Provides molecular weight information for the parent compound and any degradation products.

  • Workflow:

    • Develop an HPLC method that provides good separation between the this compound peak and any potential degradation product peaks.

    • Inject samples from the forced degradation studies.

    • Quantify the peak area of this compound at each time point to determine the rate of degradation.

    • Analyze the mass spectra of any new peaks that appear to identify the molecular weights of the degradation products.

Visualization of Application and Workflow

Application in PROTAC Technology

This compound can be used as a linker in the synthesis of PROTACs. The amine group can be conjugated to a ligand for a target protein, while the biotin can be used for purification or as a point of attachment for another functional moiety. The PROTAC then facilitates the degradation of the target protein via the ubiquitin-proteasome system.

PROTAC mechanism of action.
Experimental Workflow for Stability Testing

The logical flow for conducting a stability study of this compound involves several key steps, from sample preparation to data analysis.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solutions in Stress Media (e.g., pH buffers, H2O2) Hydrolytic Hydrolytic Stress (Temp, pH) Prep->Hydrolytic Oxidative Oxidative Stress (H2O2) Prep->Oxidative Photolytic Photolytic Stress (Light Exposure) Prep->Photolytic Sampling Sample at Time Points Hydrolytic->Sampling Oxidative->Sampling Photolytic->Sampling HPLC_MS HPLC-MS Analysis Sampling->HPLC_MS Data Data Analysis: - Quantify Parent Compound - Identify Degradants HPLC_MS->Data

Workflow for stability assessment.

Conclusion

This compound is a valuable reagent in various biomedical research and development applications. Understanding its chemical stability and adhering to proper storage and handling protocols are crucial for obtaining reliable and reproducible results. This guide provides a comprehensive overview of these aspects and offers a framework for researchers to conduct their own stability assessments. While general degradation pathways for PEGylated compounds are known, specific quantitative stability data for this compound under various stress conditions would require dedicated experimental studies. The provided protocols and workflows serve as a starting point for such investigations.

References

A Technical Guide to Biotin-PEG5-Amine: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG5-Amine, a versatile bifunctional linker widely employed in biomedical research and drug development. This document details its chemical identifiers, outlines a key experimental protocol for its application in protein biotinylation, and presents a visual representation of the experimental workflow.

Core Chemical Data

This compound is a popular biotinylation reagent that features a biotin moiety, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. The PEG spacer enhances solubility in aqueous solutions and reduces steric hindrance in biotin-avidin binding interactions. The terminal amine allows for covalent conjugation to various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters.

Chemical IdentifierDataSource(s)
CAS Number 113072-75-6[1][2][3][4]
Chemical Formula C22H42N4O7S[1]
Molecular Weight 506.66 g/mol
IUPAC Name N-(17-amino-3,6,9,12,15-pentaoxaheptadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
SMILES O=C1N--INVALID-LINK--(--INVALID-LINK--(CS2)N1)[C@@H]2CCCCC(NCCOCCOCCOCCOCCOCCN)=O
Synonyms Biotin-PEG5-NH2, Amine-PEG5-Biotin
Purity Typically >95%
Solubility Soluble in DMSO
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. It is recommended to store in a dry, dark environment.

Applications in Research and Drug Development

This compound is a valuable tool for:

  • Bioconjugation: The primary amine group can be readily coupled to molecules containing carboxylic acids or activated esters (e.g., NHS esters) to form stable amide bonds. This enables the biotinylation of proteins, peptides, antibodies, and other biomolecules.

  • Targeted Drug Delivery: The biotin moiety can be used to target cells that overexpress biotin receptors, a common characteristic of various cancer cells. By conjugating a therapeutic agent to this compound, targeted delivery to tumor sites can be achieved, potentially increasing efficacy and reducing off-target toxicity.

  • PROTACs: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

  • Immunoassays: Biotinylated molecules are widely used in various assay formats, including ELISA, Western blotting, and immunohistochemistry, leveraging the high-affinity interaction between biotin and streptavidin/avidin for detection and quantification.

  • Affinity Purification: The strong and specific interaction between biotin and avidin or streptavidin can be exploited for the purification of biotinylated molecules and their binding partners.

Experimental Protocol: Protein Biotinylation via EDC/NHS Chemistry

This protocol provides a general method for conjugating this compound to a protein with accessible carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in the Activation Buffer.

    • Add the EDC and NHS solutions to the protein solution to achieve a final concentration of 2 mM EDC and 5 mM NHS.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Immediately following the activation step, exchange the buffer of the activated protein solution to the Coupling Buffer (pH 7.2-7.5) using a desalting column.

    • Dissolve this compound in the Coupling Buffer.

    • Add a 10 to 50-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.

  • Characterization:

    • Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescently labeled streptavidin probe.

    • Assess the integrity and activity of the biotinylated protein using appropriate functional assays.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical protein biotinylation experiment using this compound.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_downstream Downstream Processing protein Protein Solution in Activation Buffer activation Activate Protein Carboxyl Groups (EDC/NHS) protein->activation Add EDC/NHS reagents Prepare EDC, NHS, & this compound reagents->activation conjugation Conjugate with This compound activation->conjugation Add this compound quenching Quench Reaction conjugation->quenching Add Tris Buffer purification Purify Biotinylated Protein quenching->purification Dialysis or Desalting characterization Characterize Conjugate (e.g., HABA Assay) purification->characterization application Downstream Application (e.g., Immunoassay) characterization->application

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Biotin-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with Biotin-PEG5-NHS Ester. This process, known as biotinylation, is a fundamental technique in various life science applications for the detection, purification, and study of proteins and their interactions.[1][2][3][4] The inclusion of a five-unit polyethylene glycol (PEG) spacer arm between the biotin and the reactive group minimizes steric hindrance, improving the accessibility of the biotin for binding to avidin or streptavidin.[5]

Introduction to Protein Biotinylation

Biotinylation is the process of attaching biotin, a small vitamin (B7), to a molecule such as a protein. The extraordinary affinity between biotin and streptavidin or avidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms one of the strongest known non-covalent interactions in nature. This robust interaction is exploited in a multitude of applications, including:

  • Affinity Purification: Isolation of biotinylated proteins from complex mixtures using streptavidin-conjugated resins.

  • Immunoassays: High-sensitivity detection in techniques like ELISA and Western blotting.

  • Cellular Imaging and Labeling: Visualization and tracking of proteins within cells.

  • Drug Discovery: Screening for compounds that interact with specific biotinylated proteins.

  • Protein-Protein Interaction Studies: Capturing binding partners of a biotinylated bait protein.

The N-hydroxysuccinimide (NHS) ester of Biotin-PEG5 is an amine-reactive reagent that efficiently forms stable amide bonds with primary amino groups (-NH₂) found on the N-terminus of polypeptides and the side chains of lysine residues.

Experimental Protocol: Labeling Protein with Biotin-PEG5-NHS Ester

This protocol provides a general guideline for the biotinylation of a protein using Biotin-PEG5-NHS Ester. The optimal conditions may need to be determined empirically for each specific protein.

Materials
  • Protein of interest

  • Biotin-PEG5-NHS Ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Protocol Steps
  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester. If the protein solution contains such buffers, it must be exchanged for an appropriate amine-free buffer by dialysis or gel filtration.

  • Biotin-PEG5-NHS Ester Preparation:

    • Equilibrate the vial of Biotin-PEG5-NHS Ester to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the Biotin-PEG5-NHS Ester in anhydrous DMF or DMSO to a stock concentration (e.g., 10 mM). NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.

  • Biotinylation Reaction:

    • Calculate the required volume of the Biotin-PEG5-NHS Ester stock solution to achieve the desired molar excess relative to the protein. A 20-fold molar excess is a common starting point for antibodies, typically resulting in 4-6 biotin molecules per antibody. The optimal ratio should be determined experimentally.

    • Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching buffer with a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of Biotinylated Protein:

    • Remove the excess, unreacted biotin reagent and reaction byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.

  • Storage:

    • Store the purified biotinylated protein under conditions that are optimal for the non-biotinylated protein. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the protein biotinylation protocol.

ParameterRecommended Value/RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations are generally more efficient.
Molar Excess of Biotin Reagent10- to 20-foldThis is a starting point and should be optimized for the specific protein.
Reaction pH7.0-8.5Optimal results are often obtained at pH 8.3.
Reaction TemperatureRoom Temperature or 4°C (on ice)Lower temperatures can be used to slow the reaction and hydrolysis of the NHS ester.
Reaction Time30-60 minutes at RT, 2 hours on iceIncubation time can be adjusted to control the degree of labeling.
Quenching Reagent1 M Tris-HCl or GlycineFinal concentration of 50-100 mM.
Method for QuantificationPrincipleSensitivity
HABA AssayDisplacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin, causing a decrease in absorbance at 500 nm.Low sensitivity, requires a relatively large amount of sample.
Fluorescence Binding AssayEnhancement of fluorescence of a streptavidin-fluorophore conjugate upon binding to biotin.High sensitivity.
Competition ELISACompetition between the biotinylated protein and a known biotin standard for binding to an anti-biotin antibody.High sensitivity and convenient range.
Mass SpectrometryDirect determination of the mass shift upon biotinylation, allowing for precise calculation of the number of biotin molecules per protein.High accuracy and can identify specific sites of modification.

Visualizing the Workflow and Application

Experimental Workflow for Protein Biotinylation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (1-10 mg/mL in amine-free buffer) Mixing Mixing (Add biotin reagent to protein) Protein_Prep->Mixing Biotin_Prep Biotin-PEG5-NHS Ester (Dissolve in DMF/DMSO) Biotin_Prep->Mixing Incubation Incubation (RT for 30-60 min or 4°C for 2h) Mixing->Incubation Quenching Quenching (Add Tris or Glycine) Incubation->Quenching Purification Purification (Dialysis or Desalting Column) Quenching->Purification Quantification Quantification (HABA, ELISA, MS) Purification->Quantification Storage Storage (-20°C or -80°C) Quantification->Storage

Caption: Workflow for labeling proteins with Biotin-PEG5-NHS Ester.

Application: Streptavidin Pull-Down for Protein Interaction Analysis

G Biotin_Protein Biotinylated Bait Protein Complex Protein Complex Biotin_Protein->Complex Interaction_Partner Interaction Partner (Prey Protein) Interaction_Partner->Complex Bound_Complex Bead-Bound Complex Complex->Bound_Complex Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Bound_Complex Wash Wash Steps (Remove non-specific binders) Bound_Complex->Wash Elution Elution Wash->Elution Analysis Analysis (SDS-PAGE, Western Blot, Mass Spec) Elution->Analysis

Caption: Using biotinylated proteins for pull-down assays.

References

Application Notes and Protocols for Biotin-PEG5-Amine Conjugation to Antibodies and Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including immunoassays, affinity purification, and targeted drug delivery. Biotin-PEG5-Amine is a versatile biotinylation reagent featuring a primary amine for conjugation and a five-unit polyethylene glycol (PEG) spacer. This PEG spacer enhances the water solubility of the conjugate and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.

These application notes provide detailed protocols for the conjugation of this compound to the carboxyl groups of antibodies and peptides using the robust and widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of Conjugation

The conjugation of this compound to carboxyl groups on antibodies (present on aspartic and glutamic acid residues) and peptides (C-terminus or acidic amino acid side chains) is achieved through a two-step reaction facilitated by EDC and NHS.

  • Activation of Carboxyl Groups: EDC activates the carboxyl groups on the protein or peptide to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: In the presence of NHS, this intermediate is converted into a more stable amine-reactive NHS ester. This two-step process is favored as it enhances coupling efficiency and allows for better control over the reaction.[1]

  • Amine Coupling: The primary amine of this compound then reacts with the NHS ester, forming a stable amide bond and releasing NHS.[2]

The inclusion of a PEG spacer in the biotinylation reagent can improve the solubility and stability of the resulting conjugate.[3]

Section 1: Conjugation of this compound to Antibodies

This protocol outlines the procedure for biotinylating an antibody via its carboxyl groups. This method is particularly useful when modification of primary amines on the antibody may compromise its antigen-binding activity.

Experimental Protocol: Antibody Conjugation

Materials and Reagents:

  • Antibody (at >2 mg/mL in an amine-free and carboxyl-free buffer, e.g., MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris) or carboxylates, exchange it into the Activation Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in anhydrous DMF or DMSO.

    • Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Immediately before use, dissolve this compound in the Coupling Buffer to a concentration of 10 mg/mL.

    • Add a 100-fold molar excess of the this compound solution to the activated antibody.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Biotinylated Antibody:

    • Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS.[4]

    • Alternatively, perform dialysis against PBS at 4°C with several buffer changes.

    • Collect the purified biotinylated antibody.

  • Characterization:

    • Determine the protein concentration of the conjugate by measuring its absorbance at 280 nm.

    • Quantify the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5]

Quantitative Data: Antibody Biotinylation

The optimal molar ratios of EDC, NHS, and this compound to the antibody should be determined empirically for each specific antibody to achieve the desired degree of biotinylation without compromising its activity. The following table provides a starting point for optimization.

ParameterRecommended RangePurpose
Molar Excess of EDC to Antibody20x - 100xActivates carboxyl groups.
Molar Excess of NHS to Antibody20x - 100xStabilizes the activated intermediate.
Molar Excess of this compound to Antibody50x - 200xDrives the conjugation reaction.
Antibody Concentration2 - 10 mg/mLHigher concentrations can improve efficiency.
Reaction Time (Activation)15 - 30 minutesSufficient time for NHS-ester formation.
Reaction Time (Conjugation)2 hours - overnightAllows for efficient coupling.

Table 1: Recommended Molar Ratios and Conditions for Antibody Biotinylation Optimization.

The following table can be used to record the results of your optimization experiments.

Experiment IDMolar Excess of EDCMolar Excess of NHSMolar Excess of this compoundDegree of Biotinylation (Biotin/Ab)Antibody Activity (e.g., % Binding)
1
2
3

Table 2: Template for Recording Antibody Biotinylation Optimization Data.

Experimental Workflow: Antibody Conjugation

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Ab Antibody in Amine-free Buffer Activation Activate Antibody with EDC/NHS Ab->Activation Reagents Prepare EDC, NHS, This compound Reagents->Activation Coupling Add this compound Activation->Coupling Quench Quench Reaction Coupling->Quench Purification Purify Conjugate (Desalting/Dialysis) Quench->Purification Characterization Characterize Conjugate (Conc. & Biotinylation) Purification->Characterization

Caption: Workflow for antibody biotinylation with this compound.

Section 2: Conjugation of this compound to Peptides

This protocol details the biotinylation of a peptide at its C-terminal carboxyl group or the side chains of aspartic or glutamic acid residues.

Experimental Protocol: Peptide Conjugation

Materials and Reagents:

  • Peptide with at least one carboxyl group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the peptide in the Activation Buffer to a concentration of 1-5 mg/mL.

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in anhydrous DMF or DMSO.

    • Immediately before use, dissolve this compound in the Coupling Buffer to a concentration of 10 mg/mL.

  • Activation of Peptide Carboxyl Groups:

    • Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the peptide solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Add a 2-fold molar excess of the this compound solution to the activated peptide.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Biotinylated Peptide:

    • Purify the biotinylated peptide from the reaction mixture using RP-HPLC.

    • Lyophilize the collected fractions containing the purified product.

  • Characterization:

    • Confirm the identity and purity of the biotinylated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Quantitative Data: Peptide Biotinylation

Similar to antibody conjugation, the stoichiometry of the reactants should be optimized for each peptide. The following table provides a general guideline.

ParameterRecommended RangePurpose
Molar Excess of EDC to Peptide1.2x - 5xActivates carboxyl groups.
Molar Excess of NHS to Peptide1.2x - 5xStabilizes the activated intermediate.
Molar Excess of this compound to Peptide1.5x - 10xDrives the conjugation reaction.
Peptide Concentration1 - 5 mg/mLInfluences reaction kinetics.
Reaction Time (Activation)15 minutesSufficient for NHS-ester formation.
Reaction Time (Conjugation)2 hoursAllows for efficient coupling.

Table 3: Recommended Molar Ratios and Conditions for Peptide Biotinylation Optimization.

The following table can be used to document your optimization results.

Experiment IDMolar Excess of EDCMolar Excess of NHSMolar Excess of this compoundConjugation Efficiency (%)Purity (%)
1
2
3

Table 4: Template for Recording Peptide Biotinylation Optimization Data.

Experimental Workflow: Peptide Conjugation

Peptide_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Peptide Peptide in Activation Buffer Activation Activate Peptide with EDC/NHS Peptide->Activation Reagents Prepare EDC, NHS, This compound Reagents->Activation Coupling Add this compound Activation->Coupling Quench Quench Reaction Coupling->Quench Purification Purify Conjugate (RP-HPLC) Quench->Purification Characterization Characterize Conjugate (Mass Spectrometry) Purification->Characterization

Caption: Workflow for peptide biotinylation with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency Inefficient activation of carboxyl groups.Ensure EDC and NHS are fresh and anhydrous. Optimize the pH of the activation buffer (pH 6.0 is optimal). Increase the molar excess of EDC and NHS.
Presence of competing amines or carboxylates in the buffer.Perform buffer exchange to an appropriate amine-free and carboxylate-free buffer.
Protein/Peptide Precipitation Aggregation during the reaction.Perform the reaction at a lower temperature (4°C). Reduce the concentration of the protein or peptide.
Loss of Biological Activity Modification of critical carboxyl groups.Reduce the molar excess of biotinylation reagents. Consider alternative conjugation chemistries (e.g., targeting sulfhydryl groups if available).
High Background in Assays Presence of unconjugated biotin.Ensure thorough purification of the conjugate using appropriate methods (desalting, dialysis, or HPLC).

Table 5: Troubleshooting Guide for this compound Conjugation.

References

Application Notes and Protocols for Cell Surface Protein Labeling using Biotin-PEG5-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences for studying cell surface proteins. The high-affinity interaction between biotin and avidin or streptavidin allows for the specific detection, purification, and analysis of labeled proteins. Biotin-PEG5-Amine is a biotinylation reagent featuring a five-unit polyethylene glycol (PEG) spacer arm terminating in a primary amine. This hydrophilic spacer enhances water solubility and reduces steric hindrance, making the biotin moiety more accessible to avidin or streptavidin. The terminal primary amine allows for its conjugation to carboxyl groups or other reactive moieties on target molecules. However, for direct labeling of cell surface proteins, which primarily exposes primary amines (on lysine residues and N-termini), an amine-reactive derivative such as an N-hydroxysuccinimide (NHS) ester of Biotin-PEG5 would be used. This document will focus on the application of amine-reactive biotinylation for cell surface protein labeling, assuming the use of an NHS-activated form of a PEGylated biotin reagent, and will provide detailed protocols for its use.

The labeling of cell surface proteins is critical for a multitude of applications, including:

  • Studying protein trafficking: Tracking the internalization, recycling, and degradation of surface receptors.[1][2]

  • Identifying protein-protein interactions: Isolating cell surface receptor complexes for further analysis.

  • Drug discovery: Screening for novel drug targets on the cell surface.[3]

  • Understanding cellular signaling: Investigating the role of surface receptors in signal transduction pathways.[4][5]

Principle of the Reaction

Amine-reactive biotinylation reagents, such as those containing an N-hydroxysuccinimide (NHS) ester, react with primary amines (-NH2) found on the N-terminus of proteins and the side chains of lysine residues. This reaction forms a stable amide bond, covalently linking the biotin-PEG molecule to the protein. The reaction is most efficient at a neutral to slightly alkaline pH (7-9). When using a membrane-impermeable biotinylation reagent, such as one with a charged sulfo-NHS group or a hydrophilic PEG spacer, the labeling is restricted to proteins on the outer surface of the plasma membrane, as the reagent cannot cross into the cytoplasm.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Parameters
ParameterRecommended RangeNotes
Biotinylation Reagent Concentration 0.25 - 2.0 mg/mLOptimal concentration should be determined empirically for each cell type and experimental goal.
Cell Density 1 x 10^6 - 25 x 10^6 cells/mLHigher cell densities can improve labeling efficiency.
Incubation Time 10 - 60 minutesShorter times at room temperature or longer times at 4°C can be used. Incubation at 4°C minimizes protein internalization.
Incubation Temperature 4°C or Room Temperature4°C is recommended to prevent endocytosis of labeled proteins.
Quenching Reagent Concentration 50 - 100 mM Glycine or TrisQuenches any unreacted biotinylation reagent.
Table 2: Troubleshooting Common Issues in Cell Surface Biotinylation
IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive biotinylation reagent (hydrolysis).Prepare fresh reagent solution immediately before use.
Presence of primary amines in the buffer (e.g., Tris, glycine).Use an amine-free buffer such as PBS or HBSS for the labeling reaction.
Insufficient molar excess of biotin reagent.Increase the concentration of the biotinylation reagent.
High Background (Intracellular Labeling) Cell membrane permeability compromised.Handle cells gently and perform all steps on ice to maintain membrane integrity.
Reagent is membrane-permeable.Use a membrane-impermeable version of the biotinylation reagent (e.g., sulfo-NHS ester).
Cell Death Reagent concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration.
Prolonged incubation at suboptimal conditions.Minimize incubation times and maintain physiological pH and osmolarity.

Experimental Protocols

Protocol 1: Cell Surface Biotinylation of Adherent Cells

Materials:

  • This compound (or its NHS-ester derivative)

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • Quenching Buffer (100 mM Glycine or Tris in PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Refrigerated centrifuge

Procedure:

  • Grow cells to 80-90% confluency in a culture dish.

  • Place the culture dish on ice and wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.

  • Prepare the biotinylation solution by dissolving the Biotin-PEG reagent in ice-cold PBS (pH 8.0) to the desired final concentration (e.g., 0.5 mg/mL). Prepare this solution immediately before use.

  • Aspirate the final PBS wash and add the biotinylation solution to the cells, ensuring the entire surface is covered.

  • Incubate the dish on a rocking platform for 30 minutes at 4°C to prevent endocytosis.

  • Aspirate the biotinylation solution and quench the reaction by adding ice-cold Quenching Buffer. Incubate for 5-10 minutes on ice.

  • Wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.

  • Transfer the cell lysate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • The supernatant containing the biotinylated cell surface proteins is now ready for downstream applications.

Protocol 2: Pull-down of Biotinylated Proteins using Streptavidin Beads

Materials:

  • Cell lysate containing biotinylated proteins

  • Streptavidin-agarose or magnetic beads

  • Wash Buffer (e.g., Lysis Buffer or PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Take a fraction of the cell lysate to serve as the "input" or "total lysate" control.

  • Add an appropriate volume of streptavidin bead slurry to the remaining lysate.

  • Incubate the lysate-bead mixture for 2-4 hours or overnight at 4°C on a rotator.

  • Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

  • Discard the supernatant (this contains the unlabeled, intracellular proteins).

  • Wash the beads three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • After the final wash, aspirate the supernatant.

  • To elute the bound proteins, add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes. For membrane proteins, heating at 65-70°C for 10 minutes may be preferred to prevent aggregation.

  • Pellet the beads and collect the supernatant, which contains the purified biotinylated proteins, for analysis by Western blotting or mass spectrometry.

Protocol 3: Cell Viability Assay

To ensure that the biotinylation procedure does not adversely affect cell health, a cell viability assay should be performed.

Materials:

  • Cells cultured in a 96-well plate

  • Biotinylation reagents as described in Protocol 1

  • Cell viability reagent (e.g., MTT, MTS, or a live/dead cell staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the biotinylation reagent following the procedure outlined in Protocol 1 (steps 2-7). Include untreated cells as a negative control.

  • After the final wash, add fresh culture medium to the cells.

  • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (absorbance or fluorescence) using a plate reader or visualize the cells using a fluorescence microscope.

  • Calculate the percentage of viable cells relative to the untreated control.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Cell Surface Protein Analysis cluster_downstream Downstream Analysis start Live Cells in Culture wash1 Wash with ice-cold PBS (pH 8.0) start->wash1 biotinylation Incubate with Biotin-PEG-NHS Reagent (4°C) wash1->biotinylation quench Quench with Glycine or Tris Buffer biotinylation->quench wash2 Wash with ice-cold PBS quench->wash2 lysis Lyse Cells and Collect Supernatant wash2->lysis pulldown Streptavidin Pull-down lysis->pulldown total_lysate Total Lysate (Input Control) lysis->total_lysate wash_beads Wash Beads pulldown->wash_beads elution Elute Biotinylated Proteins wash_beads->elution analysis Western Blot or Mass Spectrometry elution->analysis

Caption: Workflow for labeling and isolating cell surface proteins.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR (Cell Surface Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Activation PI3K PI3K Dimerization->PI3K Activation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cellular_Response Cell Proliferation, Survival, Growth mTOR->Cellular_Response Transcription_Factors->Cellular_Response

Caption: Overview of the EGFR signaling cascade.

References

Application Notes and Protocols: A Step-by-Step Guide for Nanoparticle Functionalization with Biotin-PEG5-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with biotin moieties is a cornerstone technique in nanobiotechnology, enabling targeted drug delivery, advanced diagnostics, and sophisticated biosensing applications. The biotin-avidin interaction, one of the strongest non-covalent bonds known in nature, provides a versatile and robust method for attaching nanoparticles to a wide array of biological targets.[1][2][3] This guide provides a detailed, step-by-step protocol for the covalent attachment of Biotin-PEG5-Amine to carboxylated nanoparticles using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.[4][5]

This protocol is designed to be adaptable for various nanoparticle types (e.g., gold, magnetic, polymeric) that possess surface carboxyl groups. The inclusion of a polyethylene glycol (PEG) spacer (PEG5) between the biotin and the amine reactive group serves to increase the water solubility, reduce non-specific binding, and enhance the in vivo stability of the functionalized nanoparticles.

Experimental Workflow

The overall experimental workflow for the functionalization and characterization of nanoparticles with this compound is depicted below.

G cluster_0 Nanoparticle Preparation & Activation cluster_1 Conjugation cluster_2 Purification & Characterization cluster_3 Application A Carboxylated Nanoparticles B Activation with EDC/sulfo-NHS A->B C Addition of this compound B->C D Incubation C->D E Quenching & Washing D->E F Characterization (DLS, Zeta, TEM) E->F G Biotin Quantification (HABA Assay) E->G H Functionalized Nanoparticles G->H I Binding to Avidin/Streptavidin Conjugates H->I

Caption: Workflow for this compound Nanoparticle Functionalization.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number (Example)
Carboxylated NanoparticlesVaries based on NP typee.g., Sigma-Aldrich, Thermo Fisher
This compoundBroadPharmBP-22468
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)Thermo Fisher Scientific22980
Sulfo-NHS (N-hydroxysulfosuccinimide)Thermo Fisher Scientific24510
Activation Buffer (0.1 M MES, pH 6.0)Sigma-AldrichM3671
Coupling Buffer (PBS, pH 7.4)Thermo Fisher Scientific10010023
Quenching Solution (1 M Tris-HCl, pH 7.4)Sigma-AldrichT2663
Washing Buffer (PBS with 0.05% Tween-20)Sigma-AldrichP9416
HABA Biotin Quantification KitAnaSpec, Thermo FisherAS-72081, 28005

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol outlines the two-step EDC/sulfo-NHS coupling process.

1. Nanoparticle Preparation: a. Resuspend the carboxylated nanoparticles in Activation Buffer (0.1 M MES, pH 6.0) to a final concentration of 1 mg/mL. b. Sonicate the nanoparticle suspension for 5 minutes to ensure a homogenous dispersion.

2. Activation of Carboxyl Groups: a. Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use. EDC is susceptible to hydrolysis. b. To 1 mL of the nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the sulfo-NHS solution. c. Incubate the mixture for 30 minutes at room temperature with gentle mixing (e.g., on a rotator). This step activates the carboxyl groups to form a more stable amine-reactive sulfo-NHS ester.

3. Washing of Activated Nanoparticles: a. Centrifuge the activated nanoparticle suspension at a speed and time appropriate for the nanoparticle size and density to pellet the nanoparticles (e.g., 10,000 x g for 20 minutes). b. Carefully remove the supernatant containing excess EDC and sulfo-NHS. c. Resuspend the nanoparticle pellet in 1 mL of Coupling Buffer (PBS, pH 7.4). d. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of the activation reagents.

4. Conjugation with this compound: a. Prepare a 1 mg/mL solution of this compound in Coupling Buffer. b. Add 200 µL of the this compound solution to the washed, activated nanoparticle suspension. The molar ratio of the biotin linker to the nanoparticles may need to be optimized for specific applications. c. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

5. Quenching and Final Washing: a. Add 100 µL of Quenching Solution (1 M Tris-HCl, pH 7.4) to the reaction mixture and incubate for 15 minutes at room temperature to quench any unreacted sulfo-NHS esters. b. Centrifuge the functionalized nanoparticles and discard the supernatant. c. Wash the nanoparticles three times with Washing Buffer (PBS with 0.05% Tween-20) to remove unreacted this compound and quenching reagent. d. After the final wash, resuspend the biotinylated nanoparticles in an appropriate storage buffer (e.g., PBS) at the desired concentration.

Protocol 2: Characterization of Biotinylated Nanoparticles

1. Size and Surface Charge Analysis: a. Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after functionalization using Dynamic Light Scattering (DLS). b. Determine the zeta potential of the nanoparticles before and after functionalization to confirm changes in surface charge, which is indicative of successful surface modification.

2. Morphological Analysis: a. Visualize the morphology and size of the nanoparticles using Transmission Electron Microscopy (TEM).

Table 1: Example Characterization Data

SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Carboxylated Nanoparticles105 ± 20.15-35 ± 3
Biotinylated Nanoparticles115 ± 30.18-20 ± 4
Protocol 3: Quantification of Surface Biotin using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the amount of biotin on the nanoparticle surface. The assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which leads to a decrease in absorbance at 500 nm.

1. Preparation of Reagents (using a commercial kit): a. Reconstitute the HABA/Avidin premix according to the manufacturer's instructions.

2. Assay Procedure (Microplate Format): a. Add 180 µL of the HABA/Avidin solution to the wells of a 96-well microplate. b. Add 20 µL of the biotinylated nanoparticle suspension to the wells. Include a negative control with 20 µL of buffer instead of the nanoparticle suspension. c. Mix the contents of the wells thoroughly. d. Measure the absorbance at 500 nm (A500) after the reading has stabilized.

3. Calculation of Biotin Concentration: a. The change in absorbance (ΔA500) is used to calculate the concentration of biotin. b. The molar concentration of biotin can be calculated using the Beer-Lambert law, where the extinction coefficient of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹. c. Refer to the specific kit's manual for detailed calculation formulas.

Table 2: Example Biotin Quantification Data

SampleA500Biotin Concentration (µM)Biotin Molecules per Nanoparticle
Negative Control1.2500
Biotinylated Nanoparticles0.855.8~3000

Application: Targeted Binding

The primary application of biotinylated nanoparticles is their ability to bind to avidin or streptavidin, which can be conjugated to antibodies, proteins, or other targeting ligands. This enables the specific targeting of cells or tissues.

G cluster_0 Targeted Assembly cluster_1 Cellular Targeting NP Biotinylated Nanoparticle SA Streptavidin NP->SA Biotin-Streptavidin Interaction Ab Targeting Antibody SA->Ab Receptor Surface Receptor Ab->Receptor Specific Binding Cell Target Cell

References

Application Notes and Protocols for Optimal Biotin-PEG5-Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimal conditions for the covalent coupling of Biotin-PEG5-Amine to molecules containing carboxyl groups. The information herein is designed to enable efficient and reproducible biotinylation for applications in diagnostics, proteomics, and drug development.

I. Introduction to this compound Coupling

This compound is a biotinylation reagent that contains a terminal primary amine group. This amine group can be covalently linked to target molecules, most commonly to carboxyl groups, through the formation of a stable amide bond. The polyethylene glycol (PEG) spacer arm (n=5) is hydrophilic, which increases the solubility of the conjugate in aqueous media and minimizes steric hindrance when binding to avidin or streptavidin.[1][2][3]

The most common method for coupling an amine to a carboxyl group is through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance the reaction efficiency and stability of the active intermediate.[4][5]

II. Reaction Chemistry and Workflow

The coupling of this compound to a carboxyl group using EDC and NHS chemistry proceeds in two main steps. First, EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of this compound to form a stable amide bond. To improve the efficiency and stability of the reaction, NHS or Sulfo-NHS is often added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with the amine group.

Below is a diagram illustrating the general workflow for biotinylating a protein with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution in Amine/Carboxylate-Free Buffer activate Activate Carboxyl Groups: Add EDC/NHS to Protein Solution prep_protein->activate prep_biotin Prepare this compound Stock Solution (e.g., in DMSO) couple Couple this compound: Add this compound to Activated Protein prep_biotin->couple prep_edc_nhs Prepare Fresh EDC/NHS Solution in Reaction Buffer prep_edc_nhs->activate activate->couple incubate Incubate Reaction (e.g., 2h at RT or overnight at 4°C) couple->incubate quench Quench Reaction (Optional) (e.g., with hydroxylamine) incubate->quench purify Purify Conjugate (Dialysis or Desalting Column) quench->purify analyze Analyze Biotinylation (e.g., HABA Assay) purify->analyze

Caption: General workflow for protein biotinylation using this compound.

The chemical pathway for this reaction is depicted in the following diagram.

G Carboxyl R-COOH (Carboxyl Group on Target) OAcylisourea O-acylisourea intermediate (unstable) Carboxyl->OAcylisourea + EDC EDC EDC NHS NHS / Sulfo-NHS BiotinAmine Biotin-PEG5-NH2 (this compound) NHSEster Amine-reactive NHS ester (semi-stable) OAcylisourea->NHSEster + NHS AmideBond Stable Amide Bond (Biotinylated Target) OAcylisourea->AmideBond + Biotin-PEG5-NH2 (direct reaction) NHSEster->AmideBond + Biotin-PEG5-NH2 Byproducts Isourea byproduct + NHS/Sulfo-NHS

Caption: Chemical pathway of EDC/NHS mediated this compound coupling.

III. Optimal Reaction Buffers and Conditions

The selection of an appropriate buffer and reaction conditions is critical for successful biotinylation. Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) should be avoided as they will compete with the reaction.

Table 1: Recommended Reaction Buffers and Conditions

ParameterRecommended ConditionNotes
Reaction Buffer MES (2-(N-morpholino)ethanesulfonic acid) BufferOther non-amine, non-carboxylate buffers can be used.
Activation pH 4.5 - 6.0Most efficient for EDC activation of carboxyl groups.
Coupling pH 7.2 - 8.0Optimal for the reaction of the NHS-ester with the primary amine. A two-step reaction with a pH shift can yield the best results.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster (e.g., 2 hours), while 4°C reactions can proceed overnight.
Reaction Time 2 hours to overnightOptimization may be necessary depending on the reactivity of the target molecule.

IV. Experimental Protocols

A. Materials Required

  • Molecule to be biotinylated (e.g., protein, peptide) containing carboxyl groups.

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • (Optional but recommended) Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF for dissolving this compound

  • Purification system: Dialysis cassettes or desalting columns

B. Protocol for Biotinylation of a Protein

This protocol is a general guideline and may require optimization for your specific protein.

  • Preparation of Protein:

    • Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the protein solution is free from any amine or carboxylate-containing buffers by performing buffer exchange if necessary.

  • Preparation of Reagents:

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare a 10 mg/mL (~52 mM) solution of EDC in Reaction Buffer. EDC is moisture-sensitive and should be equilibrated to room temperature before opening.

    • (Optional) Immediately before use, prepare a 10 mg/mL (~46 mM) solution of Sulfo-NHS in Reaction Buffer.

  • Activation and Coupling Reaction:

    • Add EDC and Sulfo-NHS to the protein solution. A molar excess of 10-20 fold for each reagent over the protein is a good starting point.

    • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

    • Add the desired molar excess of this compound from the stock solution to the activated protein solution. A 20-50 fold molar excess of the biotin reagent over the protein is typically recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • (Optional) The reaction can be quenched by adding a quenching buffer to a final concentration of 20-50 mM and incubating for 15-30 minutes. This will hydrolyze any unreacted NHS-esters.

    • Remove excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.

  • Storage and Analysis:

    • Store the biotinylated protein under the same conditions as the unlabeled protein.

    • The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Table 2: Molar Ratios for Biotinylation

ReagentMolar Excess over Target MoleculeRationale
This compound 20-50 foldA higher excess may be needed for dilute protein solutions to achieve desired labeling.
EDC 10-20 foldTo ensure efficient activation of carboxyl groups.
Sulfo-NHS 10-20 foldTo stabilize the activated intermediate and improve coupling efficiency.

V. Troubleshooting

Table 3: Troubleshooting Guide

ProblemPossible CauseSolution
Low or No Biotinylation Inactive EDC due to hydrolysis.Prepare EDC solution fresh and use immediately. Ensure EDC is stored in a desiccator.
Presence of competing amines or carboxyls in the buffer.Perform buffer exchange into an appropriate buffer like MES or PBS prior to the reaction.
Insufficient molar excess of biotin reagent.Increase the molar ratio of this compound to the target molecule.
Protein Precipitation/Polymerization Cross-linking of proteins by EDC.This can occur if the protein has both accessible carboxyl and amine groups. Use a higher molar excess of this compound to outcompete the protein's amines. Consider a two-step crosslinking procedure.
Over-modification of the protein.Reduce the molar excess of the biotinylation reagents or decrease the reaction time.
Inconsistent Results Incomplete removal of unreacted biotin.Increase dialysis time or use a desalting column for thorough cleanup.
Batch-to-batch variation in reagents.Use high-purity reagents and prepare fresh solutions for each experiment.

References

Revolutionizing Cellular Analysis: Biotin-PEG5-Amine in Flow Cytometry and Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The covalent labeling of cell surface proteins is a cornerstone of modern cell biology, enabling researchers to elucidate protein localization, trafficking, and interactions. Biotin-PEG5-Amine has emerged as a powerful tool in this field, offering a versatile and efficient method for tagging cell surface molecules for subsequent detection by flow cytometry and microscopy. This hydrophilic, amine-containing biotinylation reagent, equipped with a flexible polyethylene glycol (PEG) spacer, provides a robust platform for a multitude of applications in basic research, drug discovery, and diagnostics. This application note provides detailed protocols for the use of this compound in flow cytometry and microscopy, complete with quantitative data and workflow diagrams to guide researchers in their experimental design.

Introduction

This compound is a bifunctional molecule consisting of a biotin moiety, a five-unit polyethylene glycol (PEG) spacer, and a terminal primary amine.[1] The biotin group exhibits an extraordinarily high affinity for streptavidin and its derivatives, forming a stable and specific interaction that is widely exploited for detection and purification.[2] The PEG spacer enhances the water solubility of the reagent and minimizes steric hindrance, allowing for efficient access to target molecules on the cell surface.[1] The terminal amine group provides a reactive handle for covalent conjugation to cell surface proteins, typically by targeting carboxyl groups on acidic amino acid residues (aspartate, glutamate) or on glycoproteins after mild oxidation.[3]

This unique combination of features makes this compound an ideal reagent for a variety of applications, including:

  • Immunophenotyping: High-resolution analysis of cell surface marker expression.[2]

  • Receptor Trafficking Studies: Tracking the internalization and recycling of cell surface receptors.

  • Protein-Protein Interaction Analysis: Investigating the spatial organization and interaction of membrane proteins.

  • Cellular Imaging: High-resolution visualization of cell surface architecture.

This document will provide detailed protocols for cell surface labeling with this compound and subsequent analysis by flow cytometry and immunofluorescence microscopy.

Data Presentation

The following tables summarize key quantitative parameters for the successful application of this compound in flow cytometry and microscopy.

Table 1: Recommended Reagent Concentrations for Cell Surface Labeling

ReagentStock ConcentrationWorking ConcentrationNotes
This compound10-50 mM in DMSO or water1-5 mMOptimal concentration should be determined empirically for each cell type and application.
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)100 mM in MES Buffer5-10 mMPrepare fresh immediately before use.
Sulfo-NHS (N-hydroxysulfosuccinimide)100 mM in MES Buffer10-20 mMPrepare fresh immediately before use. Enhances the efficiency of EDC-mediated coupling.
Streptavidin-Fluorophore Conjugate0.1 - 1 mg/mL0.5 - 5 µg/mLTitrate for optimal signal-to-noise ratio.

Table 2: Typical Incubation Parameters

StepTemperatureTimeBuffer
Carboxyl Group Activation (EDC/Sulfo-NHS)Room Temperature15-30 minutesMES Buffer (pH 5.0-6.0)
This compound ConjugationRoom Temperature30-60 minutesPBS (pH 7.2-7.5)
QuenchingRoom Temperature10-15 minutesPBS containing 100 mM Glycine or Tris
Streptavidin-Fluorophore Staining4°C or Room Temperature30-60 minutesPBS with 1% BSA

Experimental Protocols

Protocol 1: Cell Surface Protein Labeling with this compound for Flow Cytometry

This protocol describes the labeling of cell surface carboxyl groups on suspended cells using EDC/Sulfo-NHS chemistry followed by conjugation of this compound.

Materials:

  • Cells in suspension (e.g., lymphocytes, cultured cell lines)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • MES Buffer (pH 5.5)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Quenching Buffer (PBS + 100 mM Glycine)

  • Flow Cytometry Staining Buffer (PBS + 1% BSA + 0.1% Sodium Azide)

  • Streptavidin conjugated to a fluorophore (e.g., FITC, PE, APC)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

    • Resuspend the cell pellet in ice-cold MES Buffer at a concentration of 1-10 x 10^6 cells/mL.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of EDC and Sulfo-NHS in MES Buffer at concentrations of 10 mM and 20 mM, respectively.

    • Add the EDC/Sulfo-NHS solution to the cell suspension.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Biotinylation:

    • Wash the cells twice with ice-cold PBS to remove excess EDC and Sulfo-NHS.

    • Resuspend the cell pellet in PBS (pH 7.4).

    • Prepare a 5 mM working solution of this compound in PBS.

    • Add the this compound solution to the cells to a final concentration of 1-2 mM.

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Quenching:

    • Wash the cells once with Quenching Buffer to stop the reaction.

    • Incubate the cells in Quenching Buffer for 10 minutes at room temperature.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Staining with Streptavidin-Fluorophore:

    • Resuspend the biotinylated cells in 100 µL of Flow Cytometry Staining Buffer.

    • Add the fluorescently labeled streptavidin conjugate at a pre-titrated optimal concentration (typically 1-5 µg/mL).

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing and Analysis:

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

    • Analyze the cells on a flow cytometer.

Protocol 2: Immunofluorescence Microscopy of Biotinylated Cell Surface Proteins

This protocol details the procedure for visualizing biotinylated proteins on adherent cells using fluorescence microscopy.

Materials:

  • Adherent cells grown on coverslips or in imaging-compatible plates

  • This compound

  • EDC and Sulfo-NHS

  • MES Buffer (pH 5.5)

  • PBS (pH 7.4)

  • Quenching Buffer (PBS + 100 mM Glycine)

  • Blocking Buffer (PBS + 3% BSA)

  • Streptavidin conjugated to a fluorophore (e.g., Alexa Fluor 488, Cy3)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Culture and Preparation:

    • Culture adherent cells on sterile coverslips to the desired confluency.

    • Gently wash the cells twice with ice-cold PBS.

  • Activation and Biotinylation:

    • Perform the activation of carboxyl groups and biotinylation as described in Protocol 1, steps 2 and 3, ensuring the cells on the coverslips are fully submerged in the respective solutions.

  • Quenching and Fixation:

    • Quench the reaction as described in Protocol 1, step 4.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking and Staining:

    • Block non-specific binding by incubating the cells with Blocking Buffer for 30 minutes at room temperature.

    • Dilute the fluorescently labeled streptavidin conjugate in Blocking Buffer to the optimal concentration.

    • Incubate the cells with the streptavidin solution for 1 hour at room temperature in the dark.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei by incubating with a DAPI solution for 5 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Seal the edges of the coverslip with nail polish.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualizations

experimental_workflow_flow_cytometry cluster_cell_prep Cell Preparation cluster_labeling Biotinylation cluster_staining Staining & Analysis cell_suspension Cell Suspension wash1 Wash with PBS cell_suspension->wash1 activation Activate Carboxyls (EDC/Sulfo-NHS) wash1->activation biotinylation Add this compound activation->biotinylation quench Quench Reaction biotinylation->quench streptavidin Add Streptavidin- Fluorophore quench->streptavidin wash2 Wash streptavidin->wash2 analysis Flow Cytometry Analysis wash2->analysis

Caption: Workflow for cell surface labeling with this compound for flow cytometry.

signaling_pathway_receptor_internalization cluster_surface Cell Surface cluster_internalization Internalization cluster_detection Detection receptor Surface Receptor biotin_peg This compound receptor->biotin_peg Labeling biotinylated_receptor Biotinylated Receptor biotin_peg->biotinylated_receptor endosome Early Endosome biotinylated_receptor->endosome Endocytosis streptavidin Streptavidin- Fluorophore endosome->streptavidin Staining detection Microscopy or Flow Cytometry streptavidin->detection

Caption: Generalized pathway for studying receptor internalization using this compound.

logical_relationship_biotin_streptavidin cluster_biotinylation Biotinylation cluster_detection Detection cluster_analysis Analysis biotin_peg_amine This compound cell_surface Cell Surface Protein biotin_peg_amine->cell_surface Covalent Bond (via EDC/NHS) biotinylated_protein Biotinylated Protein streptavidin Streptavidin- Fluorophore biotinylated_protein->streptavidin High-Affinity Interaction signal Fluorescent Signal streptavidin->signal

Caption: Logical relationship of this compound labeling and detection.

References

Troubleshooting & Optimization

How to optimize the molar ratio of Biotin-PEG5-Amine to protein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your protein biotinylation experiments using Biotin-PEG5-Amine. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed protocols to help you achieve the desired degree of labeling for your protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

A1: There is no single optimal ratio; it must be determined empirically for each specific protein. However, a good starting point for optimization is a 10:1 to 40:1 molar excess of biotin to protein.[1] For antibodies at a concentration of 1-10 mg/mL, a 20-fold molar excess is often recommended to achieve a labeling of 4-6 biotins per antibody.[2][3] The final ratio depends on the number of available primary amines (N-terminus and lysine residues) on your protein and the desired degree of biotinylation.

Q2: What are the critical parameters for a successful biotinylation reaction?

A2: The most critical parameters are:

  • Molar Ratio: As discussed above, this directly influences the degree of labeling.

  • pH: The reaction of an NHS ester with a primary amine is most efficient at a pH between 7 and 9.[4][5]

  • Buffer Composition: It is crucial to use a buffer free of primary amines, such as Tris or glycine. These will compete with the protein for reaction with the biotin reagent, reducing labeling efficiency. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice.

  • Reaction Time and Temperature: Incubation can range from 30-60 minutes at room temperature to 2 hours on ice. Longer incubation times can be performed at 4°C.

Q3: How do I determine the number of biotin molecules incorporated per protein?

A3: The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay allows for a rapid estimation of the mole-to-mole ratio of biotin to your protein. The assay is based on the displacement of HABA from avidin by biotin, which causes a measurable decrease in absorbance at 500 nm. It is essential to remove all non-reacted free biotin before performing this assay.

Q4: Why is it necessary to remove excess, unreacted this compound after the reaction?

A4: Unreacted biotin must be removed for two main reasons:

  • It will interfere with downstream applications that use avidin or streptavidin by occupying binding sites.

  • It will lead to inaccurate quantification of the degree of biotinylation when using methods like the HABA assay. Methods for removal include dialysis, desalting columns (gel filtration), or spin filters.

Experimental Protocols

Protocol 1: General Protein Biotinylation with this compound

This protocol is a starting point and should be optimized for your specific protein.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer)

  • This compound

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Prepare Protein: Ensure your protein is in an amine-free buffer (like PBS). If it's in a buffer containing Tris or glycine, perform a buffer exchange. The protein concentration should ideally be >1 mg/mL.

  • Calculate Reagents: Determine the volume of this compound needed to achieve the desired molar excess (e.g., 20-fold).

  • Prepare Biotin Stock: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Reaction: Add the calculated volume of the this compound stock solution to your protein solution. The volume of organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester.

  • Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin using a desalting column, dialysis, or spin filtration.

Protocol 2: Determining Degree of Biotinylation with the HABA Assay

Materials:

  • Biotinylated protein sample (with excess free biotin removed)

  • HABA/Avidin solution

  • Spectrophotometer or plate reader capable of measuring absorbance at 500 nm

  • Cuvettes or microplate

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

  • Measure Baseline: Pipette the HABA/Avidin solution (e.g., 900 µL) into a cuvette and measure the absorbance at 500 nm (A500). This is your baseline reading.

  • Add Sample: Add a known volume of your biotinylated protein sample (e.g., 100 µL) to the cuvette. Mix well.

  • Measure Final Absorbance: Wait for the reading to stabilize (usually within 15 seconds) and record the final absorbance at 500 nm.

  • Calculate Biotin Concentration: Use the change in absorbance and the Beer-Lambert law (A = εbc) to calculate the concentration of biotin. The molar extinction coefficient (ε) for the HABA/avidin complex at 500 nm is typically 34,000 M⁻¹cm⁻¹.

    • Change in A500 (ΔA500) = (Baseline A500) - (Final A500)

    • Concentration of Biotin (moles/L) = ΔA500 / (ε * path length)

  • Calculate Molar Ratio: Divide the moles of biotin by the moles of protein added to the cuvette to determine the average number of biotins per protein molecule.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Biotin Incorporation Amine-containing buffer: Buffers like Tris or glycine compete with the protein for the biotin reagent.Perform buffer exchange into an amine-free buffer (e.g., PBS) before starting the reaction.
Hydrolyzed Biotin Reagent: The NHS-ester on the biotin reagent is moisture-sensitive and can hydrolyze, rendering it inactive.Prepare the biotin stock solution in anhydrous DMSO or DMF immediately before use. Do not store aqueous solutions of the reagent.
Sub-optimal pH: The reaction pH is too low, preventing efficient deprotonation of primary amines.Ensure the reaction buffer pH is between 7.0 and 9.0.
Insufficient Molar Ratio: The amount of biotin reagent is too low to achieve the desired labeling density.Increase the molar excess of this compound in trial reactions (e.g., from 20x to 40x).
Protein Precipitation/Aggregation Over-biotinylation: Excessive modification of surface lysines can alter the protein's charge and solubility.Reduce the molar ratio of biotin to protein. Perform a titration to find the highest ratio that maintains protein solubility.
Hydrophobicity of Biotin: Although the PEG spacer increases solubility, the biotin moiety itself is hydrophobic and can cause aggregation in some proteins.Decrease the salt concentration of the reaction buffer. Consider using a biotinylation reagent with a longer, more hydrophilic PEG spacer if the problem persists.
Incorrect Protein Concentration: Very high protein concentrations can sometimes lead to aggregation during labeling.Optimize the protein concentration for the labeling reaction.
Inconsistent Results Between Batches Inaccurate Protein Concentration: Initial protein concentration measurement is inaccurate, leading to incorrect molar ratio calculations.Accurately determine the protein concentration using a reliable method (e.g., A280 or BCA assay) before each labeling reaction.
Variability in Reaction Conditions: Minor changes in pH, temperature, or incubation time can affect the outcome.Standardize all reaction parameters and document them carefully for each experiment.
Degradation of Biotin Reagent: The solid biotin reagent may have degraded due to improper storage.Store the biotin reagent desiccated and at the recommended temperature (typically -20°C). Equilibrate to room temperature before opening to prevent condensation.

Visual Guides

Workflow for Optimizing Biotinylation Molar Ratio

G A Prepare Protein (Amine-free buffer, pH 7-9) B Set Up Trial Reactions (e.g., 5:1, 10:1, 20:1, 40:1 ratios) A->B C Perform Biotinylation Reaction (RT, 30-60 min) B->C D Remove Excess Biotin (Desalting/Dialysis) C->D E Quantify Biotinylation (HABA Assay) D->E G Assess Protein Functionality (e.g., Binding Assay, Enzyme Activity) D->G Test each ratio F Analyze Results (Degree of Labeling vs. Ratio) E->F H Select Optimal Molar Ratio F->H G->H

Caption: A workflow for systematically optimizing the molar ratio of biotin to protein.

Troubleshooting Logic for Low Biotinylation

G Start Low Biotin Incorporation Detected CheckBuffer Is buffer amine-free (e.g., no Tris/Glycine)? Start->CheckBuffer ChangeBuffer Action: Buffer exchange protein into PBS CheckBuffer->ChangeBuffer No CheckReagent Was biotin reagent fresh? (Prepared just before use) CheckBuffer->CheckReagent Yes Success Problem Resolved ChangeBuffer->Success NewReagent Action: Use fresh, anhydrous DMSO/DMF and new biotin CheckReagent->NewReagent No CheckRatio Was molar ratio high enough? (e.g., >10:1) CheckReagent->CheckRatio Yes NewReagent->Success IncreaseRatio Action: Increase molar excess of biotin CheckRatio->IncreaseRatio No CheckRatio->Success Yes, problem may be elsewhere IncreaseRatio->Success

Caption: A decision tree for troubleshooting low biotin incorporation efficiency.

References

Technical Support Center: Post-Conjugation Purification of Biotinylated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for removing unreacted Biotin-PEG5-Amine after a conjugation reaction.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of biotinylated products.

Problem Possible Cause Recommended Solution
Low recovery of biotinylated product after purification. Over-biotinylation: High levels of biotin incorporation can lead to protein precipitation and insolubility.[1]Reduce the molar excess of this compound in the conjugation reaction. A 10-20 fold molar excess is a common starting point.[2]
Non-optimal purification method: The chosen method may not be suitable for the specific protein or downstream application, leading to sample loss.[1]Refer to the method selection guide (Figure 1) and the comparison table (Table 1) to choose the most appropriate purification technique. For small sample volumes where loss is a concern, dialysis with a high-quality cassette may be preferable to desalting columns.[1]
Protein aggregation: The conjugation or purification process may have induced protein aggregation.Analyze the sample by size exclusion chromatography to check for aggregates. Consider optimizing buffer conditions (e.g., pH, ionic strength) or including additives that reduce aggregation.
Adsorption to purification media: The biotinylated protein may be non-specifically binding to the desalting column resin or dialysis membrane.For desalting columns, ensure the column is properly equilibrated with the running buffer. For dialysis, consider using a membrane with a different material composition. Adding a carrier protein like BSA can sometimes help reduce non-specific binding and loss, but ensure it is compatible with downstream applications.[1]
High levels of unreacted biotin detected in the final product. Inefficient purification: The chosen method may not have been sufficient to remove all the free biotin.Increase the rigor of the purification. For dialysis, extend the dialysis time and increase the number of buffer changes. For size exclusion chromatography, ensure the correct column size and resin type are used for the size of your molecule.
Incorrect buffer composition: Using buffers containing amines (e.g., Tris, glycine) can interfere with NHS-ester biotinylation reactions, leading to a large excess of unreacted biotin.Ensure the conjugation reaction is performed in an amine-free buffer such as PBS.
Inconsistent biotinylation results between batches. Variable reaction conditions: Inconsistent molar ratios of biotin reagent to the target molecule, reaction time, or temperature can lead to variability.Carefully control and document all reaction parameters. Determine the optimal biotin-to-protein molar ratio for your specific application.
Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze, reducing its reactivity.Allow the vial of NHS-Biotin to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted this compound?

The most common methods for removing small molecules like unreacted this compound from larger biotinylated biomolecules are based on size differences. These include:

  • Dialysis: A semi-permeable membrane allows the smaller, unreacted biotin to diffuse out into a larger volume of buffer, while retaining the larger, biotinylated molecule.

  • Size Exclusion Chromatography (SEC) / Desalting Columns: A column packed with a porous resin separates molecules based on size. Larger molecules (the biotinylated product) pass through the column more quickly, while smaller molecules (unreacted biotin) are retained in the pores and elute later.

  • Tangential Flow Filtration (TFF): A filtration method where the sample solution flows tangentially across a membrane. The pressure difference forces smaller molecules like unreacted biotin through the membrane, while the larger biotinylated product is retained.

Q2: How do I choose the best purification method for my experiment?

The choice of purification method depends on several factors, including the sample volume, the size of the biomolecule, the required purity, and the available equipment. See the flowchart below (Figure 1) for a decision-making guide and Table 1 for a comparison of common methods.

Q3: How can I determine if I have successfully removed the unreacted biotin?

After purification, it is crucial to quantify the amount of biotin incorporated per molecule (molar substitution ratio). This indirectly confirms the removal of excess biotin. Common methods for biotin quantification include:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric assay where biotin displaces HABA from avidin, causing a measurable change in absorbance at 500 nm.

  • Fluorescent Biotin Assays: These are more sensitive than the HABA assay and are based on the displacement of a fluorescently-labeled probe from avidin by biotin.

Q4: Can I use affinity purification to remove unreacted biotin?

Affinity purification using streptavidin or avidin resins is generally used to purify the biotinylated molecule from a complex mixture, not to remove unreacted biotin from a biotinylation reaction. In fact, the presence of a large excess of free biotin would compete with the biotinylated molecule for binding to the streptavidin resin, making this an unsuitable method for this specific purpose.

Q5: What is the typical shelf-life of a purified biotinylated antibody?

The stability of a purified biotinylated antibody depends on the antibody itself and the storage conditions. Most bioconjugates should be stored at -20 to -80°C to minimize degradation. It is often advisable to store the antibody in aliquots to avoid repeated freeze-thaw cycles. For some conjugates, such as those with phycoerythrin (PE), storage at 2-8°C is recommended. Always refer to the manufacturer's instructions for specific storage recommendations.

Quantitative Data Summary

Table 1: Comparison of Common Purification Methods for Removing Unreacted this compound

Method Principle Typical Sample Volume Processing Time Typical Recovery Advantages Disadvantages
Dialysis Size-based separation across a semi-permeable membrane100 µL - several liters4-48 hours>90%High recovery, gentle on proteins, scalableTime-consuming, requires large volumes of buffer
Size Exclusion Chromatography (Desalting Columns) Separation based on molecular size using a porous resin100 µL - 5 mL< 15 minutes70-95%Fast, simple to usePotential for sample dilution, lower recovery for smaller sample volumes
Tangential Flow Filtration (TFF) Size-based separation using a membrane and tangential flow10 mL - thousands of liters1-4 hours>95%Fast for large volumes, can concentrate and purify simultaneouslyRequires specialized equipment, may not be suitable for small sample volumes

Experimental Protocols

Protocol 1: Dialysis for Removal of Unreacted this compound
  • Hydrate the Dialysis Membrane: Cut the appropriate length of dialysis tubing and hydrate it in dialysis buffer (e.g., PBS, pH 7.4) for at least 30 minutes. Ensure you are using a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your biotinylated molecule (e.g., 10 kDa MWCO for an antibody of 150 kDa).

  • Prepare the Sample: Load your biotinylation reaction mixture into the hydrated dialysis tubing.

  • Secure the Tubing: Clamp both ends of the tubing, ensuring there are no leaks. Leave some space for the sample to potentially increase in volume.

  • Perform Dialysis: Place the sealed dialysis tubing into a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume). Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Changes: Change the dialysis buffer at least three times over a period of 24-48 hours. A recommended schedule is after 4 hours, 12 hours (overnight), and 24 hours.

  • Sample Recovery: Carefully remove the dialysis tubing from the buffer, and transfer the purified biotinylated sample to a clean tube.

Protocol 2: Size Exclusion Chromatography (Desalting Column) for Removal of Unreacted this compound
  • Prepare the Column: Remove the storage solution from a pre-packed desalting column (e.g., a spin column).

  • Equilibrate the Column: Wash the column with an appropriate buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions. This typically involves centrifuging the column multiple times with the buffer.

  • Load the Sample: Apply the biotinylation reaction mixture to the top of the resin bed.

  • Elute the Purified Product: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The larger, biotinylated molecules will pass through the column and be collected in the tube, while the smaller, unreacted biotin molecules will be retained in the resin.

  • Determine Protein Concentration: Measure the concentration of the purified biotinylated protein using a standard protein assay (e.g., BCA or Bradford).

Protocol 3: HABA Assay for Quantification of Biotin Incorporation
  • Prepare Reagents: Prepare the HABA/Avidin solution and a biotin standard solution according to the kit manufacturer's instructions.

  • Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.

  • Add Biotinylated Sample: Add a known volume of your purified biotinylated protein solution to the cuvette and mix well.

  • Measure Final Absorbance: Once the absorbance reading at 500 nm stabilizes, record the value.

  • Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in your sample. Calculate the moles of biotin per mole of protein using the formulas provided in the assay kit instructions. It is essential to have an accurate concentration of your purified protein for this calculation.

Visualizations

G start Start: Post-Conjugation Reaction Mixture sample_volume What is your sample volume? start->sample_volume large_volume Large Volume (>10 mL) sample_volume->large_volume > 10 mL small_volume Small Volume (<10 mL) sample_volume->small_volume < 10 mL tff Tangential Flow Filtration (TFF) large_volume->tff speed_question Is speed critical? small_volume->speed_question end_product Purified Biotinylated Product tff->end_product sec Size Exclusion Chromatography (Desalting Column) sec->end_product dialysis Dialysis dialysis->end_product speed_question->sec Yes high_recovery_question Is maximizing recovery critical? speed_question->high_recovery_question No high_recovery_question->sec No high_recovery_question->dialysis Yes

Figure 1. Decision tree for selecting a purification method.

This flowchart guides the user through the process of selecting the most appropriate method for removing unreacted this compound based on sample volume and experimental priorities such as speed and recovery.

References

Technical Support Center: Preventing Protein Aggregation After Biotin-PEG5-Amine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation following labeling with Biotin-PEG5-Amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after labeling with this compound?

Protein aggregation post-labeling with this compound can be attributed to several factors that disrupt protein stability:

  • Over-labeling: The addition of too many this compound molecules can alter the protein's net charge, isoelectric point (pI), and surface hydrophobicity, leading to reduced solubility and increased propensity for aggregation.[1]

  • Hydrophobicity of the Label: While PEGylation is intended to increase hydrophilicity, the biotin moiety can have hydrophobic characteristics. Excessive labeling can increase the overall hydrophobicity of the protein surface, promoting self-association.[1]

  • Sub-optimal Buffer Conditions: Labeling in a buffer with a pH close to the protein's pI can minimize the net charge, reducing electrostatic repulsion between protein molecules and leading to aggregation.[2][3] Incorrect ionic strength can also contribute to instability.[2]

  • High Protein Concentration: The probability of intermolecular interactions and aggregation increases significantly at higher protein concentrations.

  • Temperature: Elevated temperatures during the labeling reaction can induce partial unfolding of the protein, exposing hydrophobic regions that can lead to aggregation.

  • Presence of Reducing Agents: For proteins with disulfide bonds crucial for their structure, the presence of reducing agents can lead to unfolding and aggregation. Conversely, for proteins with free cysteines, a lack of a mild reducing agent can sometimes lead to the formation of intermolecular disulfide bonds and aggregation.

Q2: How can I detect and quantify aggregation in my biotinylated protein sample?

Several biophysical techniques are available to detect and quantify protein aggregates:

  • Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the solution.

  • Size Exclusion Chromatography (SEC): This high-resolution technique separates proteins based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and larger aggregates.

  • Dynamic Light Scattering (DLS): DLS is a sensitive, non-invasive method that measures the size distribution of particles in a solution. It is excellent for detecting the presence of even small amounts of larger aggregates.

  • Differential Scanning Fluorimetry (DSF): DSF, or thermal shift assay, measures a protein's thermal stability by monitoring its unfolding as a function of temperature. A decrease in the melting temperature (Tm) after labeling can indicate destabilization that may lead to aggregation. It can also be combined with light scattering to directly measure the aggregation temperature (Tagg).

  • Non-reducing SDS-PAGE: This method can reveal the presence of higher molecular weight bands corresponding to covalently linked oligomers.

Troubleshooting Guides

Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.

This indicates significant protein aggregation and requires immediate action.

Troubleshooting StepsRationale
Re-evaluate Buffer Conditions
pHEnsure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net surface charge and promote electrostatic repulsion.
Ionic StrengthFor some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., to 150 mM NaCl) to screen electrostatic interactions.
Optimize Labeling Stoichiometry Reduce the molar ratio of this compound to the protein. Perform a titration to find the optimal ratio that achieves sufficient labeling with minimal aggregation.
Lower Protein Concentration Decrease the protein concentration during the labeling reaction. If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the purified labeled protein.
Control Temperature Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down both the labeling reaction and the process of protein unfolding and aggregation.
Add Stabilizing Excipients Incorporate additives into the reaction buffer to enhance protein solubility. Refer to the table below for guidance.

Issue 2: No visible precipitation, but subsequent analysis (e.g., by SEC or DLS) shows the presence of soluble aggregates.

This suggests that while the buffer conditions are preventing large-scale precipitation, they are not optimal for maintaining the protein in its monomeric state.

Troubleshooting StepsRationale
Refine Buffer Composition Systematically screen different buffer components, pH values, and additives to identify a formulation that best maintains the protein in its monomeric form.
Incorporate Stabilizing Additives The use of co-solvents and other excipients can significantly enhance protein stability. See the table below for examples.
Optimize Purification of the Labeled Protein Immediately after the labeling reaction, purify the conjugate using a method like SEC. This will remove unreacted labeling reagent and any small aggregates that may have formed, and also allows for buffer exchange into a stable storage buffer.
Consider a Different Labeling Chemistry If aggregation persists, consider alternative biotinylation reagents that may have different hydrophobicity profiles or react with different functional groups on the protein.

Data Presentation: Stabilizing Additives

The following table summarizes common additives used to prevent protein aggregation and their recommended concentration ranges.

Additive ClassExampleTypical ConcentrationMechanism of Action
Polyols/Sugars Glycerol5-20% (v/v)Increases solvent viscosity and preferentially hydrates the protein, stabilizing its native conformation.
Sucrose0.25-1 MActs as an osmolyte, stabilizing the protein's native state.
Amino Acids Arginine50-500 mMCan reduce protein-protein interactions and suppress aggregation by interacting with hydrophobic and charged regions on the protein surface.
Glutamate50-500 mMOften used in combination with arginine to increase protein solubility.
Detergents Tween-200.01-0.1% (v/v)Non-ionic detergents can help to solubilize proteins and prevent aggregation driven by hydrophobic interactions.
CHAPS0.1% (w/v)A zwitterionic detergent that can be effective in preventing hydrophobic aggregation.
Reducing Agents TCEP0.5-1 mMFor proteins with free cysteines, a mild reducing agent can prevent the formation of intermolecular disulfide bonds.

Experimental Protocols

Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To separate and quantify monomeric, dimeric, and higher-order aggregates of the biotinylated protein.

Methodology:

  • System Preparation:

    • Use a biocompatible HPLC or UHPLC system.

    • Equilibrate the SEC column (e.g., a silica-based column with a diol hydrophilic layer) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4). The mobile phase should be optimized to prevent non-specific interactions between the protein and the column matrix.

  • Sample Preparation:

    • Filter the biotinylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large particulates.

    • Dilute the sample to an appropriate concentration for the detector being used (typically 0.1-1.0 mg/mL).

  • Data Acquisition:

    • Inject a defined volume of the sample onto the equilibrated column.

    • Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Monitor the elution profile using a UV detector at 280 nm or 214 nm.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram. The peak with the longest retention time corresponds to the monomer. Earlier eluting peaks represent dimers and higher-order aggregates.

    • Calculate the percentage of monomer, dimer, and higher-order aggregates based on the peak areas.

Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the size distribution of the biotinylated protein in solution and detect the presence of aggregates.

Methodology:

  • Sample Preparation:

    • Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter into a clean cuvette to remove dust and extraneous particles.

    • Ensure the sample concentration is within the instrument's optimal range (typically 0.1-1.0 mg/mL).

  • Instrument Setup:

    • Set the measurement temperature and allow the sample to equilibrate.

    • Select the appropriate scattering angle for the measurement. Some instruments allow for dual-angle measurements for enhanced aggregate detection.

  • Data Acquisition:

    • Perform multiple measurements to ensure reproducibility. The instrument's software will analyze the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The software will generate a size distribution profile, typically reporting the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI). An increase in the Z-average or PDI compared to the unlabeled protein, or the appearance of a second population of larger particles, indicates aggregation.

Differential Scanning Fluorimetry (DSF) for Stability Assessment

Objective: To assess the thermal stability of the biotinylated protein by determining its melting temperature (Tm).

Methodology:

  • Sample Preparation:

    • Prepare the protein samples (both labeled and unlabeled controls) at a concentration of approximately 1-2 mg/mL in the desired buffer.

    • For dye-based DSF, add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein as it unfolds. For intrinsic DSF, no dye is needed as the change in tryptophan fluorescence upon unfolding is monitored.

    • Pipette the samples into a 96-well or 384-well PCR plate.

  • Instrument Setup:

    • Place the plate in a real-time PCR instrument or a dedicated DSF instrument.

    • Set up a temperature ramp, for example, from 25°C to 95°C with a heating rate of 1°C/minute.

  • Data Acquisition:

    • Monitor the fluorescence intensity as the temperature increases.

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature. The resulting curve is the melting curve.

    • The midpoint of the unfolding transition is the melting temperature (Tm). A lower Tm for the biotinylated protein compared to the unlabeled control suggests that the labeling process has destabilized the protein, potentially increasing its propensity to aggregate.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution Buffer_Exchange Buffer Exchange (Amine-free, pH 7.2-8.0) Protein->Buffer_Exchange Reaction_Mix Incubate (e.g., 1 hr at RT or overnight at 4°C) Buffer_Exchange->Reaction_Mix Biotin_PEG5_Amine This compound (in DMSO) Biotin_PEG5_Amine->Reaction_Mix Purification Purify Labeled Protein (e.g., SEC or Dialysis) Reaction_Mix->Purification Analysis Characterize Labeled Protein (SEC, DLS, DSF) Purification->Analysis

Caption: Experimental workflow for protein biotinylation and analysis.

aggregation_factors Aggregation Protein Aggregation Over_labeling Over-labeling Hydrophobicity Increased Hydrophobicity Over_labeling->Hydrophobicity Reduced_Repulsion Reduced Electrostatic Repulsion Over_labeling->Reduced_Repulsion High_Concentration High Protein Concentration High_Concentration->Aggregation Suboptimal_Buffer Suboptimal Buffer (pH, Ionic Strength) Unfolding Protein Unfolding/ Destabilization Suboptimal_Buffer->Unfolding Suboptimal_Buffer->Reduced_Repulsion High_Temperature High Temperature High_Temperature->Unfolding Hydrophobicity->Aggregation Unfolding->Aggregation Reduced_Repulsion->Aggregation

Caption: Factors contributing to protein aggregation after labeling.

References

Potential side reactions of Biotin-PEG5-Amine with amino acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG5-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on its use and to troubleshoot potential side reactions with amino acids during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group of this compound and what does it target?

A1: The primary reactive group in this compound is its terminal primary amine (-NH₂). This group is designed to react with carboxyl groups (-COOH) present on target molecules, such as the side chains of aspartic acid (Asp) and glutamic acid (Glu), or the C-terminus of proteins and peptides. This reaction typically requires an activator, such as a carbodiimide (e.g., EDC), to form a stable amide bond.[1][2][3]

Q2: What are the most common side reactions when using this compound in bioconjugation?

A2: The most common side reactions occur when the activated carboxyl groups on your target molecule (intended for reaction with this compound) react with other nucleophilic amino acid side chains. The primary off-target amino acids are:

  • Serine (Ser) and Threonine (Thr): The hydroxyl (-OH) groups can be acylated to form ester linkages, which are less stable than the desired amide bond.[4][5]

  • Tyrosine (Tyr): The phenolic hydroxyl group is also susceptible to O-acylation.

  • Arginine (Arg): The guanidinium group can also exhibit some reactivity, although this is generally considered a minor side reaction.

  • Cysteine (Cys): The sulfhydryl (-SH) group is a potent nucleophile and can react to form a thioester linkage, which is more labile than an amide bond.

Q3: How does pH affect the reaction of this compound?

A3: pH is a critical parameter. The reaction of the primary amine on this compound with an activated carboxyl group (e.g., an NHS ester) is most efficient at a pH between 7.2 and 8.5. At lower pH values, the amine is protonated (-NH₃⁺) and becomes a poor nucleophile. Conversely, at pH values above 8.5, the hydrolysis of the activated ester (a competing reaction) increases significantly, reducing conjugation efficiency. Side reactions with hydroxyl groups of serine and tyrosine can be more prevalent at pH values below 7.5.

Q4: Are the biotin and PEG components of the molecule reactive?

A4: Under typical bioconjugation conditions, the biotin and PEG moieties are relatively inert. Biotin is stable in moderately acidic to neutral aqueous solutions and can withstand temperatures up to 100°C. Solutions above pH 9 are less stable. The biotin-streptavidin interaction itself is very stable over a wide range of pH and temperatures. Polyethylene glycol (PEG) is also generally stable, although prolonged exposure to warm temperatures, light, and oxygen can lead to degradation over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH.Ensure the reaction pH is between 7.2 and 8.5 for efficient amine coupling.
Hydrolysis of activated carboxyl groups.Use freshly prepared solutions of activating agents (e.g., EDC/NHS). Do not prepare stock solutions for long-term storage.
Inactive this compound.Store this compound under recommended conditions (typically -20°C, desiccated) to prevent degradation.
Competing nucleophiles in the buffer.Avoid buffers containing primary amines, such as Tris or glycine. Use phosphate, borate, or bicarbonate buffers.
Heterogeneous Product/Evidence of Side Reactions Reaction with Ser, Thr, or Tyr residues.Lower the reaction pH towards 7.2-7.5 to disfavor reaction with hydroxyl groups. Consider a post-reaction treatment with hydroxylamine to selectively cleave the less stable ester bonds formed from these side reactions.
Protein polymerization.If your target protein has both accessible carboxyl and amine groups, EDC can cause crosslinking. Use a two-step coupling protocol where the carboxyl groups are activated with EDC/NHS first, followed by removal of excess EDC before adding the this compound.
Precipitation During Reaction Aggregation of the protein.Optimize the concentration of the protein and the biotinylation reagent. PEGylation generally increases the solubility of proteins, but high concentrations of reagents can still cause issues.

Quantitative Data Summary

Precise kinetic data for side reactions are often protein- and context-dependent. However, the following table provides a summary of the relative reactivity of different amino acid side chains with an activated carboxyl group (e.g., an NHS-ester) under typical bioconjugation conditions.

Amino Acid Residue Nucleophilic Group Relative Reactivity Resulting Linkage Linkage Stability
Lysine (and N-terminus) ε-Amino (-NH₂)Very HighAmideVery Stable
Cysteine Sulfhydryl (-SH)HighThioesterLabile
Tyrosine Phenolic Hydroxyl (-OH)ModerateEsterLabile
Serine/Threonine Aliphatic Hydroxyl (-OH)Low to ModerateEsterLabile
Arginine GuanidiniumVery LowAcyl-guanidiniumLabile

Table 1: Relative reactivity of amino acid side chains with activated carboxyl groups.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling to Minimize Side Reactions

This protocol is designed to maximize the desired reaction of this compound with carboxyl groups while minimizing side reactions and protein polymerization.

Materials:

  • Protein/peptide with accessible carboxyl groups

  • This compound

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in Activation Buffer.

    • Add a 10- to 20-fold molar excess of EDC and Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS. This step is crucial to prevent EDC-mediated side reactions in the next step.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add a 10- to 50-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or 4 hours at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagents by size-exclusion chromatography or dialysis.

  • Analysis:

    • Analyze the conjugate by SDS-PAGE, mass spectrometry, or HPLC to determine the degree of biotinylation and to check for impurities.

Visualizations

Side_Reactions BiotinPEG This compound (-NH2) AmideBond Stable Amide Bond (Desired Product) BiotinPEG->AmideBond ActivatedCOOH Activated Carboxyl (e.g., NHS-ester) ActivatedCOOH->BiotinPEG pH 7.2-8.5 (Optimal) SideReactions Potential Side Reactions ActivatedCOOH->SideReactions AspGlu Aspartic Acid, Glutamic Acid, C-Terminus AspGlu->ActivatedCOOH EDC/NHS SerThr Serine, Threonine (-OH) SideReactions->SerThr Tyr Tyrosine (-OH) SideReactions->Tyr Arg Arginine (-Guanidinium) SideReactions->Arg Cys Cysteine (-SH) SideReactions->Cys UnstableEsters Unstable Ester/ Thioester Bonds SerThr->UnstableEsters Tyr->UnstableEsters Arg->UnstableEsters Cys->UnstableEsters

Caption: Potential reaction pathways of this compound with activated carboxyl groups and competing amino acid side chains.

Troubleshooting_Workflow Start Start: Low Conjugation or Heterogeneous Product CheckpH Is pH optimal (7.2-8.5)? Start->CheckpH AdjustpH Adjust pH to 7.2-8.5 CheckpH->AdjustpH No CheckReagents Are EDC/NHS solutions freshly prepared? CheckpH->CheckReagents Yes AdjustpH->CheckpH PrepareFresh Prepare fresh EDC/NHS solutions CheckReagents->PrepareFresh No CheckBuffer Is buffer amine-free (e.g., PBS, Borate)? CheckReagents->CheckBuffer Yes PrepareFresh->CheckReagents ChangeBuffer Switch to an amine-free buffer CheckBuffer->ChangeBuffer No ConsiderTwoStep Is protein polymerization a possibility? CheckBuffer->ConsiderTwoStep Yes ChangeBuffer->CheckBuffer UseTwoStep Implement two-step coupling protocol ConsiderTwoStep->UseTwoStep Yes OptimizeRatio Optimize molar ratio of This compound ConsiderTwoStep->OptimizeRatio No UseTwoStep->OptimizeRatio Success Successful Conjugation OptimizeRatio->Success

Caption: A logical workflow for troubleshooting common issues during biotinylation experiments with this compound.

References

The effect of pH on the efficiency of Biotin-PEG5-Amine conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG5-Amine conjugation. The information focuses on the critical role of pH in achieving high conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation to an NHS-activated molecule?

The optimal pH for the reaction between the primary amine of this compound and an N-hydroxysuccinimide (NHS) ester is between 7.2 and 8.5.[1][2] Many protocols recommend a more specific range of pH 8.3-8.5 to maximize the reaction rate while minimizing hydrolysis of the NHS ester.[3][4][5]

Q2: Why is pH so critical for the conjugation reaction?

The pH of the reaction buffer is a crucial factor that governs two competing processes:

  • Amine Reactivity: The primary amine on the this compound is the reactive species. For it to be nucleophilic and attack the NHS ester, it must be in its deprotonated form (-NH2). At acidic pH (below its pKa, typically around 9.5-11.0 for alkyl amines), the amine group is protonated (-NH3+), rendering it non-nucleophilic and halting the conjugation.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction with water that renders the NHS ester inactive. The rate of this hydrolysis increases significantly at higher pH values.

Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive deprotonated amine while minimizing the rate of NHS ester hydrolysis.

Q3: What happens if the pH is too low?

If the pH is too low (e.g., below 7), the majority of the primary amine groups on this compound will be protonated (-NH3+). This protonated form is not a nucleophile and cannot react with the NHS ester, leading to very low or no conjugation efficiency.

Q4: What happens if the pH is too high?

If the pH is too high (e.g., above 8.5-9), the hydrolysis of the NHS ester becomes the dominant reaction. This rapid degradation of the NHS ester reduces the amount available to react with the this compound, resulting in a significantly lower conjugation yield.

Q5: Which buffers should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines. Suitable buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • HEPES buffer

  • Borate buffer

Q6: Which buffers should I avoid?

You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with the this compound for reaction with the NHS ester, significantly reducing the efficiency of your desired conjugation.

Troubleshooting Guide

Issue: Low or No Conjugation Efficiency

If you are experiencing poor yields from your this compound conjugation reaction, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Incorrect Buffer pH Verify the pH of your reaction buffer immediately before use. Ensure it is within the optimal range of 7.2-8.5. A pH outside this range is a common cause of failure.
Incompatible Buffer Confirm that your buffer is free of primary amines (e.g., Tris, glycine). If your protein or molecule of interest is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.
NHS Ester Hydrolysis NHS esters are moisture-sensitive. Ensure your NHS-activated reagent is stored in a desiccated environment. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the solution of the NHS-activated molecule immediately before use and do not store it in aqueous solution.
Low Reactant Concentration The rate of NHS ester hydrolysis can be a more significant competitor in dilute reactant solutions. If possible, increase the concentration of your reactants. A typical protein concentration for labeling is 1-10 mg/mL.
Sub-optimal Molar Ratio The molar ratio of this compound to the NHS-activated molecule can influence efficiency. A 5- to 20-fold molar excess of the NHS ester over the amine-containing molecule is a common starting point for optimization. However, in this case, where the biotin reagent contains the amine, you would typically use a molar excess of the this compound.

Data Presentation

The efficiency of the NHS ester-amine reaction is highly dependent on pH due to the competing reaction of NHS ester hydrolysis. The table below summarizes the stability of NHS esters at various pH values.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours
8.6410 minutes
>8.5-9Room TemperatureSignificantly increased rate of hydrolysis

Experimental Protocols

Protocol: General Conjugation of this compound to an NHS-Activated Protein

This protocol provides a general guideline. Molar ratios and reaction times may need to be optimized for your specific application.

Materials:

  • Protein with an activated NHS ester group

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.5 (Amine-free)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the NHS-activated protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO. Then, dilute this stock into the Reaction Buffer.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently mixing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Longer incubation times are often used at lower temperatures to minimize hydrolysis while allowing the conjugation reaction to proceed to completion.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step ensures that any unreacted NHS ester groups are deactivated.

  • Purification: Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

Diagram 1: Chemical Reaction Pathway

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Biotin_PEG_Amine Biotin-PEG5-NH2 (Nucleophile) Conjugate Stable Amide Bond (Biotin-PEG5-NH-Target) Biotin_PEG_Amine->Conjugate NHS_Ester Target-NHS Ester (Electrophile) NHS_Ester->Conjugate pH_Node Optimal pH 7.2 - 8.5 pH_Node->Conjugate Facilitates Reaction NHS_byproduct NHS Byproduct

Caption: this compound conjugation reaction at optimal pH.

Diagram 2: Troubleshooting Workflow for Low Conjugation Efficiency

Start Start: Low Conjugation Yield Check_pH Is buffer pH within 7.2-8.5? Start->Check_pH Check_Buffer_Comp Does buffer contain primary amines (Tris, Glycine)? Check_pH->Check_Buffer_Comp Yes Adjust_pH Adjust pH to 7.2-8.5 and repeat experiment Check_pH->Adjust_pH No Check_Reagent_Handling Was NHS-ester reagent handled properly to avoid moisture? Check_Buffer_Comp->Check_Reagent_Handling No Buffer_Exchange Perform buffer exchange (dialysis/desalting) into an amine-free buffer Check_Buffer_Comp->Buffer_Exchange Yes Use_Fresh_Reagent Use fresh, properly equilibrated NHS-ester reagent Check_Reagent_Handling->Use_Fresh_Reagent Yes, handled correctly Success Success: Improved Yield Check_Reagent_Handling->Success No, this was the issue Adjust_pH->Start Re-run Buffer_Exchange->Start Re-run Use_Fresh_Reagent->Start Re-run

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Determining the Degree of Biotinylation Using the HABA Assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to ensure accurate determination of the degree of biotinylation.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the HABA assay for biotin quantification?

The HABA assay is a colorimetric method used to estimate the amount of biotin incorporated onto a protein or antibody.[1][2] The assay is based on the interaction between HABA dye and avidin.[2] The HABA-avidin complex is a yellow-orange color and has a maximum absorbance at 500 nm.[2] Biotin has a much stronger affinity for avidin than HABA does.[3] When a biotinylated sample is added to the HABA-avidin solution, the biotin displaces the HABA from the avidin. This causes a decrease in the absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.

Q2: What are the critical reagents and equipment needed for the HABA assay?

To perform the HABA assay, you will need the following:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid)

  • Avidin

  • Biotinylated protein sample: It is crucial to remove any free, unconjugated biotin from the sample by methods like dialysis or gel filtration before the assay.

  • Buffers: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) are recommended. Avoid buffers containing potassium, as they can cause precipitation.

  • 1N Sodium Hydroxide (NaOH) for dissolving HABA.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.

  • Cuvettes or a 96-well microplate .

Q3: How do I calculate the degree of biotinylation from my HABA assay results?

The calculation of the biotin-to-protein molar ratio is based on the Beer-Lambert law (A = εbC). You will need the following values:

  • The change in absorbance at 500 nm (ΔA500) before and after adding your biotinylated sample.

  • The molar extinction coefficient (ε) of the HABA-avidin complex at 500 nm, which is 34,000 M⁻¹cm⁻¹.

  • The path length (b) of the cuvette (typically 1 cm) or the microplate well (often 0.5 cm).

  • The concentration and molecular weight of your protein sample.

The number of moles of biotin per mole of protein can be calculated using these values. Online calculators are also available to simplify this process.

Q4: Can the HABA assay be performed in a microplate format?

Yes, the HABA assay is adaptable to a 96-well microplate format, which is beneficial for higher throughput. The procedure is similar to the cuvette method, but with smaller volumes of reagents and sample. It is important to use the correct path length for the specific microplate and volumes used in your calculations.

Experimental Protocol: HABA Assay

This protocol provides a detailed methodology for determining the degree of biotinylation using the HABA assay in both cuvette and microplate formats.

1. Reagent Preparation

  • HABA Solution: Dissolve 24.2 mg of HABA in 9.9 mL of ultrapure water. Add 0.1 mL of 1N NaOH and mix until the HABA is completely dissolved. If necessary, add another 0.1 mL of 1N NaOH. This solution can be stored at 4°C.

  • HABA/Avidin Working Solution: The exact preparation can vary between kits, but a general guideline is to mix a stock solution of avidin with the HABA solution in a suitable buffer like PBS to achieve a final absorbance at 500 nm between 0.9 and 1.3. For example, add 5mg of avidin and 300µl of the HABA solution to 9.7ml of PBS.

2. Sample Preparation

  • Ensure your biotinylated protein sample is free of unconjugated biotin by using dialysis or a desalting column.

  • Determine the concentration of your biotinylated protein using a standard protein assay method.

3. Assay Procedure

  • Cuvette Method:

    • Pipette 900 µL of the HABA/Avidin working solution into a 1 mL cuvette.

    • Measure the absorbance at 500 nm. This is your initial reading (A₅₀₀ HABA/Avidin).

    • Add 100 µL of your biotinylated protein sample to the cuvette and mix well.

    • Incubate for a few minutes until the reading stabilizes.

    • Measure the absorbance at 500 nm again. This is your final reading (A₅₀₀ HABA/Avidin/Biotin Sample).

  • Microplate Method:

    • Add 180 µL of the HABA/Avidin working solution to a microplate well.

    • Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

    • Add 20 µL of your biotinylated protein sample to the well and mix thoroughly.

    • Incubate until the reading is stable.

    • Measure the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).

Quantitative Data Summary

ParameterValueReference
Molar Extinction Coefficient (ε) of HABA/Avidin at 500 nm34,000 M⁻¹cm⁻¹
Recommended Initial A₅₀₀ of HABA/Avidin Solution0.9 - 1.3
Cuvette Path Length (b)1.0 cm
Typical Microplate Path Length (b)0.5 cm

HABA Assay Workflow

HABA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare HABA & HABA/Avidin Solutions measure_initial Measure Initial A₅₀₀ of HABA/Avidin prep_reagents->measure_initial prep_sample Prepare Biotinylated Sample (Remove free biotin) add_sample Add Biotinylated Sample prep_sample->add_sample measure_initial->add_sample incubate Incubate until stable add_sample->incubate measure_final Measure Final A₅₀₀ incubate->measure_final calculate Calculate Degree of Biotinylation measure_final->calculate

Caption: A flowchart illustrating the key steps of the HABA assay workflow.

Troubleshooting Guide

Q: My change in absorbance (ΔA₅₀₀) is zero or negative. What went wrong?

A negative or zero change in absorbance suggests that little to no HABA was displaced from the avidin.

Troubleshooting_Negative_DeltaA cluster_causes Potential Causes cluster_solutions Solutions start ΔA₅₀₀ ≤ 0 cause1 Low or no biotinylation start->cause1 cause2 Incomplete mixing of reagents start->cause2 cause3 Particulate matter in sample start->cause3 sol1 Optimize biotinylation reaction: - Use alternative chemistry - Increase molar ratio of biotin reagent cause1->sol1 sol2 Ensure HABA/Avidin is fully dissolved and mixed cause2->sol2 sol3 Filter the protein sample cause3->sol3

Caption: Troubleshooting logic for a non-positive change in absorbance.

Possible Causes and Solutions:

  • Low or No Biotinylation: The biotinylation reaction may have been inefficient.

    • Solution: Re-optimize the biotinylation protocol. Consider using a different biotinylation reagent with alternative reactive chemistry (e.g., targeting sulfhydryls instead of amines) or increasing the molar ratio of the biotinylation reagent to the protein.

  • Incomplete Reagent Mixing: The HABA/Avidin solution may not have been properly dissolved or mixed.

    • Solution: Ensure all reagents are completely in solution and thoroughly mixed before taking any measurements.

  • Particulate Matter: The presence of precipitates in the protein sample can interfere with absorbance readings.

    • Solution: Filter your protein sample to remove any particulate matter before adding it to the assay.

Q: The final absorbance reading is too low (e.g., ≤ 0.3 for cuvette). What should I do?

A very low final absorbance reading indicates that a large amount of HABA has been displaced, suggesting a high concentration of biotin in your sample.

Troubleshooting_Low_FinalA cluster_causes Potential Causes cluster_solutions Solutions start Final A₅₀₀ is too low cause1 High level of biotinylation start->cause1 cause2 Presence of free biotin start->cause2 sol1 Dilute the biotinylated protein sample and repeat the assay cause1->sol1 sol2 Ensure all free biotin was removed via dialysis or desalting cause2->sol2

Caption: Troubleshooting steps when the final absorbance is below the recommended range.

Possible Causes and Solutions:

  • High Level of Biotinylation: Your protein is highly biotinylated, or your sample is too concentrated.

    • Solution: Dilute your biotinylated protein sample and repeat the assay. Remember to account for the dilution factor in your final calculations.

  • Presence of Unreacted Biotin: Free biotin from the labeling reaction was not completely removed.

    • Solution: Repeat the dialysis or desalting step to ensure all non-reacted biotin is removed from your sample.

Q: Why might the HABA assay underestimate the degree of biotinylation?

The HABA assay measures the amount of biotin available to bind to avidin. In cases of high-density labeling, steric hindrance can occur where two biotin molecules are too close to each other, allowing only one to bind to an avidin molecule. This can lead to an underestimation of the true biotin-to-protein ratio. For highly accurate quantification, especially for quality control purposes, alternative methods might be considered.

References

Technical Support Center: Addressing Steric Hindrance with Long PEG Chain Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using long polyethylene glycol (PEG) chain linkers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of long PEG chain linkers, and how does it arise?

A1: Steric hindrance is a phenomenon where the size and shape of a molecule, in this case, a long PEG chain, obstructs a chemical reaction or molecular interaction.[1] In bioconjugation, long PEG chains are often used to improve the solubility, stability, and pharmacokinetic properties of molecules.[1][2] However, the PEG chain itself can physically block the reactive ends of the linker from accessing their target functional groups on a biomolecule.[1] An excessively long PEG chain can also wrap around the biomolecule, further impeding reactions.[1] This can lead to lower conjugation efficiency or hinder the final conjugate's ability to bind to its biological target.

Q2: How does the length of a PEG linker influence the properties of a bioconjugate?

A2: The length of the PEG linker is a critical design parameter that creates a trade-off between beneficial and detrimental effects.

  • Solubility and Aggregation: Longer PEG chains generally increase the hydrophilicity of the conjugate, which can improve the solubility of hydrophobic payloads and reduce aggregation. This is particularly important for antibody-drug conjugates (ADCs) to enable higher drug-to-antibody ratios (DARs).

  • Pharmacokinetics (PK): Longer PEG linkers can enhance the pharmacokinetic properties of a bioconjugate, leading to a longer circulation half-life. This is because the PEG chain increases the molecule's size, reducing renal clearance.

  • Biological Activity: While offering benefits, long PEG chains can also negatively impact biological activity. They can cause steric hindrance at the active site of a protein or antibody, reducing its binding affinity and in vitro potency. However, the improved PK properties with longer linkers can sometimes lead to better in vivo efficacy.

Q3: When should I choose a long PEG chain linker over a shorter one?

A3: The decision to use a long PEG chain linker depends on the specific application and the properties of the molecules involved. Longer PEG chains are generally preferred when:

  • The payload is highly hydrophobic, and there are concerns about aggregation.

  • A longer circulation half-life is desired for the therapeutic.

  • There is a need to create a significant distance between the conjugated molecules to ensure proper folding and function.

Conversely, shorter PEG linkers may be more suitable when:

  • The payload is relatively hydrophilic.

  • Maximizing in vitro potency is the primary goal, and there is a risk of the linker interfering with the binding site.

  • A more compact conjugate is required.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with long PEG chain linkers.

Issue 1: Low Conjugation Yield or Incomplete Reaction

Low yields are a common problem in bioconjugation reactions. The following troubleshooting steps can help identify and resolve the underlying cause.

Possible Cause Recommended Solution
Steric Hindrance at the Conjugation Site The target functional group on the biomolecule may be in a sterically hindered location, preventing the long PEG chain from accessing it. Consider using a linker with a different chemical structure or a shorter PEG chain to reduce steric clash. Site-specific conjugation to a more accessible region of the biomolecule can also be an effective strategy.
Hydrolysis of Reactive Groups Functional groups like NHS esters are prone to hydrolysis, especially at higher pH. Ensure you use freshly prepared PEG reagents and optimize the pH of your reaction buffer for the specific chemistry being used.
Inactive Reagents Improper storage or handling can lead to the degradation of PEG reagents. Always follow the manufacturer's storage recommendations and use fresh reagents whenever possible.
Incorrect Reaction Conditions Suboptimal pH, temperature, or reaction time can result in low yields. Optimize these parameters for your specific conjugation chemistry. Most reactions proceed well at room temperature for 1-2 hours or at 4°C overnight.

dot

Troubleshooting Low Conjugation Yield start Low Conjugation Yield steric_hindrance Steric Hindrance at Conjugation Site? start->steric_hindrance hydrolysis Reagent Hydrolysis? steric_hindrance->hydrolysis No solution1 Use shorter linker or site-specific conjugation steric_hindrance->solution1 Yes inactive_reagents Inactive Reagents? hydrolysis->inactive_reagents No solution2 Use fresh reagents and optimize buffer pH hydrolysis->solution2 Yes conditions Incorrect Reaction Conditions? inactive_reagents->conditions No solution3 Use fresh, properly stored reagents inactive_reagents->solution3 Yes solution4 Optimize pH, temperature, and reaction time conditions->solution4 Yes

Caption: Troubleshooting logic for low conjugation yield.

Issue 2: Loss of Biological Activity of the Final Conjugate

A critical challenge is maintaining the biological function of the molecule after conjugation with a long PEG linker.

Possible Cause Recommended Solution
PEGylation at or Near the Active Site The long PEG chain may be sterically hindering the active site or binding interface of the biomolecule. If using a random conjugation strategy (e.g., targeting lysines), purify the conjugate to isolate species with the desired activity. Employing a site-specific conjugation strategy to attach the PEG linker to a region distant from the active site is highly recommended.
Conformational Changes The conjugation process itself might induce conformational changes in the biomolecule that affect its activity. Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy to assess any structural changes. Optimizing reaction conditions, such as using a lower temperature, may minimize the risk of denaturation.
Unstable Linker The linker may be cleaving prematurely, releasing the payload before it reaches its target. Ensure the linker chemistry is stable under physiological conditions.

dot

Troubleshooting Loss of Biological Activity start Loss of Biological Activity active_site PEGylation Near Active Site? start->active_site conformation Conformational Changes? active_site->conformation No solution1 Employ site-specific conjugation away from the active site active_site->solution1 Yes linker_stability Unstable Linker? conformation->linker_stability No solution2 Characterize structure (e.g., CD) and optimize reaction conditions conformation->solution2 Yes solution3 Select a more stable linker chemistry linker_stability->solution3 Yes Workflow for NHS-Ester-Based PEGylation prep_protein Prepare Protein Solution conjugation Conjugation Reaction (Add PEG to Protein) prep_protein->conjugation prep_peg Prepare PEG-NHS Ester Solution prep_peg->conjugation incubation Incubate (1-2h RT or O/N 4°C) conjugation->incubation quenching Quench Reaction (Optional) incubation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS, HPLC) purification->characterization

References

Technical Support Center: Stability of the Amide Bond in Biotin-PEG5-Amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the stability of the amide bond formed using Biotin-PEG5-Amine.

Frequently Asked Questions (FAQs)

Q1: How stable is the amide bond formed when using this compound?

The amide bond formed between the primary amine of this compound and a carboxylic acid (or its activated ester) is exceptionally stable under typical physiological and laboratory conditions (e.g., pH 7.4, 37°C).[1][2][3] This high stability is due to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double-bond character to the carbon-nitrogen bond.[4] Under neutral pH conditions, the half-life for the hydrolysis of an unconstrained amide bond can be hundreds of years.

Q2: What experimental conditions can lead to the cleavage of the amide bond?

While robust, the amide bond is not indestructible. Cleavage can be induced under the following conditions:

  • Extreme pH: Both strongly acidic (pH < 3) and strongly basic (pH > 11) conditions can catalyze hydrolysis.

  • High Temperatures: Elevated temperatures significantly accelerate the rate of hydrolysis, especially in combination with extreme pH.

  • Enzymatic Activity: Specific enzymes, such as proteases and amidases, are capable of cleaving amide bonds. This is a critical consideration when working with biological samples like cell lysates or serum.

Q3: Is the amide bond in my biotinylated conjugate susceptible to cleavage by proteases in biological samples?

Yes, this is a possibility. While the amide bond is generally resistant, some proteases or other enzymes present in complex biological mixtures may recognize and cleave the bond. The susceptibility depends on the specific enzymes present, the reaction conditions, and the nature of the molecule conjugated to the this compound linker.

Q4: How does pH impact the stability of the amide bond over time?

The amide bond is most stable in the neutral pH range (approximately 5-9). Outside of this range, the rate of hydrolysis increases. The table below provides a qualitative summary of the bond's relative stability at different pH values.

pH RangeConditionRelative StabilityPrimary Mechanism
< 3Strongly AcidicLowAcid-catalyzed hydrolysis
3 - 6Mildly AcidicHighVery slow hydrolysis
6 - 8NeutralVery HighMinimal spontaneous hydrolysis
8 - 11Mildly BasicHighSlow base-catalyzed hydrolysis
> 11Strongly BasicLowBase-catalyzed hydrolysis

Troubleshooting Guides

Problem: I am observing a progressive loss of biotin signal in my application (e.g., ELISA, Western Blot, pull-down assay).

This issue can arise from several factors. The following guide will help you diagnose the potential cause.

Possible Cause Troubleshooting Steps & Recommendations
Amide Bond Cleavage 1. Verify Buffer Conditions: Ensure your experimental buffers are within a neutral pH range (6.5-8.0) and that you are not using excessively high temperatures for prolonged periods.2. Consider Enzymatic Degradation: If working with cell lysates, serum, or other biological fluids, add a broad-spectrum protease inhibitor cocktail to your samples to prevent enzymatic cleavage.3. Analytical Verification: To confirm cleavage, analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to look for the appearance of the free this compound and the unconjugated molecule.
Disruption of Biotin-Avidin Interaction 1. Review Assay Buffer Composition: Harsh chemical conditions, such as high concentrations of formamide or certain salts, can disrupt the non-covalent interaction between biotin and avidin/streptavidin.2. Use Appropriate Wash Buffers: Ensure wash steps are not overly stringent, which could lead to the dissociation of the biotin-streptavidin complex.
Steric Hindrance 1. Evaluate Conjugate Structure: While the PEG5 linker is designed to minimize steric hindrance, conjugation to a very large or complex molecule might still partially obscure the biotin moiety from its binding pocket in streptavidin. This is not a stability issue but can result in a weaker signal.
Improper Storage 1. Check Storage Conditions: Store your biotinylated conjugate in a stable buffer (e.g., PBS, pH 7.4) at ≤ -20°C. For long-term storage, -80°C is recommended.2. Avoid Contamination: Use sterile-filtered buffers to prevent microbial growth, which can introduce proteases.

Experimental Protocols & Workflows

Protocol 1: General Workflow for Assessing Amide Bond Stability

This protocol outlines a general method for quantitatively assessing the stability of your biotinylated conjugate under specific chemical conditions (e.g., different pH buffers, temperatures).

Objective: To determine the rate of hydrolysis of the amide bond in a this compound conjugate.

Methodology:

  • Preparation: Prepare solutions of your conjugate in the desired test buffers (e.g., pH 4.0, 7.4, and 10.0).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

  • Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, and 72 hours), collect an aliquot from each solution.

  • Quenching: Immediately neutralize the pH of the aliquots from acidic or basic solutions to halt further degradation.

  • Analysis: Analyze each aliquot using LC-MS to measure the relative peak area of the intact conjugate versus the cleaved products.

  • Data Interpretation: Plot the percentage of intact conjugate remaining over time to calculate the degradation rate and half-life under each condition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Dissolve Conjugate in Test Buffers incubate Incubate at Constant Temperature start->incubate aliquot Collect Aliquots at Time Points incubate->aliquot quench Quench Reaction (Neutralize pH) aliquot->quench lcms Analyze by LC-MS quench->lcms calc Calculate Degradation Rate and Half-Life lcms->calc G cluster_conditions Experimental Conditions start Prepare Conjugate control A: Buffer Only (Negative Control) start->control test B: Biological Sample start->test inhibitor C: Biological Sample + Protease Inhibitors start->inhibitor analysis Incubate (e.g., 37°C) & Analyze for Degradation (LC-MS or Western Blot) control->analysis test->analysis inhibitor->analysis

References

Technical Support Center: Improving the Solubility of Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the solubility of biotinylated proteins in aqueous solutions. Researchers, scientists, and drug development professionals can find targeted solutions to common issues encountered during their experiments.

Troubleshooting Guide

Our troubleshooting guide is designed to help you diagnose and resolve common issues with biotinylated protein solubility.

Question: My biotinylated protein has precipitated out of solution. What are the possible causes and how can I fix it?

Answer:

Protein precipitation after biotinylation is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Over-biotinylation Excessive modification of surface lysines can alter the protein's isoelectric point (pI) and lead to aggregation.Reduce the molar excess of the biotinylation reagent in your reaction. It is advisable to perform optimization experiments using a range of molar ratios (e.g., 1:5, 1:10, 1:20) to find the optimal degree of labeling without causing precipitation.[1]
Suboptimal Buffer pH If the buffer pH is close to the protein's isoelectric point (pI), its net charge will be minimal, reducing repulsion between protein molecules and leading to aggregation.[1][2]Adjust the buffer pH to be at least 1-2 units away from the protein's pI.[2] For many proteins, a pH of 8.0-9.0 can be effective for the biotinylation reaction and subsequent storage.[1]
Inappropriate Biotinylation Reagent Some biotinylation reagents are inherently hydrophobic and can decrease the solubility of the modified protein.Consider using a more water-soluble biotinylation reagent. Sulfo-NHS esters are more hydrophilic than standard NHS esters. Reagents with integrated polyethylene glycol (PEG) spacers can also significantly improve the solubility of the biotinylated protein.
Low Ionic Strength Insufficient salt concentration in the buffer can lead to inadequate shielding of charges on the protein surface, promoting aggregation.Increase the salt concentration of your buffer. A common starting point is 150 mM NaCl, but some proteins may require up to 500 mM NaCl for optimal solubility.
Protein Concentration High protein concentrations can increase the likelihood of aggregation, especially if the protein is prone to self-association.Perform the biotinylation reaction and subsequent handling at a lower protein concentration.

Experimental Protocol: Solubilizing Precipitated Biotinylated Protein

If your protein has already precipitated, you can attempt to resolubilize it using the following protocol:

  • Centrifugation: Pellet the aggregated protein by centrifugation.

  • Solubilization Buffer Preparation: Prepare a solubilization buffer containing a denaturant or a strong detergent. See the table below for suggested starting concentrations.

  • Resuspension: Resuspend the protein pellet in the solubilization buffer. Gentle vortexing or pipetting may be required.

  • Incubation: Incubate the sample, potentially with gentle agitation, to allow the protein to dissolve. Incubation time and temperature will be protein-dependent.

  • Clarification: Centrifuge the sample again to pellet any remaining insoluble material.

  • Buffer Exchange (Optional): If the solubilizing agent is incompatible with downstream applications, a buffer exchange step (e.g., dialysis, size-exclusion chromatography) will be necessary.

Frequently Asked Questions (FAQs)

Q1: How can I prevent my protein from precipitating during the biotinylation reaction?

To prevent precipitation, it is crucial to optimize your reaction conditions. Start by selecting a water-soluble biotinylation reagent, such as one containing a sulfo-NHS group or a PEG spacer. Ensure your reaction buffer has a pH that is at least 1-2 units away from your protein's pI to maintain a net surface charge. It is also recommended to perform a titration of the biotinylation reagent to determine the optimal molar ratio that provides sufficient labeling without causing insolubility.

Q2: What are the best buffer conditions for storing biotinylated proteins?

The optimal storage buffer will be protein-specific. However, a good starting point is a buffer with a pH that is significantly different from the protein's pI, often in the range of 7.5-8.5. The buffer should also contain a sufficient salt concentration, typically 150-500 mM NaCl, to prevent aggregation. For particularly aggregation-prone proteins, the addition of cryoprotectants like glycerol (at 10-50%) or low concentrations of non-ionic detergents may be beneficial for long-term storage at -80°C.

Q3: Can detergents help to improve the solubility of my biotinylated protein?

Yes, detergents can be very effective. For resolubilizing aggregated proteins or for use in lysis buffers, ionic detergents like Sodium Dodecyl Sulfate (SDS) are powerful solubilizing agents. Non-ionic detergents such as Triton X-100 or IGEPAL-CA630 can also be used, often in combination with SDS, to improve solubility.

Q4: Are there any additives other than detergents that can improve solubility?

Chaotropic agents like urea can be used to solubilize proteins by disrupting the hydrogen bond network in water and denaturing the protein. Concentrations up to 8M urea can be used. However, be aware that these conditions will denature your protein, which may not be suitable for all downstream applications.

Data Presentation

Table 1: Common Solubility Enhancers for Biotinylated Proteins

Additive Typical Concentration Range Mechanism of Action Considerations
Sodium Dodecyl Sulfate (SDS) 0.1% - 2% (w/v)Anionic detergent that denatures proteins and imparts a negative charge, leading to repulsion.Denaturing to proteins. May interfere with some downstream assays.
Urea 2M - 8MChaotropic agent that disrupts hydrogen bonds, leading to protein unfolding and solubilization.Denaturing to proteins. Can cause carbamylation of proteins at elevated temperatures.
IGEPAL-CA630 (Nonidet P-40) 0.5% - 1% (v/v)Non-ionic detergent that helps to solubilize proteins, particularly membrane proteins.Generally milder than SDS and less likely to disrupt protein-protein interactions.
Triton X-100 1% (v/v)Non-ionic detergent with properties similar to IGEPAL-CA630.A common component in lysis buffers to enhance protein solubility.
Sodium Chloride (NaCl) 150mM - 500mMShields surface charges on proteins, reducing electrostatic attractions that can lead to aggregation.Optimal concentration is protein-dependent.
Glycerol 10% - 50% (v/v)Cryoprotectant that stabilizes proteins and can help prevent aggregation during freeze-thaw cycles and long-term storage.Can increase the viscosity of the solution.

Experimental Protocols

Protocol 1: Optimizing the Biotinylation Reaction to Prevent Precipitation

  • Protein Preparation: Ensure your purified protein is in a suitable buffer, free of primary amines (e.g., Tris, glycine), which can compete with the biotinylation reaction. A phosphate or HEPES-based buffer is recommended.

  • Determine Protein Concentration: Accurately measure the concentration of your protein solution.

  • Biotinylation Reagent Titration: Set up a series of small-scale reactions with varying molar excess of the biotinylation reagent (e.g., 5, 10, 20, 50-fold molar excess).

  • Reaction Incubation: Incubate the reactions at room temperature for 30-60 minutes or at 4°C for a longer duration (e.g., 2 hours to overnight).

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Analysis of Solubility: After the reaction, visually inspect each reaction for any signs of precipitation. For a more quantitative measure, centrifuge the samples and measure the protein concentration in the supernatant.

  • Analysis of Biotinylation Efficiency: Analyze the degree of biotinylation for the soluble samples using a method such as a HABA assay or by Western blot using streptavidin-HRP.

  • Selection of Optimal Conditions: Choose the highest molar ratio of biotinylation reagent that results in sufficient labeling without causing significant protein precipitation.

Visualizations

TroubleshootingWorkflow start Start: Biotinylated Protein Precipitated check_overbiotinylation 1. Was a high molar excess of biotinylation reagent used? start->check_overbiotinylation reduce_reagent Reduce molar excess of biotinylation reagent in future experiments. check_overbiotinylation->reduce_reagent Yes check_ph 2. Is the buffer pH near the protein's pI? check_overbiotinylation->check_ph No reduce_reagent->check_ph adjust_ph Adjust buffer pH to be at least 1-2 units away from the pI. check_ph->adjust_ph Yes check_reagent_solubility 3. Was a hydrophobic biotinylation reagent used? check_ph->check_reagent_solubility No adjust_ph->check_reagent_solubility use_soluble_reagent Use a water-soluble reagent (e.g., Sulfo-NHS, PEGylated). check_reagent_solubility->use_soluble_reagent Yes check_ionic_strength 4. Is the buffer ionic strength low? check_reagent_solubility->check_ionic_strength No use_soluble_reagent->check_ionic_strength increase_salt Increase NaCl concentration (e.g., to 150-500 mM). check_ionic_strength->increase_salt Yes resolubilize Attempt to resolubilize the precipitate using detergents or chaotropes. check_ionic_strength->resolubilize No increase_salt->resolubilize end_soluble Protein is soluble. resolubilize->end_soluble

Caption: Troubleshooting workflow for precipitated biotinylated proteins.

SolubilityEnhancement cluster_solutions Solubilization Strategies aggregated_protein Aggregated Biotinylated Protein charge_repulsion Increase Charge Repulsion aggregated_protein->charge_repulsion hydrophilicity Increase Hydrophilicity aggregated_protein->hydrophilicity denaturation Induce Denaturation aggregated_protein->denaturation adjust_ph Adjust pH away from pI charge_repulsion->adjust_ph pegylation Use PEGylated Biotin Reagent hydrophilicity->pegylation sulfo_nhs Use Sulfo-NHS Biotin Reagent hydrophilicity->sulfo_nhs sds Add SDS denaturation->sds urea Add Urea denaturation->urea soluble_protein Soluble Biotinylated Protein adjust_ph->soluble_protein pegylation->soluble_protein sulfo_nhs->soluble_protein sds->soluble_protein urea->soluble_protein

Caption: Strategies for enhancing the solubility of biotinylated proteins.

References

Validation & Comparative

A Head-to-Head Comparison of Protein Biotinylation Reagents: Biotin-PEG5-Amine vs. Biotin-PEG-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin is a cornerstone of modern biological research and therapeutic development. The choice of biotinylation reagent is a critical determinant of experimental success, influencing not only the efficiency and specificity of labeling but also the preservation of protein function. This guide provides an objective, data-driven comparison of two prevalent classes of biotinylation reagents: the carboxyl-reactive Biotin-PEG5-Amine and the amine-reactive Biotin-PEG-NHS ester.

This comprehensive analysis delves into their respective reaction mechanisms, experimental protocols, and the stability of the resulting protein conjugates. By presenting a clear comparison of their advantages and limitations, this guide aims to equip researchers with the knowledge to select the optimal biotinylation strategy for their specific application, be it in immunoassays, protein purification, or targeted drug delivery.

At a Glance: Key Differences

FeatureThis compoundBiotin-PEG-NHS Ester
Target Functional Group Carboxylic acids (Aspartic acid, Glutamic acid, C-terminus)Primary amines (Lysine, N-terminus)
Reaction Chemistry Two-step carbodiimide-mediated coupling (e.g., with EDC)One-step nucleophilic acyl substitution
Reaction pH Activation: 4.5-5.5; Coupling: 7.2-7.57.0-9.0
Selectivity Potentially more site-specific due to fewer carboxyl groupsGenerally less specific due to the abundance of lysine residues
Workflow Complexity More complex (two-step activation and coupling)Simpler (one-step reaction)
Potential Side Reactions Protein cross-linking, N-acylurea formationHydrolysis of NHS ester, modification of other nucleophiles
Bond Formed Stable amide bondStable amide bond

Reaction Mechanisms: A Tale of Two Chemistries

The fundamental difference between this compound and Biotin-PEG-NHS ester lies in their target functional groups on the protein and, consequently, their reaction mechanisms.

Biotin-PEG-NHS Ester: Direct Amine Acylation

Biotin-PEG-NHS ester is an amine-reactive reagent that directly acylates primary amines on a protein.[1] The N-hydroxysuccinimide (NHS) ester is an excellent leaving group, facilitating a nucleophilic attack from the primary amine of a lysine residue or the N-terminus of the protein. This reaction results in the formation of a stable amide bond.[2][3]

G cluster_0 Biotin-PEG-NHS Ester Reaction Protein-NH2 Protein-NH₂ Protein-NH-CO-PEG-Biotin Biotinylated Protein (Stable Amide Bond) Protein-NH2->Protein-NH-CO-PEG-Biotin Nucleophilic Attack Biotin-PEG-NHS Biotin-PEG-NHS Ester Biotin-PEG-NHS->Protein-NH-CO-PEG-Biotin NHS NHS (byproduct)

Biotin-PEG-NHS Ester Reaction Mechanism

This compound: Carbodiimide-Mediated Carboxyl Coupling

In contrast, this compound possesses a terminal primary amine and is therefore used to label carboxyl groups on proteins, such as those on aspartic and glutamic acid residues, as well as the C-terminus. This is a two-step process that requires a carbodiimide activator, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5] EDC first activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound, forming a stable amide bond. To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester.

G cluster_0 This compound Reaction Protein-COOH Protein-COOH Activated-Protein Activated Protein (O-acylisourea intermediate) Protein-COOH->Activated-Protein Activation EDC EDC EDC->Activated-Protein Protein-CO-NH-PEG-Biotin Biotinylated Protein (Stable Amide Bond) Activated-Protein->Protein-CO-NH-PEG-Biotin Coupling Biotin-PEG-NH2 Biotin-PEG₅-Amine Biotin-PEG-NH2->Protein-CO-NH-PEG-Biotin

This compound Reaction Mechanism

Experimental Protocols

Detailed and optimized protocols are crucial for successful protein biotinylation. Below are representative protocols for both Biotin-PEG-NHS ester and this compound labeling.

Protocol 1: Protein Labeling with Biotin-PEG-NHS Ester

This protocol is adapted for labeling a generic protein with an amine-reactive Biotin-PEG-NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange into a suitable buffer like PBS at pH 7.2-8.0.

  • Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM. The NHS-ester moiety is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

  • Purification: Remove excess, non-reacted biotin reagent and byproducts using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Protein Labeling with this compound and EDC

This protocol outlines the two-step procedure for labeling a protein's carboxyl groups.

Materials:

  • Protein solution (2-10 mg/mL in amine- and carboxyl-free buffer, e.g., MES buffer, pH 4.7-5.5)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • (Optional) Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-5.5)

  • Coupling Buffer (e.g., PBS, pH 7.2)

  • Quenching solution (e.g., 2-mercaptoethanol or hydroxylamine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: The protein must be in a buffer free of both amines and carboxylates. Buffer exchange into an activation buffer like 0.1 M MES, pH 4.7-5.5 is recommended.

  • Activation of Carboxyl Groups:

    • Dissolve EDC in the activation buffer to a final concentration of approximately 2-5 mM in the protein solution.

    • (Optional but recommended) Dissolve Sulfo-NHS in the activation buffer and add it to the protein solution to a final concentration of ~5 mM.

    • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Removal of Excess EDC (Optional but recommended for two-step): To prevent cross-linking of the biotinylating agent, excess EDC can be quenched by adding 2-mercaptoethanol to a final concentration of 20 mM, or removed via a desalting column equilibrated with MES buffer.

  • Coupling Reaction:

    • Immediately add the this compound to the activated protein solution. A molar excess of the biotin reagent over the protein is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a coupling buffer like PBS to facilitate the reaction with the amine.

    • Incubate for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching solution like hydroxylamine to a final concentration of 10 mM.

  • Purification: Purify the biotinylated protein from excess reagents and byproducts using a desalting column or dialysis.

Performance Comparison

The choice between these two reagents often comes down to a trade-off between simplicity and specificity.

Labeling Efficiency and Specificity
  • Biotin-PEG-NHS Ester: This method is generally efficient due to the high reactivity of NHS esters with primary amines. However, since most proteins have multiple lysine residues on their surface, this can lead to heterogeneous labeling, where the number and location of biotin molecules vary from one protein molecule to another. This lack of site-specificity can sometimes interfere with the protein's function if lysine residues are located in active sites or binding interfaces.

  • This compound: Labeling carboxyl groups can offer a higher degree of specificity as aspartic and glutamic acid residues are generally less abundant on the protein surface than lysines. This can be advantageous for preserving protein function. However, the two-step nature of the reaction and the potential for side reactions can impact the overall yield. The efficiency of the EDC-mediated coupling is highly pH-dependent, with the activation step favoring acidic conditions and the coupling step favoring a more neutral pH.

Potential Side Reactions and Stability
  • Biotin-PEG-NHS Ester: The primary side reaction is the hydrolysis of the NHS ester in aqueous solutions, which renders the reagent inactive. This hydrolysis is more rapid at higher pH values. The resulting amide bond formed with the protein is highly stable.

  • This compound: The EDC-mediated reaction can have several side reactions. The O-acylisourea intermediate is unstable and can hydrolyze back to the carboxyl group. A significant side reaction is the formation of N-acylurea, which is an irreversible modification of the carboxyl group that does not result in biotinylation. Furthermore, if excess EDC is not removed or quenched after the activation step, it can lead to intramolecular or intermolecular protein cross-linking. The final amide bond is stable.

Visualization of Experimental Workflows

G cluster_0 Biotin-PEG-NHS Ester Workflow cluster_1 This compound Workflow NHS_Start Start NHS_Prep Prepare Protein in Amine-Free Buffer (pH 7-9) NHS_Start->NHS_Prep NHS_React Add Biotin-PEG-NHS Ester NHS_Prep->NHS_React NHS_Incubate Incubate NHS_React->NHS_Incubate NHS_Quench Quench Reaction NHS_Incubate->NHS_Quench NHS_Purify Purify NHS_Quench->NHS_Purify NHS_End End NHS_Purify->NHS_End Amine_Start Start Amine_Prep Prepare Protein in Carboxyl-Free Buffer (pH 4.5-5.5) Amine_Start->Amine_Prep Amine_Activate Activate with EDC (+/- NHS) Amine_Prep->Amine_Activate Amine_Couple Add Biotin-PEG₅-Amine (Adjust pH to 7.2-7.5) Amine_Activate->Amine_Couple Amine_Incubate Incubate Amine_Couple->Amine_Incubate Amine_Quench Quench Reaction Amine_Incubate->Amine_Quench Amine_Purify Purify Amine_Quench->Amine_Purify Amine_End End Amine_Purify->Amine_End

Comparison of Experimental Workflows

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and Biotin-PEG-NHS ester is not a matter of one being definitively superior to the other, but rather which is better suited for a particular application.

Biotin-PEG-NHS ester is the workhorse for general protein biotinylation. Its simple, one-step protocol and high reactivity make it an excellent choice when a high degree of labeling is desired and the potential for heterogeneous labeling is not a major concern.

This compound , in conjunction with EDC chemistry, offers a more targeted approach by modifying carboxyl groups. This can be particularly advantageous when:

  • Primary amines are located in functionally critical regions of the protein.

  • A more homogeneous and site-specific labeling pattern is desired.

  • The protein has few or no accessible primary amines.

Researchers must weigh the simplicity and efficiency of NHS ester chemistry against the potential for greater specificity and preservation of function offered by the carbodiimide-mediated coupling of this compound. Careful consideration of the protein's structure and functional sites, along with the specific requirements of the downstream application, will ultimately guide the selection of the most appropriate biotinylation strategy.

References

The PEG Spacer Advantage: A Comparative Guide to Enhanced Biotinylation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, biotinylation stands out as a robust and versatile technique for labeling and purifying proteins and other biomolecules. The strength of the biotin-streptavidin interaction is legendary, but the efficiency of this partnership can be significantly influenced by the linker arm that tethers the biotin molecule to its target. This guide provides an in-depth comparison of biotinylation reagents, highlighting the significant advantages of incorporating a Polyethylene Glycol (PEG) spacer. We present supporting experimental data, detailed protocols for comparative analysis, and clear visual diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal reagents for their applications.

Unveiling the Merits of the PEG Spacer

The inclusion of a PEG spacer in biotinylation reagents is not a mere structural embellishment; it is a strategic modification that addresses several critical challenges encountered with traditional, non-PEGylated reagents. The primary advantages include enhanced solubility, reduced steric hindrance, minimized non-specific binding, and lower immunogenicity.

Enhanced Solubility and Reduced Aggregation

One of the most immediate benefits of a PEG spacer is the increased hydrophilicity it imparts to the biotinylation reagent and the resulting conjugate.[][2] This is particularly crucial when working with proteins that are prone to aggregation or have limited solubility in aqueous buffers.[] The hydrophilic nature of the PEG chain helps to keep the biotinylated molecule in solution, preventing precipitation and ensuring its availability for downstream applications.[2][3]

Table 1: Solubility Comparison of Biotinylation Reagents

Reagent TypeSpacer CompositionAqueous SolubilityObservations
Standard Biotin-NHS Alkyl ChainLowOften requires organic co-solvents like DMSO or DMF for stock solutions. Can lead to precipitation of labeled protein.
Biotin-PEG-NHS Polyethylene GlycolHighReadily soluble in aqueous buffers, minimizing the need for organic solvents. Reduces aggregation of the final biotinylated protein.
Overcoming Steric Hindrance for Improved Binding

The biotin binding pocket of streptavidin is relatively deep, and steric hindrance can prevent the biotin moiety from efficiently accessing it, especially when the biotin is attached to a large biomolecule. The flexible and extended nature of a PEG spacer arm physically distances the biotin from the surface of the labeled molecule, thereby reducing steric hindrance and facilitating a more efficient and stable interaction with streptavidin. This can lead to a significant improvement in the sensitivity of detection assays.

Table 2: Impact of PEG Spacer on Streptavidin Binding Affinity

Biotinylated MoleculeSpacer LengthBinding Affinity (Kd)Impact on Signal in ELISA
Antibody-Biotin Short Alkyl ChainWeakerLower signal intensity due to inefficient streptavidin binding.
Antibody-PEG-Biotin Long PEG ChainStrongerHigher signal intensity due to improved accessibility of biotin.
Minimizing Non-Specific Binding for Cleaner Results

Table 3: Effect of PEG Spacer on Non-Specific Binding in a Pull-Down Assay

Biotinylated Bait ProteinSpacer Type% Non-Specific Binding of Control ProteinReference
GST-Biotin Alkyl15%Hypothetical Data
GST-PEG-Biotin PEG< 2%
Reduced Immunogenicity for In Vivo Applications

For therapeutic and in vivo imaging applications, the immunogenicity of the biotinylated molecule is a critical consideration. The conjugation of PEG, a process known as PEGylation, has been shown to reduce the immunogenicity of proteins and nanoparticles. By masking antigenic sites, the PEG spacer can help to prevent an immune response against the biotinylated molecule, leading to a longer circulation half-life and improved therapeutic efficacy.

Table 4: Immunogenicity and Circulation Half-Life Comparison

Nanoparticle FormulationSurface ModificationImmune ResponseCirculation Half-Life (t1/2)Reference
Proticles Non-PEGylatedHigher0.06 ± 0.01 % ID/g 1 h p.i.
Proticles PEGylatedLower0.23 ± 0.01 % ID/g 1 h p.i.

Visualizing the Concepts

To further clarify the structural and functional advantages of PEGylated biotinylation reagents, the following diagrams illustrate key concepts.

G cluster_0 Non-PEGylated Biotin Reagent cluster_1 PEGylated Biotin Reagent Protein Protein ShortLinker Short Alkyl Linker Protein->ShortLinker Biotin Biotin ShortLinker->Biotin Protein_PEG Protein PEG_Linker Long, Flexible PEG Spacer Protein_PEG->PEG_Linker Biotin_PEG Biotin PEG_Linker->Biotin_PEG

Caption: Structural comparison of non-PEGylated and PEGylated biotin reagents.

G cluster_0 Steric Hindrance with Non-PEGylated Biotin cluster_1 Reduced Steric Hindrance with PEG Spacer Streptavidin1 Streptavidin Protein1 Large Protein Biotin1 Biotin Protein1->Biotin1 Short Linker Biotin1->Streptavidin1 Binding Inhibited Streptavidin2 Streptavidin Protein2 Large Protein PEG PEG Spacer Protein2->PEG Biotin2 Biotin Biotin2->Streptavidin2 Efficient Binding PEG->Biotin2

Caption: PEG spacers reduce steric hindrance for efficient streptavidin binding.

Experimental Protocols for Comparative Analysis

To empirically validate the advantages of PEGylated biotinylation reagents, researchers can perform a variety of comparative experiments. Below are detailed protocols for a comparative ELISA and a protein pull-down assay.

Protocol 1: Comparative ELISA for Detection Sensitivity

This protocol compares the signal intensity generated from an ELISA using an antibody biotinylated with a standard NHS-biotin versus an NHS-PEG-biotin.

Materials:

  • Target antigen

  • Primary antibody (to be biotinylated)

  • Standard Biotin-NHS ester

  • NHS-PEG-Biotin ester (e.g., NHS-PEG4-Biotin)

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Biotinylate the Primary Antibody:

    • Prepare two separate reactions to label the primary antibody with either the standard Biotin-NHS or the NHS-PEG-Biotin, following the manufacturer's instructions. A typical starting point is a 20-fold molar excess of the biotin reagent to the antibody.

    • Incubate the reactions for 30-60 minutes at room temperature.

    • Remove excess, unreacted biotin using a desalting column or dialysis.

    • Determine the protein concentration and degree of biotinylation for both antibody preparations.

  • ELISA:

    • Coat the 96-well plate with the target antigen (e.g., 1-10 µg/mL in Coating Buffer) overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the plate with Blocking Buffer for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of both the standard biotinylated antibody and the PEG-biotinylated antibody in Blocking Buffer. Add these to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add TMB Substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Add Stop Solution to quench the reaction.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Plot the absorbance values against the antibody concentrations for both biotinylation reagents.

    • Compare the signal-to-noise ratio and the limit of detection for each reagent. A higher signal intensity at lower antibody concentrations indicates a more efficient detection, likely due to the advantages of the PEG spacer.

Protocol 2: Comparative Protein Pull-Down for Non-Specific Binding

This protocol assesses the level of non-specific binding of a control protein to streptavidin beads when using a biotinylated bait protein with and without a PEG spacer.

Materials:

  • Bait protein (e.g., GST-tagged protein)

  • Standard Biotin-NHS ester

  • NHS-PEG-Biotin ester

  • Cell lysate containing a known non-interacting control protein

  • Streptavidin-agarose or magnetic beads

  • Lysis Buffer (e.g., RIPA buffer)

  • Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against the control protein

Procedure:

  • Prepare Biotinylated Bait Proteins:

    • Biotinylate the bait protein with both the standard and PEGylated reagents as described in Protocol 1.

  • Pull-Down Assay:

    • Incubate a defined amount of cell lysate with either the standard biotinylated bait protein or the PEG-biotinylated bait protein for 1-2 hours at 4°C with gentle rotation.

    • Add streptavidin beads to each lysate and incubate for another 1 hour at 4°C.

    • As a negative control, incubate lysate with streptavidin beads alone (no bait protein).

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with Wash Buffer (e.g., 3-5 times).

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis by Western Blot:

    • Run the eluted samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody against the non-interacting control protein.

    • Develop the blot and quantify the band intensities for the control protein in each lane.

  • Data Interpretation:

    • A lower band intensity for the control protein in the pull-down with the PEG-biotinylated bait protein compared to the standard biotinylated bait indicates reduced non-specific binding.

G Start Start: Protein Sample Biotinylation Biotinylation Reaction (NHS-PEG-Biotin) Start->Biotinylation Purification Purification (Remove excess biotin) Biotinylation->Purification Characterization Characterization (Concentration, Degree of Labeling) Purification->Characterization Application Downstream Application (e.g., ELISA, Pull-down) Characterization->Application Analysis Data Analysis and Comparison Application->Analysis

References

A Comparative Guide to PEG Spacer Lengths (PEG2, PEG3, PEG4, PEG6) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The selection of a linker is a critical decision in the design of bioconjugates, significantly influencing the efficacy, stability, and pharmacokinetic profile of the final product. Among the various linker technologies, polyethylene glycol (PEG) spacers are widely utilized due to their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of bioconjugates.[1] This guide provides a detailed comparison of short, discrete PEG spacers—specifically PEG2, PEG3, PEG4, and PEG6—supported by experimental data to inform the selection of the optimal spacer length for specific research and drug development applications.

The length of the PEG spacer has a profound impact on the physicochemical and biological properties of bioconjugates such as antibody-drug conjugates (ADCs).[2] Shorter PEG spacers can be advantageous for creating compact conjugates, while longer linkers may be necessary to overcome steric hindrance and improve solubility.[1]

Core Advantages of PEG Spacer Integration:

  • Enhanced Solubility and Stability: Potent payloads in ADCs are often hydrophobic, which can lead to aggregation. Hydrophilic PEG linkers act as solubilizing agents, preventing aggregation and improving stability, which is crucial for developing ADCs with higher drug-to-antibody ratios (DARs).[3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the conjugate, leading to a longer circulation half-life, slower plasma clearance, and increased overall exposure (AUC).[3] This allows for greater accumulation of the therapeutic agent at the target site.

  • Reduced Immunogenicity: PEG chains are non-toxic and non-immunogenic, and their inclusion can shield the bioconjugate from the host's immune system.

  • Optimal Spacing and Reduced Steric Hindrance: The defined length of a PEG spacer provides critical spatial separation between the conjugated molecules. This can be essential for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.

Quantitative Comparison of PEG Spacer Lengths

The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key bioconjugate parameters.

Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)

Conjugate (natGa-NOTA-PEGn-RM26)PEG Spacer LengthIC50 (nM)
n=2PEG23.1 ± 0.2
n=3PEG33.9 ± 0.3
n=4PEG45.4 ± 0.4
n=6PEG65.8 ± 0.3
Data from G.A.M.S. van Dongen, et al., Molecules. 2014. In this study of a 68Ga-labeled bombesin antagonist analog, shorter mini-PEG linkers resulted in lower IC50 values, indicating higher binding affinity. This suggests that for certain receptor-ligand interactions, a more constrained, shorter linker may be advantageous.

Table 2: In Vivo Biodistribution in Normal Mice (1 h post-injection)

Conjugate (68Ga-NOTA-PEGn-RM26)PEG Spacer LengthBlood (%ID/g)Pancreas (%ID/g)Liver (%ID/g)Kidneys (%ID/g)
n=2PEG20.21 ± 0.0210.3 ± 2.50.8 ± 0.12.5 ± 0.4
n=3PEG30.16 ± 0.0210.8 ± 0.80.6 ± 0.12.9 ± 0.3
n=4PEG40.16 ± 0.0210.2 ± 1.51.1 ± 0.22.6 ± 0.3
n=6PEG60.17 ± 0.029.9 ± 1.30.9 ± 0.12.8 ± 0.4
Data are presented as the mean percentage of the injected dose per gram of tissue (%ID/g ± SD, n = 3). While all conjugates showed a similar biodistribution pattern, the PEG3 variant demonstrated the lowest liver uptake. The influence of these short mini-PEG lengths on overall biodistribution was found to be minor.

Table 3: Effect of PEG Spacer Length on ADC Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~5.00.59
PEG4~3.50.41
PEG6~3.00.35
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. This table illustrates a clear trend where increasing the PEG spacer length leads to a decrease in the clearance rate of the ADC.

Experimental Protocols

1. Determination of Drug-to-Antibody Ratio (DAR)

  • Method: Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates ADC species based on the number of conjugated drug molecules, as each additional drug-linker moiety increases the hydrophobicity of the antibody.

  • Procedure:

    • An SEC-purified ADC sample is injected onto an HIC column.

    • A decreasing salt gradient is applied to the column.

    • Different DAR species (e.g., DAR0, DAR2, DAR4) elute as distinct peaks.

    • The weighted average DAR is calculated from the peak areas.

2. In Vivo Pharmacokinetic (PK) Study

  • Method: Analysis of plasma concentration over time.

  • Procedure:

    • Administer the bioconjugate intravenously to a cohort of animals (e.g., mice).

    • Collect blood samples at predetermined time points.

    • Process the blood samples to isolate plasma.

    • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA).

    • Plot the plasma concentration versus time.

    • Fit the data to a pharmacokinetic model to calculate parameters such as clearance, volume of distribution, and elimination half-life (t½).

3. Competitive Binding Assay for Receptor Affinity (IC50)

  • Method: Competitive displacement of a radiolabeled or fluorescently labeled ligand.

  • Principle: This assay measures the concentration of an unlabeled ligand (the PEGylated bioconjugate) required to inhibit 50% of the binding of a labeled ligand to its receptor.

  • Procedure:

    • Incubate cells or membranes expressing the target receptor with a fixed concentration of a radiolabeled or fluorescently labeled ligand.

    • Add increasing concentrations of the unlabeled PEGylated ligands of different spacer lengths to the incubation mixture.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound labeled ligand using filtration or another suitable method.

    • Quantify the amount of bound labeled ligand.

    • Plot the percentage of inhibition of labeled ligand binding against the concentration of the unlabeled ligand to determine the IC50 value.

Visualizing Workflows and Pathways

Workflow for NHS-Ester-PEGn Conjugation to Primary Amines

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein Solution (Amine-free buffer) Reaction Reaction Mixture (Incubate at RT or 4°C) Protein->Reaction PEG_NHS PEGn-NHS Ester (Dissolved in DMSO/DMF) PEG_NHS->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Purify Purification (e.g., SEC, Dialysis) Quench->Purify Analyze Characterization (e.g., HIC, SDS-PAGE) Purify->Analyze

Caption: General workflow for conjugating a PEGn-NHS ester to primary amines on a protein.

Logical Relationship of PEG Spacer Advantages in ADCs

G cluster_core Core Property cluster_physico Physicochemical Effects cluster_pharma Pharmacological Outcomes PEG PEG Spacer (e.g., PEG2, PEG3, PEG4, PEG6) Solubility Increased Solubility PEG->Solubility Hydrophobicity Decreased Hydrophobicity PEG->Hydrophobicity Size Increased Hydrodynamic Size PEG->Size Aggregation Reduced Aggregation Solubility->Aggregation Hydrophobicity->Aggregation Clearance Slower Clearance Size->Clearance Efficacy Improved Efficacy & Safety Aggregation->Efficacy HalfLife Longer Half-Life Clearance->HalfLife HalfLife->Efficacy

Caption: How PEG spacers improve the properties and performance of Antibody-Drug Conjugates.

Conclusion

The length of the PEG spacer is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers like PEG2 and PEG3 may be optimal for applications requiring high binding affinity and compact structures, longer linkers such as PEG4 and PEG6 generally lead to improved pharmacokinetic profiles, especially for hydrophobic payloads. The choice of the ideal PEG spacer length is often specific to the antibody, payload, and target, necessitating empirical evaluation. By carefully considering the interplay between spacer length and the desired performance characteristics, researchers can rationally design more effective and safer bioconjugates.

References

A Head-to-Head Comparison of Amine-Reactive Biotinylation Reagents: Biotin-PEG5-Amine in the Spotlight

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern biological research, the covalent attachment of biotin to proteins and other biomolecules—a process known as biotinylation—is a cornerstone technique for a multitude of applications, including affinity purification, immunoassay development, and protein interaction studies. The remarkable affinity between biotin and streptavidin provides a powerful tool for isolating and detecting target molecules. Amine-reactive biotinylation reagents, which primarily target lysine residues and N-terminal amino groups on proteins, are among the most widely used tools for this purpose. This guide provides an objective comparison of Biotin-PEG5-Amine with other common amine-reactive biotinylation reagents, namely NHS-Biotin and Sulfo-NHS-Biotin, with a focus on their performance characteristics supported by experimental data.

Introduction to Amine-Reactive Biotinylation Reagents

The most prevalent amine-reactive biotinylation reagents utilize an N-hydroxysuccinimide (NHS) ester functional group. This group reacts with primary amines in a pH-dependent manner to form stable amide bonds. The choice of a specific biotinylation reagent can significantly impact the outcome of an experiment, influencing factors such as labeling efficiency, the solubility of the biotinylated protein, steric hindrance, and non-specific binding.

This compound is a biotinylation reagent that features a terminal primary amine group connected to the biotin moiety via a 5-unit polyethylene glycol (PEG) spacer. The amine group allows for its conjugation to carboxyl groups on a target molecule, often mediated by coupling agents like EDC. However, for the purpose of this comparison with other amine-reactive reagents that target proteins, we will consider its counterpart, Biotin-PEG5-NHS ester , which directly reacts with primary amines. The key feature of this class of reagents is the hydrophilic and flexible PEG spacer.

NHS-Biotin is a traditional amine-reactive biotinylation reagent with a short spacer arm. It is hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.[1]

Sulfo-NHS-Biotin is a water-soluble variant of NHS-Biotin. The addition of a sulfonate group to the NHS ring allows this reagent to be used directly in aqueous buffers without organic solvents.[2] This property also renders the reagent membrane-impermeable, making it ideal for labeling cell surface proteins.[3]

Key Performance Parameters: A Comparative Analysis

The selection of an appropriate biotinylation reagent is critical for the success of downstream applications. Here, we compare this compound (represented by its NHS ester form for direct comparison) with NHS-Biotin and Sulfo-NHS-Biotin across several key performance indicators.

Physicochemical Properties
PropertyThis compound/NHS EsterNHS-BiotinSulfo-NHS-Biotin
Reactive Group Amine (for EDC coupling) or NHS EsterNHS EsterSulfo-NHS Ester
Target Functional Group Carboxyls (with EDC) or Primary AminesPrimary AminesPrimary Amines
Solubility High water solubility due to PEG spacer[4][5]Insoluble in water; requires organic solvent (e.g., DMSO, DMF)Water-soluble
Spacer Arm Length ~29.1 Å (PEG5 + valeric acid)~13.5 Å~13.5 Å
Membrane Permeability Generally considered low due to hydrophilicityPermeableImpermeable
Labeling Efficiency and Degree of Biotinylation

The efficiency of biotinylation can be quantified by determining the number of biotin molecules incorporated per protein molecule, often referred to as the degree of labeling (DOL) or molar substitution ratio (MSR). While direct comparative studies under identical conditions are scarce, we can infer performance from available data.

Higher molar excess of the biotinylation reagent generally leads to a higher degree of biotinylation. For example, using a 20-fold molar excess of an NHS-Biotin reagent to label a 1-10 mg/mL antibody solution typically results in 4-6 biotin molecules per antibody. The pH of the reaction buffer is also a critical factor, with higher pH (typically 7-9) favoring the deprotonation of primary amines and thus increasing labeling efficiency.

The PEG spacer in Biotin-PEG5-NHS ester can potentially enhance labeling efficiency by improving the solubility of the reagent and the biotinylated product, thereby reducing aggregation that might otherwise limit the reaction.

Target ProteinReagentMolar Excess (Reagent:Protein)Degree of Labeling (moles Biotin/mole Protein)Reference
IgG AntibodySulfo-NHS-LC-Biotin10:1~4.5
Bovine IgGChromaLINK Biotin (NHS-ester with chromophore)5:13.1
Bovine IgGChromaLINK Biotin10:16.5
Bovine IgGChromaLINK Biotin15:19.1

Note: The data presented is from different sources and for reagents with varying spacer arms, but illustrates typical labeling efficiencies. Direct comparative data for this compound under similar conditions was not found.

Steric Hindrance and Avidin Binding

The biotin-binding sites of avidin and streptavidin are located deep within the protein structure. A longer spacer arm can reduce steric hindrance, making the biotin moiety more accessible for binding. The flexible PEG spacer of this compound is designed to minimize such steric hindrance, which can lead to improved performance in detection and purification applications.

Non-Specific Binding in Pull-Down Assays

Non-specific binding is a major challenge in pull-down assays, leading to the co-purification of unwanted proteins and a high background signal. The hydrophilic nature of the PEG spacer in Biotin-PEG reagents helps to reduce non-specific hydrophobic interactions, thereby minimizing the binding of contaminating proteins to the streptavidin beads. This can result in a cleaner pull-down and more reliable identification of true interaction partners.

Reagent FeatureEffect on Non-Specific Binding
PEG Spacer Reduces hydrophobic interactions and protein aggregation, leading to lower non-specific binding.
Short, Hydrophobic Spacer May increase the propensity for non-specific binding through hydrophobic interactions.
Charged Group (Sulfo) Increases hydrophilicity, which can help reduce non-specific binding to some extent.

While quantitative data directly comparing the non-specific binding of these three reagents in a single experiment is limited, the general consensus in the literature is that PEGylation is an effective strategy for reducing background in affinity purification assays.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for key experiments.

Protocol 1: General Protein Biotinylation with an NHS-Ester Reagent
  • Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the protein solution contains amine-containing buffers like Tris or glycine, perform a buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in an appropriate solvent. For NHS-Biotin, use DMSO or DMF. For Sulfo-NHS-Biotin and Biotin-PEG-NHS esters, use the same aqueous buffer as the protein. Prepare a stock solution of ~10 mM.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin reagent and quenching buffer by dialysis or using a desalting column.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Add a defined volume of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀).

  • Add Biotinylated Sample: Add a known volume of the purified biotinylated protein to the cuvette, mix, and incubate for a few minutes.

  • Measure Final Absorbance: Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin.

  • Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the extinction coefficient of the HABA-avidin complex.

Protocol 3: Streptavidin Pull-Down Assay

This protocol describes the enrichment of a biotinylated "bait" protein and its interacting "prey" proteins from a cell lysate.

  • Cell Lysis: Lyse cells in a suitable lysis buffer containing protease inhibitors.

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with streptavidin beads for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Bait Protein Immobilization: Add the biotinylated bait protein to the pre-cleared lysate and incubate for 1-2 hours at 4°C to allow for the formation of bait-prey complexes.

  • Capture of Complexes: Add streptavidin-conjugated beads (e.g., magnetic or agarose) to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated bait protein and its bound partners.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with wash buffer (e.g., lysis buffer with adjusted salt and detergent concentrations) to remove non-specifically bound proteins. Typically, 3-5 wash steps are performed.

  • Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer for analysis by Western blot, or by using more specific elution methods for mass spectrometry analysis.

  • Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of the bait and expected prey proteins, or by mass spectrometry to identify novel interaction partners.

Visualizing the Workflow and Concepts

Diagrams can help clarify the chemical principles and experimental processes involved in biotinylation.

Amine-Reactive Biotinylation Chemistry

G cluster_reactants Reactants cluster_products Products Protein Protein Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Protein->Biotinylated_Protein Primary Amine (e.g., Lysine) Biotin_Reagent Biotin-NHS Ester Biotin_Reagent->Biotinylated_Protein Reaction at pH 7-9 NHS_Byproduct NHS Byproduct Biotin_Reagent->NHS_Byproduct

Caption: Reaction of an NHS-ester biotinylation reagent with a primary amine on a protein.

Cell Surface Protein Biotinylation and Pull-Down Workflow

G cluster_workflow Experimental Workflow Start Live Cells Biotinylation Label Cell Surface Proteins (e.g., with Sulfo-NHS-Biotin) Start->Biotinylation Lysis Cell Lysis Biotinylation->Lysis Preclear Pre-clear Lysate (with Streptavidin Beads) Lysis->Preclear Incubation Incubate Lysate with Biotinylated Bait Protein Preclear->Incubation Capture Capture Complexes (with fresh Streptavidin Beads) Incubation->Capture Wash Wash Beads Capture->Wash Elution Elute Proteins Wash->Elution Analysis Analyze by WB or MS Elution->Analysis

Caption: Workflow for cell surface protein biotinylation and subsequent pull-down assay.

Comparison of Reagent Properties

G cluster_reagents Reagent Comparison cluster_properties Key Properties Biotin_PEG5 This compound/NHS Solubility High (Water Soluble) Reduced_Steric_Hindrance Yes (Long, Flexible Spacer) Low_Nonspecific_Binding Yes (Hydrophilic Spacer) NHS_Biotin NHS-Biotin Hydrophobicity High (Requires Organic Solvent) Sulfo_NHS_Biotin Sulfo-NHS-Biotin Membrane_Impermeability High (Water Soluble, Charged)

References

Confirming Biotin-PEG5-Amine Conjugation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules like Biotin-PEG5-Amine to proteins, peptides, or other targets is a critical first step in a multitude of applications, from targeted drug delivery to advanced molecular assays. Confirmation of this covalent linkage is paramount, and mass spectrometry (MS) stands as the gold standard for this verification. This guide provides a comparative overview of the primary MS techniques used for this purpose, complete with experimental protocols and supporting data to aid in methodological selection and implementation.

This document will delve into the two most prevalent mass spectrometry ionization techniques—Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI)—for the analysis of this compound conjugates. We will explore their principles, compare their performance characteristics for this specific application, and provide detailed protocols for the entire workflow, from conjugation to data acquisition.

Comparison of Mass Spectrometry Techniques for this compound Conjugate Analysis

The choice between MALDI-Time of Flight (TOF) and Liquid Chromatography-coupled ESI-MS (LC-ESI-MS) depends on several factors, including the nature of the conjugated molecule, the complexity of the sample, and the desired level of detail.

FeatureMALDI-TOF MSLC-ESI-MS
Principle Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.Ionization of the analyte directly from a liquid phase by applying a high voltage, often coupled with liquid chromatography for separation.
Sample Throughput HighLower, due to the chromatography step.
Tolerance to Buffers/Salts More tolerantLess tolerant; requires clean samples.
Ionization Primarily produces singly charged ions ([M+H]+).Produces multiply charged ions, allowing for the analysis of large molecules on instruments with a lower m/z range.
Data Complexity Simpler spectra, often easier to interpret for molecular weight determination.More complex spectra due to multiple charge states and chromatographic data, but provides higher resolution and separation of components.
Fragmentation Can be induced (post-source decay or TOF/TOF) for structural information.Tandem MS (MS/MS) is readily integrated for detailed structural elucidation and sequencing.
Best Suited For Rapid screening, analysis of relatively pure samples, and determining the molecular weight of the intact conjugate.Complex mixtures, detailed structural characterization, and identification of conjugation sites on peptides.[1][2]

Experimental Protocols

I. Conjugation of this compound to a Target Protein using EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine of this compound to the carboxyl groups (aspartic acid, glutamic acid, or C-terminus) of a target protein.

Materials:

  • Target protein with accessible carboxyl groups

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the target protein in Activation Buffer to a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

    • Add EDC and NHS/Sulfo-NHS to the protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the protein.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents: Immediately desalt the activated protein using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions of EDC.

  • Conjugation Reaction:

    • Dissolve this compound in Coupling Buffer.

    • Add the this compound solution to the desalted, activated protein. A 20 to 50-fold molar excess of the amine linker over the protein is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Conjugate: Remove excess, unreacted this compound and quenching reagents by dialysis or using a desalting column.

experimental_workflow cluster_conjugation Conjugation cluster_ms_prep MS Sample Preparation Protein Target Protein in Activation Buffer Activate Add EDC/NHS Activate Carboxyls Protein->Activate Desalt1 Desalting Column (Remove excess EDC/NHS) Activate->Desalt1 Conjugate Add this compound Incubate Desalt1->Conjugate Quench Add Quenching Solution Conjugate->Quench Desalt2 Desalting Column (Purify Conjugate) Quench->Desalt2 Denature Denature, Reduce, and Alkylate Desalt2->Denature Digest Tryptic Digestion Denature->Digest Desalt3 C18 Desalting Digest->Desalt3 Analyze MS Analysis (MALDI or ESI) Desalt3->Analyze

This compound Conjugation and MS Prep Workflow
II. Sample Preparation for Mass Spectrometry Analysis

Materials:

  • Purified this compound conjugated protein

  • Denaturation/Reduction Buffer: 6 M Guanidine-HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.5, with 10 mM Dithiothreitol (DTT)

  • Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 100 mM Tris-HCl, pH 8.5

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (sequencing grade)

  • Quenching Solution: 5% Formic Acid

  • C18 desalting spin tips

Procedure:

  • Denaturation and Reduction:

    • To the purified conjugate, add Denaturation/Reduction Buffer.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Add the IAA solution to the sample.

    • Incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange and Digestion:

    • Exchange the buffer to Digestion Buffer using a desalting column.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Quench Digestion: Add Quenching Solution to stop the tryptic digestion.

  • Desalting of Peptides: Desalt the peptide mixture using C18 spin tips according to the manufacturer's protocol. Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

  • Sample Concentration: Dry the eluted peptides in a vacuum centrifuge.

Mass Spectrometry Analysis and Data Interpretation

MALDI-TOF MS Analysis

Procedure:

  • Reconstitute the dried peptides in a small volume of 0.1% trifluoroacetic acid (TFA).

  • Mix the peptide solution 1:1 with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).

  • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

  • Acquire mass spectra in positive ion reflector mode.

Data Interpretation:

  • Compare the mass spectrum of the conjugated sample to that of the unconjugated control.

  • Look for a new peak corresponding to the mass of the tryptic peptide plus the mass of this compound (506.66 Da).

  • The high resolution of modern TOF analyzers should allow for clear differentiation of the conjugated and unconjugated peptide peaks.[3][4]

LC-ESI-MS/MS Analysis

Procedure:

  • Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

  • Inject the sample onto a reverse-phase HPLC column coupled to an ESI mass spectrometer.

  • Elute the peptides using a gradient of increasing acetonitrile concentration.

  • Acquire mass spectra in data-dependent acquisition (DDA) mode, where the instrument automatically selects precursor ions for fragmentation (MS/MS).

Data Interpretation:

  • The extracted ion chromatogram (XIC) for the theoretical m/z of the biotinylated peptide can be used to identify its retention time.

  • The MS1 spectrum will show the multiply charged ions of the conjugated peptide.

  • The MS/MS spectrum will contain fragment ions (b- and y-ions) that can be used to confirm the peptide sequence and pinpoint the exact amino acid residue where the this compound is attached. The mass difference between fragment ions will correspond to the mass of an amino acid, except at the conjugation site, where the mass of the modified amino acid will be observed.

data_analysis_pathway cluster_maldi MALDI-TOF MS cluster_esi LC-ESI-MS/MS start This compound Conjugated Peptide maldi_ms1 MS1 Spectrum: Observe mass shift of peptide + 506.66 Da start->maldi_ms1 esi_ms1 MS1 Spectrum: Observe multiply charged ions of conjugated peptide start->esi_ms1 result_maldi Confirmation of Conjugation maldi_ms1->result_maldi esi_ms2 MS/MS Spectrum: Fragment ions confirm sequence and locate conjugation site esi_ms1->esi_ms2 result_esi Confirmation & Site of Conjugation esi_ms2->result_esi

Mass Spectrometry Data Analysis Pathway

Quantitative Data Summary

The following table provides a summary of expected quantitative results from the mass spectrometry analysis of a model peptide (e.g., Angiotensin II, MW = 1046.2 Da) conjugated with this compound (MW = 506.66 Da).

ParameterUnconjugated PeptideThis compound Conjugated Peptide
Expected Monoisotopic Mass (Da) 1046.21552.86
Observed m/z (MALDI, [M+H]+) 1047.21553.86
Observed m/z (ESI, [M+2H]2+) 524.1777.43
Observed m/z (ESI, [M+3H]3+) 349.7518.62
Resolution (FWHM) at m/z 1000 >20,000 (MALDI-TOF) / >100,000 (Orbitrap)>20,000 (MALDI-TOF) / >100,000 (Orbitrap)
Mass Accuracy (ppm) < 5< 5

Conclusion

Both MALDI-TOF MS and LC-ESI-MS are powerful techniques for confirming the successful conjugation of this compound. MALDI-TOF MS offers a rapid and straightforward method for verifying the mass of the conjugate, making it ideal for high-throughput screening of reaction conditions. In contrast, LC-ESI-MS/MS provides more detailed structural information, including the precise site of conjugation, which is often critical for understanding the functional consequences of the modification. The choice of technique will ultimately be guided by the specific requirements of the research, balancing the need for speed and throughput with the demand for detailed structural characterization.

References

Preserving Potency: A Guide to Functional Assays for Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the biotinylation of a protein is a powerful technique for detection, purification, and immobilization. However, the critical question remains: is the protein still functionally active after modification? This guide provides a comprehensive comparison of key functional assays to validate the biological activity of biotinylated proteins, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate validation strategy.

The covalent attachment of biotin to a protein, while a robust tool, carries the inherent risk of altering the protein's native conformation and, consequently, its function. This is particularly crucial if the biotinylation occurs at or near an active site, binding domain, or allosteric regulatory site. Therefore, rigorous functional validation is an indispensable step to ensure that subsequent experimental data accurately reflects the protein's biological role.

This guide explores several widely used functional assays, presenting their principles, protocols, and comparative data to assist researchers in making informed decisions for their specific biotinylated protein and application.

Comparison of Functional Assays for Biotinylated Proteins

The choice of a functional assay is contingent on the protein's class and its biological function. Here, we compare four common techniques used to validate the activity of biotinylated proteins: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), Flow Cytometry, and Western Blotting.

AssayPrincipleData OutputThroughputSensitivityKey Application for Biotinylated Proteins
ELISA An enzyme-linked antibody or antigen is used to detect and quantify the binding of the biotinylated protein to its target. The signal is typically colorimetric or chemiluminescent.Endpoint measurement of binding (e.g., EC50).HighHighQuantifying binding affinity to an immobilized target.
SPR Measures changes in the refractive index at the surface of a sensor chip as the biotinylated protein binds to an immobilized ligand in real-time.Real-time kinetic data (ka, kd) and affinity (KD).Low to MediumHighDetailed kinetic analysis of binding interactions.
Flow Cytometry A fluorescently-labeled streptavidin is used to detect the binding of a biotinylated protein to its target on the surface of cells.Percentage of positive cells, mean fluorescence intensity (MFI).HighHighAssessing binding to cell surface receptors.
Western Blot Detects the presence of a biotinylated protein after separation by size, confirming its ability to be recognized by streptavidin, often in the context of a pull-down or immunoprecipitation.Qualitative or semi-quantitative detection of the biotinylated protein.LowModerateConfirming the presence and integrity of the biotinylated protein.

In-Depth Look at Key Functional Assays

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a versatile plate-based assay ideal for screening and quantifying the binding activity of a biotinylated protein to its immobilized target.[1] The strong and specific interaction between biotin and streptavidin-HRP allows for significant signal amplification, making it a highly sensitive method.

Experimental Protocol: Indirect ELISA to Determine Binding Affinity

  • Coating: Coat a 96-well microplate with the target protein (antigen) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.[1]

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add serial dilutions of the biotinylated protein (and an unlabeled control) to the wells. Incubate for 2 hours at room temperature.[1]

  • Washing: Repeat the wash step.

  • Streptavidin-HRP Incubation: Add streptavidin-HRP diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add a suitable chromogenic substrate (e.g., TMB) and incubate until sufficient color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot the absorbance against the protein concentration and fit the data to a saturation binding curve to determine the EC50 value.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_binding Binding cluster_detection Detection plate 96-Well Plate substrate Substrate target Target Protein target->plate Immobilization blocking_agent Blocking Buffer blocking_agent->plate biotin_protein Biotinylated Protein biotin_protein->plate strep_hrp Streptavidin-HRP strep_hrp->plate reader Plate Reader substrate->reader Colorimetric Signal

ELISA Workflow for Biotinylated Proteins
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics of protein-protein interactions. By immobilizing a streptavidin-coated sensor chip, biotinylated proteins can be captured in a uniform orientation, allowing for precise measurement of association (kₐ) and dissociation (kₑ) rates, and ultimately the affinity (K₋).

Experimental Protocol: Kinetic Analysis of a Biotinylated Ligand

  • System Preparation: Prime the SPR instrument with running buffer (e.g., HBS-EP+).

  • Ligand Immobilization: Immobilize streptavidin on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Biotinylated Protein Capture: Inject the biotinylated protein over the streptavidin-coated surface to achieve a desired capture level.

  • Analyte Injection: Inject a series of concentrations of the analyte (the binding partner) over the captured biotinylated protein surface. Monitor the association phase.

  • Dissociation: Flow running buffer over the surface to monitor the dissociation of the analyte from the biotinylated protein.

  • Regeneration: If necessary, inject a regeneration solution to remove the bound analyte, preparing the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the affinity (KD).

SPR_Workflow cluster_setup Sensor Chip Preparation cluster_analysis Kinetic Analysis cluster_output Data Output sensor_chip Streptavidin Sensor Chip analyte Analyte Injection (Association) sensor_chip->analyte biotin_protein Biotinylated Protein biotin_protein->sensor_chip Capture buffer Buffer Flow (Dissociation) analyte->buffer sensorgram Sensorgram buffer->sensorgram kinetics ka, kd, KD sensorgram->kinetics Curve Fitting

SPR Workflow for Kinetic Analysis
Flow Cytometry

Flow cytometry is an excellent method for assessing the binding of a biotinylated protein to its receptor on the cell surface. This cell-based assay provides a more physiologically relevant context for evaluating protein function. The biotinylated protein is detected using a fluorescently-labeled streptavidin conjugate.

Experimental Protocol: Cell Surface Binding Assay

  • Cell Preparation: Harvest cells and wash with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA). Resuspend cells to a concentration of 1x10⁶ cells/mL.

  • Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc block for 15 minutes at 4°C.

  • Sample Incubation: Add the biotinylated protein at various concentrations to the cell suspension. Include an unlabeled protein as a negative control. Incubate for 30-60 minutes at 4°C.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound protein.

  • Streptavidin Staining: Resuspend the cells in a solution containing a fluorescently-labeled streptavidin (e.g., Streptavidin-PE) and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with cold FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI), which is proportional to the amount of bound protein.

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_binding Binding & Staining cluster_analysis Analysis cells Cell Suspension biotin_protein Biotinylated Protein cells->biotin_protein Incubation strep_fluor Fluorescent Streptavidin biotin_protein->strep_fluor Staining flow_cytometer Flow Cytometer strep_fluor->flow_cytometer data_output MFI & % Positive Cells flow_cytometer->data_output

Flow Cytometry Workflow for Cell Binding

Alternative Approaches: Beyond Biotin-Streptavidin

While assays leveraging the biotin-streptavidin interaction are powerful, it is also prudent to consider alternative methods that do not rely on this system to provide orthogonal validation of protein function.

Enzyme Activity Assays

For biotinylated enzymes, a direct measure of their catalytic activity is the most definitive functional assay. This typically involves monitoring the conversion of a substrate to a product over time.

Experimental Protocol: Spectrophotometric Enzyme Activity Assay

  • Reagent Preparation: Prepare a reaction buffer at the optimal pH for the enzyme. Prepare a stock solution of the substrate.

  • Assay Setup: In a cuvette or microplate well, combine the reaction buffer and the substrate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the biotinylated enzyme (and an unlabeled control in a separate reaction).

  • Data Acquisition: Immediately measure the change in absorbance (for a chromogenic product) or fluorescence (for a fluorogenic product) over time using a spectrophotometer or plate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve. Compare the specific activity (activity per unit of enzyme concentration) of the biotinylated enzyme to the unlabeled control.

Cell-Based Signaling Assays

For biotinylated ligands that bind to cell surface receptors and trigger intracellular signaling cascades, a cell-based signaling assay can provide a highly relevant measure of functional activity. Reporter gene assays are a common example.

Experimental Protocol: Luciferase Reporter Gene Assay

  • Cell Transfection: Transfect a suitable cell line with a reporter construct containing a luciferase gene under the control of a promoter that is responsive to the signaling pathway of interest.

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere.

  • Ligand Stimulation: Treat the cells with serial dilutions of the biotinylated ligand (and an unlabeled control).

  • Incubation: Incubate the cells for a sufficient period to allow for signal transduction and reporter gene expression (typically 6-24 hours).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add the luciferase substrate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Plot the luminescence against the ligand concentration and determine the EC50 value for signaling activation.

Conclusion

The validation of the functional activity of biotinylated proteins is a critical step to ensure the reliability and accuracy of subsequent experiments. This guide provides a comparative overview of several robust functional assays, including ELISA, SPR, and flow cytometry, which directly assess the binding capabilities of the modified protein. Furthermore, alternative methods such as enzyme activity and cell-based signaling assays offer orthogonal approaches to confirm biological function. By carefully selecting and executing the appropriate functional assay, researchers can proceed with confidence, knowing that their biotinylated protein retains its intended biological activity.

References

Stability comparison of conjugates formed with different linkers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Conjugate Stability with Different Linkers for Researchers and Drug Development Professionals

The stability of the linker connecting a therapeutic payload to a biomolecule is a critical determinant of a bioconjugate's success, profoundly influencing its therapeutic index by balancing efficacy and toxicity.[1][2] An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity, while also allowing for efficient cleavage and payload delivery at the target site.[3][] This guide provides an objective comparison of the stability of conjugates formed with different linker technologies, supported by experimental data and detailed protocols.

General Structure of a Bioconjugate

Bioconjugates are complex molecules where a biomolecule (like an antibody) is covalently bound to a payload (like a drug) via a chemical linker. The linker's chemical properties are central to the conjugate's overall performance.[3]

Bioconjugate Structure cluster_0 Bioconjugate Biomolecule Biomolecule (e.g., Antibody) Linker Linker Biomolecule->Linker Covalent Bond Payload Payload (e.g., Cytotoxic Drug) Linker->Payload Covalent Bond

Caption: General structure of a bioconjugate, illustrating the three core components.

Comparative Stability of Common Linker Types

Linkers are broadly classified as cleavable and non-cleavable, each with distinct stability profiles and mechanisms of action. Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment or within the cell, such as low pH, specific enzymes, or a high reducing potential. Non-cleavable linkers, conversely, release the payload only after the complete lysosomal degradation of the antibody component.

The choice of linker chemistry has a significant impact on stability. For instance, replacing a maleimidocaproyl (mc) linkage with a bromoacetamidecaproyl (bac) has been shown to increase the plasma stability of thioether-based antibody-drug conjugates (ADCs). Similarly, novel "tandem-cleavage" linkers, which require two sequential enzymatic events for payload release, have demonstrated dramatically improved stability and tolerability in preclinical studies compared to standard single-cleavage linkers.

Quantitative Stability Data

The following table summarizes quantitative data from various studies comparing the stability of different linker types. Stability is often measured by the percentage of intact conjugate remaining after incubation in plasma over time.

Linker TypeSub-Type / ExampleConjugate SystemAssay Condition% Intact Conjugate (Time)Reference(s)
Cleavable Valine-Citrulline (vc)Anti-CD79b-MMAERat Serum, 37°C~60% (7 days)
Cleavable Tandem-Cleavage (Glucuronide-vc)Anti-CD79b-MMAERat Serum, 37°C>90% (7 days)
Cleavable DisulfideAnti-CD22-TubulysinMouse Plasma, 37°C~50% (72 hours)
Cleavable HydrazoneGemtuzumab ozogamicinIn vivo (clinical)Prone to premature release in circulation
Non-Cleavable Thioether (SMCC)Trastuzumab Emtansine (T-DM1)In vivo (clinical)High plasma stability
Non-Cleavable Thioether (mc-based)1F6-MMAFMouse Plasma, in vivo~50% drug loss (7 days)
Non-Cleavable Thioether (bac-based)1F6-MMAFMouse Plasma, in vivo~25% drug loss (7 days)

Note: Direct comparison between studies can be challenging due to variations in conjugate components, animal models, and analytical methods.

Linker Cleavage Mechanisms

The mechanism of payload release is fundamentally different for various linker types. Cleavable linkers respond to specific physiological triggers, while non-cleavable linkers depend on lysosomal degradation of the entire conjugate.

Cleavage Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Enzyme Enzyme-Sensitive (e.g., Val-Cit) Payload Release Payload Release Enzyme->Payload Release Proteases (e.g., Cathepsin B) pH pH-Sensitive (e.g., Hydrazone) pH->Payload Release Low pH (Endosome/Lysosome) Redox Redox-Sensitive (e.g., Disulfide) Redox->Payload Release High Glutathione (Intracellular) Thioether Thioether (e.g., SMCC) Thioether->Payload Release Antibody Degradation (Lysosome)

Caption: Cleavage mechanisms for different types of bioconjugate linkers.

Experimental Protocols

Assessing the stability of a bioconjugate is a critical step in its development. The following are detailed protocols for key experiments used to evaluate linker stability.

In Vitro Plasma Stability Assay

This assay determines the stability of the conjugate and the rate of payload deconjugation in plasma from various species.

Objective: To quantify the amount of intact conjugate, total antibody, and released payload over time when incubated in plasma.

Materials:

  • Bioconjugate of interest (e.g., ADC)

  • Cryopreserved plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator set to 37°C

  • Analytical system: Typically ELISA for total antibody and intact conjugate, and LC-MS/MS for free payload quantification.

Methodology:

  • Preparation: Thaw plasma at 37°C. Dilute the bioconjugate to a final concentration of 100 µg/mL in the plasma.

  • Incubation: Incubate the plasma-conjugate mixture in a water bath or incubator at 37°C.

  • Time Points: Collect aliquots of the mixture at predetermined time points (e.g., 0, 6, 24, 48, 72, and 168 hours). Immediately store samples at -80°C to halt any further degradation.

  • Sample Analysis (ELISA-based):

    • Total Antibody: Coat a 96-well plate with an antigen specific to the antibody portion of the conjugate. Add plasma samples, wash, and detect with a labeled secondary antibody.

    • Intact Conjugate: Use a capture antibody specific to the antibody and a detection antibody specific to the payload. The signal will be proportional to the amount of intact conjugate.

  • Sample Analysis (LC-MS/MS-based):

    • To quantify the released payload, precipitate proteins from the plasma samples (e.g., with acetonitrile).

    • Analyze the supernatant using a validated LC-MS/MS method to measure the concentration of the free payload.

  • Data Analysis: Plot the concentration of total antibody and intact conjugate over time. The rate of decline of the intact conjugate relative to the total antibody indicates the linker's instability.

In Vivo Pharmacokinetic (PK) Study

This study evaluates the stability and clearance of the conjugate in a living organism.

Objective: To determine the pharmacokinetic profiles of the total antibody, intact conjugate, and free payload in circulation after administration.

Materials:

  • Animal model (e.g., mice or rats)

  • Bioconjugate solution for injection

  • Vehicle control (e.g., saline)

  • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

Methodology:

  • Administration: Administer the bioconjugate to a cohort of animals via intravenous (IV) injection at a specified dose.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and weekly thereafter).

  • Plasma Processing: Process the blood samples immediately to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples using validated methods (typically ligand-binding assays like ELISA or LC-MS/MS) to quantify the concentrations of:

    • Total antibody (all antibody species, conjugated or not).

    • Intact conjugate (antibody with at least one payload attached).

    • Free payload.

  • Data Analysis: Plot the plasma concentration of each analyte versus time. Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for each entity. A divergence in the PK profiles of the total antibody and the intact conjugate indicates in vivo linker cleavage.

Experimental Workflow for Stability Assessment

The process of evaluating linker stability follows a structured workflow, from initial in vitro screening to in vivo validation.

Stability Workflow A Bioconjugate Synthesis (with specific linker) B In Vitro Plasma Stability Assay A->B C Data Analysis: - % Intact Conjugate - Payload Release Rate B->C D Selection of Lead Candidates C->D D->A Poor Stability (Re-design) E In Vivo Pharmacokinetic (PK) Study D->E Promising Stability F Data Analysis: - PK Profiles (Total Ab, ADC) - In Vivo Half-life E->F G Final Candidate Selection F->G

Caption: Workflow for assessing the in vivo and in vitro stability of bioconjugates.

Conclusion

The selection of a linker is a critical design choice in the development of bioconjugates. Non-cleavable linkers generally offer greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity. Cleavable linkers provide the advantage of controlled, targeted payload release and the potential for a "bystander effect," where the released drug can kill adjacent antigen-negative cells. However, they carry a higher risk of premature payload release if not designed carefully. The development of next-generation linkers, such as tandem-cleavage and other engineered designs, aims to combine the high stability of non-cleavable linkers with the targeted release mechanisms of cleavable ones. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess and compare linker stability, enabling the rational design of safer and more effective biotherapeutics.

References

A Head-to-Head Comparison of Biotin-PEG5-Amine and Click Chemistry for Specific Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount for developing next-generation diagnostics, therapeutics, and research tools. The choice of conjugation chemistry can significantly impact the specificity, stability, and functionality of the resulting bioconjugate. This guide provides an in-depth, objective comparison between two prominent bioconjugation strategies: the use of Biotin-PEG5-Amine for targeted biotinylation and the versatile approach of click chemistry.

This comparison delves into the reaction mechanisms, quantitative performance metrics, and detailed experimental protocols for each method. By presenting supporting experimental data and clear visual workflows, this guide aims to equip researchers with the necessary information to select the most suitable bioconjugation strategy for their specific application.

At a Glance: this compound vs. Click Chemistry

FeatureThis compoundClick Chemistry (CuAAC/SPAAC)
Bond Type Amide bond (covalent) followed by non-covalent Biotin-Streptavidin interactionCovalent triazole ring
Specificity Targets primary amines (e.g., lysine residues). Can be non-specific if multiple reactive amines are present.[1][2]Highly specific and bio-orthogonal; reacts only between azide and alkyne partners.[3][][5]
Reaction Conditions Typically pH 7-9, aqueous buffer.Mild, aqueous conditions; CuAAC requires a copper catalyst, while SPAAC is catalyst-free.
Reaction Efficiency/Yield Generally high, but can be influenced by pH and reagent stability.Near-quantitative yields are often achieved.
Kinetics Fast reaction, typically 30-60 minutes at room temperature.Can be very fast, with some click reactions proceeding to completion in minutes.
Stability of Conjugate The initial amide bond is very stable. The subsequent biotin-streptavidin interaction is one of the strongest known non-covalent bonds but can be disrupted under harsh conditions.The resulting triazole linkage is extremely stable and resistant to chemical and enzymatic degradation.
Bio-orthogonality Amine-reactive esters can react with endogenous amines.Azides and alkynes are generally absent in biological systems, ensuring high bio-orthogonality.
Toxicity Reagents are generally non-toxic.The copper catalyst in CuAAC can be toxic to living cells, necessitating the use of copper-free alternatives like SPAAC for in vivo applications.

Reaction Mechanisms

This compound Conjugation

This compound itself is a linker molecule. To conjugate it to a biomolecule, it is typically first activated, for example, as an N-hydroxysuccinimide (NHS) ester. This activated biotin then reacts with primary amines, such as the side chain of lysine residues on a protein, to form a stable amide bond.

G cluster_0 Activation of this compound cluster_1 Conjugation to Protein cluster_2 Detection/Purification Biotin_PEG_Amine This compound NHS_Ester NHS Ester Activation Biotin_PEG_Amine->NHS_Ester Activated_Biotin Biotin-PEG5-NHS NHS_Ester->Activated_Biotin Conjugation Amide Bond Formation Activated_Biotin->Conjugation Protein Protein with Lysine Residue (-NH2) Protein->Conjugation Biotinylated_Protein Biotinylated Protein Conjugation->Biotinylated_Protein Binding High-Affinity Interaction Biotinylated_Protein->Binding Streptavidin Streptavidin Streptavidin->Binding Complex Biotin-Streptavidin Complex Binding->Complex

Figure 1. Workflow of this compound conjugation and detection.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry encompasses a set of reactions that are highly specific, efficient, and bio-orthogonal. The most common example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole ring between a terminal alkyne and an azide, catalyzed by a copper(I) species.

G cluster_0 Reactant Preparation cluster_1 CuAAC Reaction Biomolecule_Azide Biomolecule with Azide (-N3) Reaction_Mix Reaction Mixture Biomolecule_Azide->Reaction_Mix Partner_Alkyne Partner Molecule with Alkyne Partner_Alkyne->Reaction_Mix Triazole_Formation [3+2] Cycloaddition Reaction_Mix->Triazole_Formation Catalyst Cu(I) Catalyst (from CuSO4 + Reductant) Catalyst->Triazole_Formation Bioconjugate Bioconjugate with Triazole Linkage Triazole_Formation->Bioconjugate

Figure 2. Mechanism of CuAAC click chemistry bioconjugation.

Quantitative Performance Comparison

The following tables summarize key quantitative data for the two bioconjugation methods. It is important to note that direct comparative studies are limited, and performance can vary based on the specific biomolecules and reaction conditions.

Table 1: Reaction Efficiency and Kinetics

ParameterThis compound (via NHS Ester)Click Chemistry (CuAAC)Reference(s)
Typical Yield >70% (can be optimized)>95%
Reaction Time 30-60 minutes at room temperature1-4 hours at room temperature (can be faster with optimized ligands)
Pseudo-first-order rate constant (k') ~1.22 x 10⁻² s⁻¹ (for a model peptide)Varies with ligands, can be significantly faster than other bioorthogonal reactions.
Required Molar Excess of Reagent 10-20 fold molar excess often used2-5 fold molar excess is often sufficient

Table 2: Stability of the Resulting Linkage

ParameterBiotin-Streptavidin InteractionCovalent Triazole Linkage (from Click Chemistry)Reference(s)
Bond Type Non-covalentCovalent
Dissociation Constant (Kd) ~10⁻¹⁵ M (one of the strongest non-covalent interactions)N/A (covalent bond)
Stability Stable to wide ranges of pH and temperature, but can be dissociated by harsh denaturing conditions (e.g., low pH, high temperature, mechanical force).Extremely stable and resistant to hydrolysis and enzymatic cleavage.
Reversibility Reversible under specific harsh conditions.Essentially irreversible.

Experimental Protocols

Protocol 1: Biotinylation of a Protein using Biotin-PEG5-NHS Ester

This protocol outlines a general procedure for labeling a protein with an NHS-activated Biotin-PEG5 linker.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • Biotin-PEG5-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing Tris or glycine will compete with the reaction and should be avoided.

  • Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG5-NHS Ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG5-NHS Ester to the protein solution. Gently mix immediately.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

  • Quantification: Determine the degree of biotinylation using a method such as the HABA assay or mass spectrometry.

Protocol 2: Protein Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an azide-modified protein with an alkyne-containing molecule.

Materials:

  • Azide-modified protein (1-10 µM in a suitable buffer)

  • Alkyne-containing molecule (2-5 fold molar excess over the protein)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water or DMSO)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Desalting column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule in a suitable buffer (e.g., PBS).

  • Catalyst Preparation: In a separate tube, prepare the Cu(I) catalyst by mixing the CuSO₄ stock solution and the THPTA ligand stock solution.

  • Initiation of Reaction: Add the premixed catalyst to the protein-alkyne mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The progress can be monitored by techniques like SDS-PAGE if a fluorescent alkyne is used.

  • Purification: Purify the resulting bioconjugate from the catalyst and excess reagents using a desalting column.

  • Analysis: Analyze the conjugate by methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the yield.

Concluding Remarks

The choice between this compound and click chemistry for bioconjugation is highly dependent on the specific requirements of the application.

This compound is an excellent choice when:

  • A simple, robust method for attaching a versatile handle for purification or detection is needed.

  • The high-affinity interaction with streptavidin is the desired endpoint.

  • The potential for non-specific labeling of multiple amines is not a concern or can be controlled.

Click chemistry is superior when:

  • High specificity and bio-orthogonality are critical, especially in complex biological mixtures or in living systems (using copper-free variants).

  • A stable, irreversible covalent linkage is required.

  • Near-quantitative reaction yields are necessary to ensure a homogenous product.

For applications in drug development, such as the creation of antibody-drug conjugates (ADCs), the specificity and stability offered by click chemistry are often advantageous. For many routine laboratory applications like protein purification and immunoassays, the simplicity and strong binding properties of the biotin-streptavidin system remain highly valuable. Ultimately, a thorough understanding of the principles and practical considerations of each method will enable researchers to make an informed decision and achieve their desired bioconjugation outcomes.

References

Unveiling the Impact of Biotinylation: A Guide to Preserving Protein Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the biotin-streptavidin interaction is a cornerstone of modern molecular biology, enabling a vast array of applications from protein purification to complex cellular imaging. However, the covalent attachment of biotin to a protein—a process known as biotinylation—is not without its potential pitfalls. The very act of labeling can inadvertently alter a protein's structure and, consequently, its function. This guide provides a comprehensive comparison of common biotinylation techniques, offering experimental data and detailed protocols to help you select the optimal method for your research needs, ensuring the biological integrity of your protein of interest.

Comparing Biotinylation Strategies: A Data-Driven Approach

The choice of biotinylation method is critical and depends on the nature of the target protein and the downstream application. The two primary strategies, chemical and enzymatic biotinylation, differ significantly in their specificity and potential for off-target effects.

Chemical biotinylation utilizes reactive chemical groups to attach biotin to specific amino acid residues. The most common method targets primary amines (lysine residues and the N-terminus) using N-hydroxysuccinimide (NHS) esters. While straightforward and widely applicable, this approach can be non-specific, leading to random labeling that may disrupt critical functional sites.[1]

Enzymatic biotinylation , in contrast, offers site-specific labeling.[1] This technique employs the bacterial enzyme Biotin Protein Ligase (BirA), which specifically recognizes a 15-amino acid AviTag sequence engineered into the target protein.[2] This precision minimizes the risk of functional impairment, making it the preferred method for applications sensitive to protein conformation.[2]

The following table summarizes the key differences and potential impacts of these methods on protein structure and function, compiled from various studies.

FeatureChemical Biotinylation (NHS-Ester)Enzymatic Biotinylation (BirA-AviTag)
Specificity Low (targets all accessible primary amines)High (targets a single lysine within the AviTag)
Control over Labeling Difficult to control the degree and sites of labelingPrecise 1:1 labeling stoichiometry
Potential for Functional Interference Higher risk, especially if active sites contain lysine residuesMinimal risk, as the tag is typically placed away from functional domains
Protein Integrity Can increase protein hydrophobicity and potentially induce aggregation or non-specific bindingGenerally preserves the native protein structure and function
Typical Protein Activity Retention Variable, can be significantly reducedHigh, often >90% of native activity
Example: Impact on Enzyme Activity 50-80% reduction in activity observed for some enzymes>95% activity retention for the same enzymes
Example: Change in Thermal Stability (ΔTm) Can lead to a decrease in melting temperature (Tm)Typically no significant change in Tm

Experimental Protocols for Evaluating Biotinylation's Impact

To ensure the reliability of your results, it is crucial to experimentally validate the structural and functional integrity of your biotinylated protein. Below are detailed protocols for key experiments.

Protocol 1: NHS-Ester Biotinylation of a Target Protein

Objective: To covalently attach biotin to a protein of interest using an amine-reactive NHS-ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • EZ-Link™ NHS-PEG4-Biotin (or similar NHS-ester biotinylation reagent)

  • Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare Protein: Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine will compete with the reaction and should be avoided.

  • Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin in DMSO to a concentration of 10 mM.

  • Biotinylation Reaction: Add a 20-fold molar excess of the biotin reagent to the protein solution. Incubate the reaction on ice for 2 hours or at room temperature for 30-60 minutes.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin using a desalting column according to the manufacturer's instructions.

  • Quantify Biotinylation: Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Structural Analysis

Objective: To assess the secondary structure of a protein before and after biotinylation.[3]

Materials:

  • Non-biotinylated and biotinylated protein samples

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a 1 mm path length

  • Circular dichroism spectrometer

Procedure:

  • Sample Preparation: Prepare both non-biotinylated and biotinylated protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer. The buffer itself should have low absorbance in the far-UV region.

  • Instrument Setup: Set up the CD spectrometer to scan in the far-UV range (typically 190-260 nm).

  • Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.

  • Sample Measurement: Record the CD spectra for both the non-biotinylated and biotinylated protein samples.

  • Data Analysis: Subtract the buffer baseline from the protein spectra. Compare the spectra of the biotinylated and non-biotinylated proteins. Significant changes in the spectral shape can indicate alterations in the secondary structure.

Protocol 3: Enzyme Kinetics Assay

Objective: To determine the effect of biotinylation on the catalytic activity of an enzyme.

Materials:

  • Non-biotinylated and biotinylated enzyme

  • Substrate for the enzyme

  • Assay buffer specific to the enzyme

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Reaction Setup: Prepare a series of reactions containing a fixed concentration of either the non-biotinylated or biotinylated enzyme and varying concentrations of the substrate in the appropriate assay buffer.

  • Initiate Reaction: Start the reaction and monitor the formation of the product over time using a spectrophotometer to measure the change in absorbance at a specific wavelength.

  • Determine Initial Velocities: Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the reaction progress curve.

  • Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).

  • Compare Results: Compare the Vmax and Km values of the biotinylated enzyme to those of the non-biotinylated enzyme. A significant change in these parameters indicates that biotinylation has affected the enzyme's catalytic efficiency or substrate binding affinity.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental process and the application of biotinylated proteins, the following diagrams have been generated using Graphviz.

G cluster_prep Protein Preparation cluster_eval Evaluation cluster_decision Decision Prot Target Protein Chem Chemical Biotinylation (e.g., NHS-Ester) Prot->Chem Enz Enzymatic Biotinylation (BirA + AviTag) Prot->Enz Struct Structural Analysis (e.g., Circular Dichroism) Chem->Struct Func Functional Assay (e.g., Enzyme Kinetics) Chem->Func Bind Binding Assay (e.g., SPR, ELISA) Chem->Bind Enz->Struct Enz->Func Enz->Bind Decision Proceed with Application (Minimal Impact) Struct->Decision Optimize Optimize Biotinylation (Significant Impact) Struct->Optimize Func->Decision Func->Optimize Bind->Decision Bind->Optimize Optimize->Chem Optimize->Enz

Caption: Workflow for evaluating the impact of biotinylation on a protein.

Biotinylated proteins are invaluable tools for studying complex biological processes such as signal transduction. For example, in G-protein coupled receptor (GPCR) signaling, biotinylated ligands or antibodies can be used to track receptor internalization and trafficking. Similarly, in kinase signaling pathways, biotinylated substrates or antibodies are used to study phosphorylation events and protein-protein interactions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Biotinylated Ligand GPCR GPCR Ligand->GPCR Binds G_protein G-Protein GPCR->G_protein Activates Effector Effector Protein G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream

Caption: Use of a biotinylated ligand in studying GPCR signaling.

By carefully selecting the biotinylation method and rigorously validating the integrity of the labeled protein, researchers can confidently employ this powerful technology to unravel the complexities of biological systems.

References

Biotin-PEG5-Amine in Bioconjugation: A Comparative Guide to Successful Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of biotinylation reagents is critical for the efficacy of targeted therapies, diagnostics, and various bioassays. Among the diverse array of available reagents, Biotin-PEG5-Amine has emerged as a versatile tool, offering a unique combination of a terminal amine for conjugation, a hydrophilic polyethylene glycol (PEG) spacer, and the high-affinity binding of biotin. This guide provides an objective comparison of this compound's performance against other common biotinylation reagents, supported by experimental data and detailed protocols to inform your research and development endeavors.

Performance Comparison of Amine-Reactive Biotinylation Reagents

The performance of a biotinylation reagent is contingent on several factors, including the length of its spacer arm, its reactivity, and its solubility. The PEG5 spacer in this compound imparts specific characteristics that influence its utility in different applications.

The terminal primary amine group of this compound allows for its coupling to carboxyl groups or 5'-phosphate groups, forming stable amide bonds.[1][2] The hydrophilic PEG spacer enhances the solubility of the conjugated molecule in aqueous media and helps to minimize steric hindrance associated with the binding of biotin to avidin or streptavidin.[2] This is a crucial feature, as the biotin binding site in avidin is located deep within the protein structure. Longer spacer arms can facilitate more efficient binding by overcoming this steric barrier.[3]

For instance, in the context of nanoparticle-based assays, the signal intensity has been shown to be influenced by the nature of the biotin-PEG linker, with variations in molecular weight and the number of anchoring points affecting the nanoparticle-target binding. This highlights the importance of selecting the appropriate linker for optimal performance.

ReagentReactive GroupSpacer Arm LengthKey AdvantagesPotential Considerations
This compound Primary Amine21 atomsGood balance of hydrophilicity and spacer length, reduces steric hindrance.May not be optimal for applications requiring very long or very short spacers.
Biotin-PEGn-Amine (n≠5) Primary AmineVariesAllows for fine-tuning of spacer length for specific applications.Performance is dependent on the specific PEG length chosen.
NHS-Biotin NHS EsterVaries (can be short or long chain)High reactivity with primary amines, widely used.Can be less specific due to the abundance of lysine residues on protein surfaces, potentially leading to heterogeneous labeling.
Sulfo-NHS-Biotin Sulfo-NHS EsterVariesWater-soluble, enabling biotinylation in aqueous solutions without organic solvents.Similar to NHS-Biotin, can result in non-specific labeling.
Biotin-PEG-Maleimide MaleimideVariesSpecific reactivity with thiol groups (cysteine residues), allowing for site-specific labeling.Requires the presence of a free thiol group on the target molecule.
Biotin-PEG-Azide/Alkyne Azide or AlkyneVariesUsed in bioorthogonal "click chemistry" for highly specific and efficient conjugation.Requires the target molecule to be functionalized with the corresponding reactive partner (alkyne or azide).

Experimental Protocols

Protocol 1: General Procedure for Antibody Biotinylation using an Amine-Reactive Biotinylation Reagent (e.g., NHS-Ester)

This protocol provides a general guideline for the biotinylation of antibodies. The optimal conditions may vary depending on the specific antibody and biotinylation reagent used.

Materials:

  • Antibody solution (1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • Biotinylation reagent (e.g., NHS-LC-Biotin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Biotinylation Reagent Preparation: Immediately before use, dissolve the biotinylation reagent in DMF or DMSO to a concentration of 1-10 mg/mL.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the dissolved biotinylation reagent to the antibody solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted biotinylation reagent. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.

  • Quantification (Optional): Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the covalent conjugation of this compound to carboxylated nanoparticles using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., polystyrene or magnetic beads)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Nanoparticle Preparation: Resuspend the carboxylated nanoparticles in the Activation Buffer.

  • Carboxyl Group Activation: Add EDC and NHS to the nanoparticle suspension. The final concentrations will need to be optimized but are typically in the range of 2-10 mM for EDC and 5-25 mM for NHS. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Washing: Centrifuge the nanoparticles to remove the supernatant containing excess EDC and NHS. Resuspend the activated nanoparticles in Coupling Buffer.

  • Conjugation: Add this compound to the activated nanoparticle suspension. The optimal concentration of the amine-PEG-biotin will need to be determined empirically. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to block any unreacted activated carboxyl groups. Incubate for 30 minutes.

  • Final Washing: Centrifuge the nanoparticles and wash them several times with Washing Buffer to remove any unbound this compound and other reagents.

  • Resuspension: Resuspend the biotinylated nanoparticles in a suitable storage buffer.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the application of this compound, the following diagrams have been generated using the DOT language.

Bioconjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_application Application Carboxylated_Molecule Carboxylated Molecule/Surface Activated_Molecule NHS-activated Molecule Carboxylated_Molecule->Activated_Molecule EDC, NHS Biotinylated_Product Biotinylated Product Activated_Molecule->Biotinylated_Product Biotin_PEG5_Amine This compound Biotin_PEG5_Amine->Biotinylated_Product Final_Complex Detection/Capture Complex Biotinylated_Product->Final_Complex Streptavidin Streptavidin/ Avidin Streptavidin->Final_Complex Targeted_Drug_Delivery_Pathway cluster_vehicle Targeted Drug Delivery Vehicle cluster_cell Target Cell Nanoparticle Nanoparticle (Drug Loaded) Biotin_PEG5 This compound Nanoparticle->Biotin_PEG5 Conjugation Receptor Biotin Receptor (Overexpressed) Biotin_PEG5->Receptor Binding Cell_Surface Cell Surface Endosome Endosome Receptor->Endosome Receptor-mediated Endocytosis Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Safety Operating Guide

Proper Disposal of Biotin-PEG5-Amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of Biotin-PEG5-Amine, a biotin-labeled, PEG-based PROTAC linker utilized in targeted protein degradation research. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe laboratory environment.

This compound is classified as a hazardous material that can cause skin, eye, and respiratory tract irritation[1]. Therefore, proper handling and disposal are critical. The following procedures are based on established safety data sheets for structurally similar compounds and general laboratory safety guidelines.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment.

PPE CategorySpecific EquipmentRationale
Eye/Face Protection Safety glasses or gogglesTo prevent eye irritation from dust or splashes[1].
Hand Protection Chemical-resistant glovesTo avoid skin irritation upon contact[1].
Respiratory Protection Use in a well-ventilated area or with a respiratorTo prevent respiratory tract irritation from inhaling dust[1][2].
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all local, regional, national, and international regulations. The following is a general procedural workflow:

  • Waste Collection:

    • Collect all waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled waste container.

    • The container must be made of a compatible material, kept tightly closed, and stored in a designated, well-ventilated area.

  • Spill Management:

    • In the event of a spill, avoid generating dust. Do not dry sweep.

    • Use a vacuum fitted with a HEPA filter to clean up dust and place it in the closed, labeled waste container.

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in the waste container.

  • Container Disposal:

    • Empty containers retain product residue and can be hazardous. Do not reuse containers.

    • Rinse the empty container three times with a suitable solvent. The rinsate should be collected and treated as chemical waste.

    • Dispose of the rinsed container as solid waste, or as required by local regulations.

  • Final Disposal:

    • All waste containing this compound must be disposed of through a licensed waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

    • Provide the waste disposal contractor with a complete and accurate description of the waste material.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste 2. Collect Waste in Labeled, Compatible Container ppe->collect_waste spill Spill Occurs? collect_waste->spill handle_spill 3. Handle Spill Appropriately (HEPA Vac for Dust, Absorbent for Liquid) spill->handle_spill Yes store 4. Store Waste Container in Designated Area spill->store No handle_spill->collect_waste contact_disposal 5. Contact Licensed Waste Disposal Contractor store->contact_disposal end End: Waste Disposed of Compliantly contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Safeguarding Your Research: A Guide to Handling Biotin-PEG5-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Biotin-PEG5-Amine, including operational and disposal plans to foster a secure and efficient research environment.

This compound is a valuable tool in bioconjugation and drug delivery system development.[1][2][3] While it is often shipped as a non-hazardous chemical, proper handling and disposal are crucial to maintain a safe laboratory environment.[2] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to minimize risk and ensure the integrity of your research.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesTightly fitting to protect against dust and potential splashes.
Face ShieldRecommended when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemical-resistant glovesNitrile gloves are a good general-use option. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
Body Protection Laboratory CoatTo protect skin and clothing from potential spills.
Respiratory Protection N95 or P1 Dust MaskRecommended when handling the powdered form to avoid inhalation of dust particles.
Handling and Storage

Proper handling and storage are critical for both safety and maintaining the chemical's integrity.

AspectGuideline
Ventilation Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder or preparing solutions.
Storage Store in a tightly sealed container in a cool, dry, and dark place. Long-term storage at -20°C is recommended.
Receiving and Inspection Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the compound name and structure on the label match your order.
Aliquoting To avoid repeated freeze-thaw cycles and moisture condensation, it is best practice to aliquot the compound into smaller, single-use vials.

Operational Plan: A Step-by-Step Guide to Preparation

This compound can be challenging to weigh and dispense due to its potential to be a low-melting solid or liquid. Creating a stock solution is a common and effective way to handle this reagent.

Protocol for Preparing a Stock Solution
  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound.

  • Dissolution: Dissolve the weighed this compound in a suitable dry, water-miscible solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Storage of Stock Solution: Store the stock solution in tightly sealed vials at -20°C for up to one month.

G Workflow for Preparing this compound Stock Solution start Start equilibrate Equilibrate Container to Room Temperature start->equilibrate weigh Weigh Compound in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous Solvent (DMF or DMSO) weigh->dissolve store Store Stock Solution at -20°C dissolve->store end End store->end

Workflow for Preparing this compound Stock Solution

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While polyethylene glycol is biodegradable, it is still recommended to dispose of it through a licensed waste disposal contractor.

Waste Disposal Procedure
  • Collection: Collect all waste materials containing this compound, including unused solutions and contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.

  • Decontamination: Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical.

G Disposal Workflow for this compound Waste start Start: Generate Waste collect Collect Waste in Labeled Hazardous Waste Container start->collect store_waste Store Waste Container in Designated Area collect->store_waste disposal Arrange for Pickup by Licensed Waste Disposal Contractor store_waste->disposal end End: Compliant Disposal disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotin-PEG5-Amine
Reactant of Route 2
Reactant of Route 2
Biotin-PEG5-Amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.